5-(Chloromethyl)-2-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
5-(chloromethyl)-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N/c8-3-5-1-2-6(12-4-5)7(9,10)11/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPAYPBERKUDKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CCl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378727 | |
| Record name | 5-(chloromethyl)-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
386715-33-9 | |
| Record name | 5-(Chloromethyl)-2-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=386715-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(chloromethyl)-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Chloromethyl)-2-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-(Chloromethyl)-2-(trifluoromethyl)pyridine CAS number
An In-depth Technical Guide to 5-(Chloromethyl)-2-(trifluoromethyl)pyridine (CAS No. 386715-33-9)
Authored by a Senior Application Scientist
Introduction: A Keystone Building Block in Modern Chemistry
This compound is a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry, agrochemical science, and materials development. Its value lies in the synergistic combination of two key structural features: a pyridine ring substituted with an electron-withdrawing trifluoromethyl (-CF3) group and a reactive chloromethyl (-CH2Cl) handle.[1] The trifluoromethyl group is a prized addition in drug discovery, known to enhance crucial properties such as metabolic stability, lipophilicity, and binding affinity by altering the electronic nature of the parent molecule.[1][2][3] Concurrently, the chloromethyl group provides a versatile reaction site for nucleophilic substitution, enabling the straightforward elaboration of the pyridine scaffold into more complex target molecules.[1] This dual functionality makes this compound a privileged intermediate in the synthesis of novel active ingredients for the pharmaceutical and agrochemical industries, where trifluoromethylpyridine (TFMP) derivatives are found in numerous commercial products.[1][2][3] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and analytical validation for professionals in the field.
Physicochemical and Structural Properties
A precise understanding of a compound's properties is fundamental to its effective application in synthesis and research. The key identifiers and computed properties for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 386715-33-9 | [4][5][6] |
| Molecular Formula | C7H5ClF3N | [1][4][6] |
| Molecular Weight | 195.57 g/mol | [1][4][6] |
| IUPAC Name | This compound | [6] |
| SMILES | C1=CC(=NC=C1CCl)C(F)(F)F | [6] |
| InChI Key | PRPAYPBERKUDKO-UHFFFAOYSA-N | [6] |
| EC Number | 640-114-3 | [6] |
Synthesis Methodologies: Pathways to a Versatile Intermediate
The synthesis of this compound can be approached from different precursors, allowing for flexibility based on the availability of starting materials. The following protocols represent validated methods, explained with mechanistic rationale to guide experimental design.
Protocol 1: Synthesis from [6-(Trifluoromethyl)pyridin-3-yl]methanol
This common laboratory-scale synthesis involves the conversion of a primary alcohol to a reactive alkyl chloride via a two-step, one-pot procedure. The causality behind this method is the transformation of the hydroxyl group, a poor leaving group, into a sulfonate ester (mesylate), which is an excellent leaving group for subsequent nucleophilic substitution by a chloride ion.
Experimental Protocol:
-
Vessel Preparation: Under a nitrogen atmosphere, dissolve [6-(trifluoromethyl)pyridin-3-yl]methanol (1.0 eq) in anhydrous dichloromethane.[7]
-
Base Addition: Add triethylamine (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[7] The triethylamine acts as a base to neutralize the HCl generated during the subsequent mesylation step, while DMAP catalyzes the reaction.
-
Mesylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add methanesulfonyl chloride (1.5 eq) dropwise.[7] The reaction is highly exothermic, and maintaining a low temperature is critical to prevent side reactions. Stir at 0 °C for 1 hour.
-
Chlorination: Allow the mixture to warm to room temperature and stir for an additional 22 hours.[7] During this time, the chloride ions present in the reaction mixture (from triethylamine hydrochloride) displace the mesylate group via an SN2 reaction.
-
Work-up and Purification: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield this compound as a yellow liquid.[7]
Synthesis Workflow Diagram
Caption: Workflow for synthesis from the corresponding alcohol.
Protocol 2: Electrophilic Chloromethylation of 2-(Trifluoromethyl)pyridine
An alternative industrial approach involves the direct introduction of the chloromethyl group onto the 2-(trifluoromethyl)pyridine ring via an electrophilic aromatic substitution reaction.[1]
Mechanistic Rationale:
The reaction proceeds through the in-situ formation of a chloromethyl carbocation (ClCH2+) or a related electrophilic species from formaldehyde and hydrochloric acid. The pyridine ring, though deactivated by the electron-withdrawing -CF3 group, is sufficiently nucleophilic to attack this electrophile. The substitution occurs preferentially at the 5-position due to the directing effects of the nitrogen atom and the trifluoromethyl group.
Experimental Protocol:
-
Reagent Preparation: Charge a reaction vessel with 2-(trifluoromethyl)pyridine.
-
Reaction Initiation: Add formaldehyde and concentrated hydrochloric acid.[1]
-
Thermal Conditions: Heat the mixture under reflux to drive the electrophilic substitution.
-
Monitoring and Work-up: Monitor the reaction by GC or TLC. Upon completion, cool the mixture and neutralize it carefully with a base (e.g., sodium bicarbonate solution).
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic phase, and purify via distillation or chromatography.
Chemical Reactivity and Applications in Drug Development
The primary utility of this compound stems from the reactivity of the benzylic-like chloride. This site is highly susceptible to nucleophilic substitution, allowing for the facile introduction of a wide range of functional groups.[1]
Key Reactions:
-
With N-nucleophiles (Amines): Reaction with primary or secondary amines yields aminomethylpyridine derivatives, a common scaffold in pharmacologically active molecules.
-
With S-nucleophiles (Thiols): Thiolates readily displace the chloride to form thioethers, which are important in various agrochemicals and pharmaceuticals.
-
With O-nucleophiles (Alcohols/Phenols): Alkoxides or phenoxides react to form ether linkages, expanding the structural diversity achievable from this intermediate.
This reactivity is foundational to its role as a building block. The trifluoromethylpyridine core is a "privileged structure" in medicinal chemistry, and the ability to easily append different functionalities via the chloromethyl group allows for the rapid generation of compound libraries for screening and lead optimization.[1] Fluorinated heterocycles are present in over 20% of all marketed medications, underscoring the importance of versatile intermediates like this one.[1]
General Reactivity Diagram
Caption: Nucleophilic substitution reactions.
Analytical Characterization and Quality Control
To ensure the identity, purity, and quality of this compound, a combination of analytical techniques is essential. Each method provides orthogonal information, creating a self-validating system for characterization.
| Analytical Technique | Purpose & Expected Results |
| ¹H NMR | Confirms the presence and connectivity of protons. Expect a characteristic singlet for the chloromethyl (-CH₂Cl) protons around δ 4.5-5.0 ppm and signals in the aromatic region for the pyridine ring protons.[1] |
| ¹³C NMR | Verifies the carbon skeleton. Look for signals corresponding to the chloromethyl carbon, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the aromatic carbons.[1] |
| ¹⁹F NMR | Directly detects the fluorine atoms. A singlet is expected for the -CF₃ group, typically around δ -60 ppm, confirming the presence of the trifluoromethyl moiety.[1] |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound, which should match the calculated value of 195.57 g/mol . Analysis of the isotopic pattern for chlorine (³⁵Cl/³⁷Cl) provides further confirmation. |
| HPLC | Quantifies the purity of the sample by separating the main component from any impurities. A high-purity sample will show a single major peak. |
Comparative Analysis with Key Isomers
The precise placement of substituents on the pyridine ring drastically alters a molecule's chemical properties and applications. Understanding these differences is crucial for synthetic planning.
| Compound | CAS Number | Key Structural Difference | Primary Applications |
| This compound | 386715-33-9 | Target compound. | Versatile intermediate for pharmaceuticals and agrochemicals.[1] |
| 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine | 175277-52-8 | Additional chloro group at the 3-position. | Intermediate for specific antifungal and insecticide development.[1] |
| 2-(Chloromethyl)-5-(trifluoromethyl)pyridine | 128790-14-7 | Positions of -CH₂Cl and -CF₃ groups are swapped. | Used in the synthesis of ligands for transition-metal catalysis.[1] |
| 2-Chloro-5-(trifluoromethyl)pyridine | 52334-81-3 | Chloro group directly on the ring instead of a chloromethyl group. | Precursor for herbicides like Fluazifop.[2][3][8] |
Safety, Handling, and Storage
As with any active chemical reagent, proper handling and storage are paramount to ensure safety and maintain compound integrity.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9][10][11] Avoid contact with skin, eyes, and clothing. Minimize dust or aerosol generation.[9][11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9][10][11] The compound may be light-sensitive, so storage in an amber vial or protected from light is recommended.[9] Keep away from incompatible substances such as strong oxidizing agents.
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[9][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][11]
-
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for innovation in the life sciences. Its well-defined reactivity, combined with the beneficial properties imparted by the trifluoromethyl group, provides chemists with a reliable and versatile platform for the synthesis of complex and biologically active molecules. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, is essential for unlocking its full potential in the laboratory and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discoveroakwoodchemical.com [discoveroakwoodchemical.com]
- 5. echemi.com [echemi.com]
- 6. This compound | C7H5ClF3N | CID 2773810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pyridine, 5-(chloromethyl)-2-(trifluoromethyl)- (9CI) | 386715-33-9 [chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
Physicochemical properties of 5-(Chloromethyl)-2-(trifluoromethyl)pyridine
An In-Depth Technical Guide to the Physicochemical Properties of 5-(Chloromethyl)-2-(trifluoromethyl)pyridine
Introduction: A Key Building Block in Modern Chemistry
This compound, identified by CAS Number 386715-33-9, is a fluorinated heterocyclic compound of significant interest to the agrochemical and pharmaceutical industries.[1] Its structure synergistically combines a reactive chloromethyl "handle" with the unique physicochemical characteristics of a trifluoromethylpyridine (TFMP) scaffold.[1] The trifluoromethyl group, a bioisostere of the ethyl group, is renowned for its ability to enhance critical properties of active molecules, including metabolic stability, lipophilicity, and binding affinity, due to the strong electron-withdrawing nature of fluorine atoms.[1][2] Consequently, TFMP derivatives are integral to over 20 commercial pesticides and a growing number of pharmaceutical agents, with many more candidates in clinical trials.[1][2]
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core physicochemical properties of this compound, detailing its chemical identity, reactivity, and the experimental logic for its synthesis and analysis.
Chemical and Physical Identity
A precise understanding of a compound's fundamental properties is the bedrock of its application in synthesis and development. The key identifiers and computed physical properties for this compound are summarized below. It is critical to note that while experimental data for this specific molecule is limited in publicly available literature, computed properties from reliable databases provide a strong predictive foundation.
| Property | Value | Source(s) |
| CAS Number | 386715-33-9 | [3] |
| Molecular Formula | C₇H₅ClF₃N | [1][3] |
| Molecular Weight | 195.57 g/mol | [1][3] |
| IUPAC Name | This compound | [3] |
| Canonical SMILES | C1=CC(=NC=C1CCl)C(F)(F)F | [3] |
| InChIKey | PRPAYPBERKUDKO-UHFFFAOYSA-N | [3] |
| XLogP3 (Computed) | 2.2 | [3] |
| Topological Polar Surface Area (Computed) | 12.9 Ų | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 1 (Nitrogen atom) | [3] |
Synthesis and Reactivity Profile
The utility of this compound as a synthetic intermediate stems from its well-defined reactivity, centered around the two distinct functional moieties: the trifluoromethyl group and the chloromethyl group.
Synthetic Pathway: Electrophilic Chloromethylation
A primary and direct method for synthesizing this compound is the electrophilic chloromethylation of 2-(trifluoromethyl)pyridine.[1] This reaction leverages the electron-donating character of the pyridine ring to direct substitution.
Causality of Experimental Choice: The pyridine ring is activated towards electrophilic substitution. The reaction proceeds via the formation of a chloromethyl carbocation from formaldehyde and hydrochloric acid, which then attacks the electron-rich 5-position of the pyridine ring. This position is favored due to the directing effects of the nitrogen and the trifluoromethyl group.
Core Reactivity: Nucleophilic Substitution
The chloromethyl group at the 5-position is an excellent electrophilic site, making it highly susceptible to nucleophilic substitution. This is the cornerstone of its utility as a building block, allowing for the facile introduction of diverse functional groups.[1]
Key Reactions:
-
Amination: Reaction with primary or secondary amines to form aminomethylpyridine derivatives.
-
Thiolation: Reaction with thiols to yield thioethers.
-
Alkoxylation: Reaction with alcohols or alkoxides to produce ethers.
This reactivity allows chemists to append larger, more complex molecular fragments to the trifluoromethylpyridine core, a common strategy in the synthesis of novel drug candidates and agrochemicals.[1]
Experimental Protocols
The following protocols are representative methodologies for the synthesis and characterization of the title compound and the determination of its fundamental properties.
Protocol: Synthesis of this compound
This protocol is based on the electrophilic chloromethylation reaction described in the literature.[1]
Objective: To synthesize this compound from 2-(trifluoromethyl)pyridine.
Materials:
-
2-(Trifluoromethyl)pyridine
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-(trifluoromethyl)pyridine (1.0 eq) and paraformaldehyde (1.5 eq).
-
Acid Addition: Slowly add concentrated HCl (3-5 eq) to the mixture. The addition should be performed in a fume hood due to the evolution of gas.
-
Reflux: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup - Quenching: After cooling to room temperature, carefully pour the reaction mixture over crushed ice.
-
Workup - Neutralization: Slowly neutralize the acidic solution by adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.
-
Workup - Drying & Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure this compound.
-
Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.
Protocol: Determination of Melting Point
Objective: To determine the melting point range of a solid crystalline sample.
Materials:
-
Purified solid sample of this compound
-
Capillary tubes
-
Digital melting point apparatus
Procedure:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Calibration: Calibrate the melting point apparatus using standards with known melting points (e.g., benzoic acid, caffeine).
-
Measurement: Place the capillary tube in the apparatus. Heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).
-
Reporting: The melting point is reported as the range T₁ - T₂. A narrow range (<2 °C) is indicative of high purity.
Safety and Handling
Proper handling of this compound is essential due to its potential hazards. The Globally Harmonized System (GHS) classifications, derived from depositor-supplied data, indicate the following warnings.[3]
| GHS Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Handling Recommendations:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[4][5]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[6]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[4]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5]
Conclusion
This compound stands out as a high-value intermediate in discovery chemistry. Its physicochemical profile is dominated by the electron-withdrawing trifluoromethyl group, which imparts enhanced stability and lipophilicity, and the chloromethyl group, which serves as a versatile reactive site for molecular elaboration. A thorough understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in the development of next-generation pharmaceuticals and agrochemicals.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C7H5ClF3N | CID 2773810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Solubility of 5-(Chloromethyl)-2-(trifluoromethyl)pyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 5-(Chloromethyl)-2-(trifluoromethyl)pyridine, a key fluorinated heterocyclic intermediate in the synthesis of advanced agrochemicals and pharmaceuticals. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes information on its physicochemical properties and the solubility of structurally analogous compounds to predict its behavior in a range of common organic solvents. A detailed, field-proven experimental protocol for the precise quantitative determination of its solubility is provided, empowering researchers to generate reliable data for their specific applications. This guide is structured to offer not just procedural steps, but also the scientific rationale behind experimental choices, ensuring a thorough understanding of the principles at play.
Introduction: The Significance of this compound
This compound is a valuable building block in modern synthetic chemistry.[1] Its utility stems from the synergistic combination of a reactive chloromethyl group, which allows for facile nucleophilic substitution, and a trifluoromethylpyridine scaffold that imparts unique physicochemical properties to the final molecule.[1] The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, crucial parameters in the design of bioactive compounds.[1] Consequently, this intermediate is integral to the development of novel pesticides and therapeutic agents.[1] A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation strategies.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClF₃N | [1] |
| Molecular Weight | 195.57 g/mol | [1] |
| Appearance | Expected to be a liquid or low-melting solid | |
| Polarity | Moderately polar | Inferred from structure |
The presence of the electronegative trifluoromethyl and chloro groups, along with the nitrogen atom in the pyridine ring, contributes to the molecule's overall polarity. This polarity will be a key determinant of its solubility in different organic solvents.
Solubility Profile in Organic Solvents: A Qualitative Assessment
While specific quantitative solubility data for this compound is scarce, we can infer its likely solubility based on the known behavior of a closely related compound, 2-Chloro-5-(trifluoromethyl)pyridine. This analogous compound is reported to be soluble in a range of organic solvents, including chloroform, dichloromethane, ether, petroleum ether, and toluene, while being insoluble in water.[2] This suggests that this compound will follow the principle of "like dissolves like" and exhibit good solubility in solvents with similar polarity.
Expected Solubility:
-
High Solubility: Expected in polar aprotic solvents such as acetone , ethyl acetate , and dichloromethane , as well as in aromatic hydrocarbons like toluene .
-
Moderate to High Solubility: Expected in polar protic solvents like methanol , ethanol , and isopropanol . The pyridine nitrogen can act as a hydrogen bond acceptor.
-
Low to Negligible Solubility: Expected in non-polar aliphatic hydrocarbons such as hexane and heptane .
-
Insoluble: Expected in water due to the hydrophobic nature of the trifluoromethyl and chloromethyl groups.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines the gravimetric "shake-flask" method, a widely accepted and robust technique for determining the solubility of a solid in a liquid solvent.
Principle
A saturated solution is prepared by agitating an excess of the solute in the solvent at a constant temperature until equilibrium is reached. A known volume of the saturated solution is then carefully separated from the undissolved solid, and the mass of the dissolved solute is determined after solvent evaporation.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Calibrated volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Vials with screw caps
-
Drying oven or vacuum desiccator
Step-by-Step Methodology
-
Preparation of the Solvent-Solute Mixture:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solute remains constant.
-
-
Phase Separation:
-
Once equilibrium is achieved, allow the vials to stand undisturbed in the constant temperature bath for at least 24 hours to allow the undissolved solid to settle.
-
Carefully withdraw a precise volume of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette. To avoid disturbing the sediment, it is advisable to draw the liquid from the upper portion of the solution.
-
Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any suspended microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature and then weigh it again.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
-
Calculation of Solubility:
-
The solubility (S) can be calculated in g/100 mL using the following formula:
S ( g/100 mL) = [(Mass of vial with solute) - (Mass of empty vial)] / (Volume of filtered solution in mL) * 100
-
Self-Validating System and Causality
-
Excess Solute: The use of an excess of the solid solute is a self-validating mechanism to ensure that the solution is truly saturated.
-
Constant Temperature: Maintaining a constant temperature is critical as solubility is temperature-dependent. Any fluctuations can lead to erroneous results.
-
Equilibration Time: Determining the necessary equilibration time through preliminary experiments ensures that the system has reached a true thermodynamic equilibrium.
-
Filtration: The filtration step is essential to prevent undissolved solid particles from being included in the sample, which would artificially inflate the measured solubility.
Safety Precautions
-
This compound may cause respiratory irritation, skin irritation, and serious eye irritation.[2] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Organic solvents are often flammable and volatile. Work away from ignition sources and ensure proper ventilation.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used for detailed safety information.
Visualization of Experimental Workflow and Solvent Selection Logic
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining solubility.
Logical Framework for Solvent Selection
The choice of solvent is critical for various applications, from chemical synthesis to formulation. The following diagram outlines a logical approach to solvent selection based on the desired application.
Caption: Solvent selection logic for different applications.
Conclusion for the Field
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. For researchers and drug development professionals, a precise understanding of solubility is not merely an academic exercise but a critical parameter that influences the efficiency of synthetic routes, the viability of purification strategies, and the ultimate success of formulation development. By leveraging the qualitative insights provided and implementing the robust experimental protocol detailed herein, scientists can generate the high-quality, reliable data necessary to accelerate their research and development efforts.
References
1H NMR spectral data of 5-(Chloromethyl)-2-(trifluoromethyl)pyridine
An In-Depth Technical Guide to the ¹H NMR Spectral Data of 5-(Chloromethyl)-2-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
Introduction: The Significance of this compound
This compound (CAS No: 386715-33-9) is a molecule of significant interest in medicinal and agricultural chemistry.[1][2] Its utility stems from the synergistic combination of a reactive chloromethyl group, which allows for facile nucleophilic substitution, and the electron-withdrawing trifluoromethyl group on the pyridine scaffold.[1] The trifluoromethyl moiety is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Accurate structural verification and purity assessment are paramount in the synthesis and application of derivatives of this compound, making a thorough understanding of its NMR spectral characteristics essential.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are derived from the analysis of similar compounds, such as 5-bromo-2-(trifluoromethyl)pyridine, and the known effects of substituents on the pyridine ring.[3]
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration | Assignment |
| H-3 | ~ 7.85 | d | ~ 8.2 | 1H | Pyridine Ring Proton |
| H-4 | ~ 8.10 | dd | ~ 8.2, 2.0 | 1H | Pyridine Ring Proton |
| H-6 | ~ 8.85 | d | ~ 2.0 | 1H | Pyridine Ring Proton |
| -CH₂Cl | ~ 4.70 | s | - | 2H | Chloromethyl Protons |
Disclaimer: These are predicted values based on scientific principles and data from analogous compounds. Actual experimental values may vary based on solvent, concentration, and instrument.
Spectral Interpretation and Rationale
The ¹H NMR spectrum of this compound is expected to exhibit four distinct signals, corresponding to the three aromatic protons on the pyridine ring and the two protons of the chloromethyl group.
The Aromatic Region (7.0 - 9.0 ppm)
The pyridine ring protons are significantly deshielded due to the aromatic ring current and the presence of two strongly electron-withdrawing groups: the trifluoromethyl (-CF₃) group and the nitrogen atom within the ring.
-
H-6: This proton, being ortho to the nitrogen atom, is expected to be the most deshielded, appearing at the lowest field (~8.85 ppm). It should appear as a doublet with a small coupling constant (J ≈ 2.0 Hz) due to meta-coupling with H-4.
-
H-4: This proton is ortho to the chloromethyl group and meta to the trifluoromethyl group. It is expected to resonate around 8.10 ppm. Its signal should be a doublet of doublets (dd) due to ortho-coupling with H-3 (J ≈ 8.2 Hz) and meta-coupling with H-6 (J ≈ 2.0 Hz).
-
H-3: This proton is ortho to the trifluoromethyl group and is expected to be found at approximately 7.85 ppm. It will appear as a doublet due to ortho-coupling with H-4 (J ≈ 8.2 Hz).
The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic environment of the pyridine ring, leading to the downfield shifts of the ring protons.[1]
The Aliphatic Region (4.5 - 5.0 ppm)
-
-CH₂Cl Protons: The two protons of the chloromethyl group are chemically equivalent and are deshielded by the adjacent electronegative chlorine atom. Their signal is anticipated to be a singlet around 4.70 ppm.[1] This is consistent with the typical chemical shift range for protons on a carbon adjacent to a chlorine atom and an aromatic ring.
Molecular Structure and Proton Assignments
The relationship between the protons and their predicted signals can be visualized as follows:
Caption: Molecular structure and predicted ¹H NMR assignments.
Experimental Protocol for ¹H NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible ¹H NMR data for this compound, the following protocol is recommended. This protocol is designed as a self-validating system, incorporating standard best practices in NMR spectroscopy.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common and suitable choice.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Filtration (if necessary): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.
Instrument Setup and Data Acquisition
-
Spectrometer: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure optimal sensitivity.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent.
-
Shimming: Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks. A good shim should result in a narrow half-height linewidth for the TMS signal.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments) is appropriate.
-
Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): Use a delay of 1-2 seconds.
-
Number of Scans (NS): Typically 8 to 16 scans are sufficient for a sample of this concentration.
-
Spectral Width (SW): A spectral width of approximately 12-16 ppm is generally adequate.
-
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) and perform a Fourier transform.
-
Phasing: Manually phase the spectrum to obtain a flat baseline.
-
Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.
-
Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate all signals to determine the relative number of protons for each.
-
Peak Picking: Identify the chemical shift of each signal.
Experimental Workflow Diagram
Caption: Standard workflow for ¹H NMR data acquisition and processing.
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H NMR spectrum of this compound. By leveraging data from analogous structures and fundamental NMR principles, we have established a reliable set of expected spectral parameters. The detailed experimental protocol outlined herein offers a robust framework for researchers to acquire high-quality data for this and similar compounds. A thorough understanding and application of these spectroscopic methods are crucial for ensuring the structural integrity and purity of such vital chemical building blocks in the fields of drug discovery and agrochemical development.
References
Navigating the Spectral Landscape: A Deep Dive into the ¹³C NMR Chemical Shifts of 5-(Chloromethyl)-2-(trifluoromethyl)pyridine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Imperative of Structural Precision in Modern Drug Discovery
In the intricate world of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, stands as a cornerstone for organic chemists. It provides a detailed carbon framework of a molecule, offering profound insights into its electronic environment and connectivity. This guide focuses on a molecule of significant interest in medicinal chemistry, 5-(Chloromethyl)-2-(trifluoromethyl)pyridine. The presence of a trifluoromethyl group, a common bioisostere, and a reactive chloromethyl handle makes this scaffold a valuable building block for a diverse range of therapeutic agents. Understanding its ¹³C NMR spectrum is not merely an academic exercise but a critical step in ensuring the identity, purity, and stability of intermediates and final active pharmaceutical ingredients (APIs).
This technical guide eschews a rigid, templated approach. Instead, it is structured to provide a comprehensive and intuitive understanding of the ¹³C NMR characteristics of this compound. We will delve into the predicted chemical shifts, the rationale behind their assignment based on fundamental principles and substituent effects, and a comparative analysis with structurally related analogs. Furthermore, this guide will equip the reader with a robust, field-proven protocol for acquiring high-quality ¹³C NMR data for such compounds.
Predicted ¹³C NMR Chemical Shifts: A Quantitative Overview
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C2 | 148.5 (q, J ≈ 35 Hz) |
| C3 | 121.0 |
| C4 | 138.0 |
| C5 | 135.5 |
| C6 | 151.0 |
| -CH₂Cl | 44.5 |
| -CF₃ | 122.5 (q, J ≈ 274 Hz) |
Disclaimer: These are computationally predicted values and may differ slightly from experimental results.
Visualizing the Molecular Architecture
To facilitate a clear understanding of the spectral assignments, the molecular structure of this compound with IUPAC numbering is presented below.
Caption: Molecular structure of this compound with carbon numbering.
Spectral Assignment and Rationale: Deconstructing the Data
The assignment of each resonance in the predicted spectrum is based on a synthesis of established principles of ¹³C NMR spectroscopy and a deep understanding of substituent effects on the pyridine ring.
-
C2 (δ ≈ 148.5 ppm): This carbon is directly attached to the nitrogen atom and the strongly electron-withdrawing trifluoromethyl group. The nitrogen atom itself has a deshielding effect on the adjacent carbons. The trifluoromethyl group, with its powerful inductive electron withdrawal (-I effect), further deshields this carbon, shifting it significantly downfield. The signal is expected to appear as a quartet due to coupling with the three fluorine atoms (¹JCF).
-
C6 (δ ≈ 151.0 ppm): Similar to C2, C6 is adjacent to the nitrogen atom and is therefore significantly deshielded. Its chemical shift is predicted to be the most downfield among the ring carbons.
-
C4 (δ ≈ 138.0 ppm): This carbon is in the para position relative to the nitrogen atom and in the meta position to both substituents. Its chemical shift is influenced by the overall electronic nature of the substituted pyridine ring.
-
C5 (δ ≈ 135.5 ppm): The carbon bearing the chloromethyl group is deshielded due to the electronegativity of the chlorine atom, albeit to a lesser extent than the carbons adjacent to the nitrogen or the trifluoromethyl group.
-
C3 (δ ≈ 121.0 ppm): This carbon is predicted to be the most upfield of the pyridine ring carbons. It is situated meta to the nitrogen and the trifluoromethyl group, and ortho to the chloromethyl group.
-
-CF₃ (δ ≈ 122.5 ppm): The carbon of the trifluoromethyl group itself resonates in the aliphatic region but is significantly deshielded by the three attached fluorine atoms. A characteristic feature is the large one-bond carbon-fluorine coupling constant (¹JCF), which results in a distinct quartet in the proton-coupled ¹³C NMR spectrum.
-
-CH₂Cl (δ ≈ 44.5 ppm): The carbon of the chloromethyl group appears in the typical aliphatic region for a carbon attached to a chlorine atom. The electronegativity of the chlorine atom causes a downfield shift compared to an unsubstituted methyl group.
The Interplay of Substituent Effects: A Comparative Analysis
To substantiate our predicted chemical shifts and provide a deeper understanding of the electronic effects at play, a comparative analysis with experimentally determined ¹³C NMR data of analogous compounds is invaluable.
Table 2: Experimental ¹³C NMR Chemical Shifts of Analogous Pyridine Derivatives (in CDCl₃)
| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | Other (ppm) | Reference |
| Pyridine | 150.3 | 123.9 | 135.9 | 123.9 | 150.3 | - | [1][2] |
| 2-(Trifluoromethyl)pyridine | 149.7 (q) | 120.3 | 137.1 | 126.9 | 146.9 | 122.1 (q, CF₃) | [3] |
| 2-Chloro-5-methylpyridine | 150.1 | 123.5 | 138.9 | 130.5 | 148.0 | 17.6 (CH₃) | |
| 2-Chloro-5-(trifluoromethyl)pyridine | 149.9 | 121.4 (q) | 136.2 | 134.1 (q) | 145.2 | 121.8 (q, CF₃) | [4][5] |
Analysis of Substituent Effects:
-
Trifluoromethyl Group (-CF₃): The -CF₃ group is a potent electron-withdrawing group primarily through its strong inductive effect (-I). Comparing 2-(trifluoromethyl)pyridine with pyridine, we observe a significant upfield shift for C2 and C6, and a downfield shift for C4. The carbon of the -CF₃ group itself gives a characteristic quartet around 122 ppm.[3]
-
Chloromethyl Group (-CH₂Cl): The chloromethyl group is also electron-withdrawing due to the electronegativity of the chlorine atom. In 2-chloro-5-methylpyridine, the methyl group is a weak electron-donating group. The chloromethyl group in our target molecule will have a more pronounced electron-withdrawing effect than a methyl group, influencing the chemical shifts of the ring carbons.
-
Combined Effects: In this compound, the powerful electron-withdrawing nature of the -CF₃ group at the 2-position dominates the electronic landscape of the pyridine ring. The chloromethyl group at the 5-position further contributes to the overall electron deficiency of the ring. This synergy of electron-withdrawing effects is reflected in the predicted downfield shifts of the ring carbons compared to unsubstituted pyridine.
Experimental Protocol: A Self-Validating System for Data Acquisition
To ensure the acquisition of high-fidelity and reproducible ¹³C NMR data for this compound, the following detailed experimental protocol is recommended.
1. Sample Preparation:
- Weigh approximately 20-50 mg of the solid compound.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solvating power for a wide range of organic compounds and its well-defined solvent residual peak (δ ≈ 77.16 ppm).[6]
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
- Use a spectrometer with a proton frequency of at least 400 MHz (which corresponds to a ¹³C frequency of approximately 100 MHz).
- Tune and match the probe for ¹³C observation.
- Lock the spectrometer on the deuterium signal of the CDCl₃.
- Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
3. Acquisition Parameters for a Standard ¹³C{¹H} Spectrum:
- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
- Spectral Width (SW): 200-250 ppm to ensure all carbon signals are captured.
- Acquisition Time (AQ): 1-2 seconds.
- Relaxation Delay (D1): 2-5 seconds. A longer delay is crucial for quantitative accuracy, especially for quaternary carbons which have longer relaxation times.
- Number of Scans (NS): 1024 or more, depending on the sample concentration. ¹³C has a low natural abundance (1.1%), necessitating a larger number of scans to achieve a good signal-to-noise ratio.
- Temperature: 298 K (25 °C).
4. Data Processing:
- Apply an exponential window function with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.
- Perform a Fourier transform.
- Phase the spectrum carefully to obtain pure absorption lineshapes.
- Calibrate the spectrum by setting the TMS signal to 0.00 ppm or the CDCl₃ triplet to 77.16 ppm.
- Integrate the signals (note: in standard ¹³C{¹H} spectra, integrals are not always proportional to the number of carbons due to varying relaxation times and the Nuclear Overhauser Effect).
Workflow for Spectral Analysis and Interpretation
The process of analyzing and interpreting the ¹³C NMR spectrum of a novel compound like this compound follows a logical and systematic workflow.
Caption: A streamlined workflow for the acquisition and interpretation of ¹³C NMR data.
Conclusion: From Spectrum to Structure with Confidence
This in-depth technical guide provides a comprehensive framework for understanding the ¹³C NMR chemical shifts of this compound. By integrating computational predictions with a thorough analysis of substituent effects and comparative data from analogous compounds, we have established a reliable basis for spectral assignment. The detailed experimental protocol outlined herein ensures that researchers can acquire high-quality, reproducible data, a critical factor in the rigorous process of drug development. As a Senior Application Scientist, I emphasize that a nuanced understanding of the interplay between molecular structure and spectroscopic output is not just beneficial but essential for accelerating innovation and ensuring the integrity of scientific discovery.
References
- 1. testbook.com [testbook.com]
- 2. Pyridine(110-86-1) 13C NMR spectrum [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 13C NMR spectrum [chemicalbook.com]
- 5. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
An In-depth Technical Guide to the Mass Spectrometry Analysis of 5-(Chloromethyl)-2-(trifluoromethyl)pyridine
Introduction: The Analytical Imperative for a Key Synthetic Building Block
5-(Chloromethyl)-2-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries.[1] Its structure synergistically combines a reactive chloromethyl group, ideal for nucleophilic substitution, with the potent electron-withdrawing properties of a trifluoromethyl group on a pyridine scaffold.[1][2] This unique combination makes it a critical building block for synthesizing novel active ingredients, from pesticides to advanced drug candidates.[1][3][4] The trifluoromethylpyridine (TFMP) moiety is found in over 20% of marketed medications and is known to enhance metabolic stability and biomolecular affinity.[1]
Given its role in complex syntheses, the unambiguous structural confirmation and purity assessment of this compound are paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities. This guide provides a comprehensive, in-depth analysis of the mass spectrometric behavior of this molecule, detailing predictive fragmentation pathways and offering field-proven protocols for its characterization. We will explore methodologies based on both Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI), providing researchers with the necessary framework to achieve robust and reliable analytical results.
Part 1: Foundational Strategy - Physicochemical Properties and Ionization Method Selection
The molecular structure of this compound dictates the optimal analytical approach. With a molecular weight of 195.57 g/mol and a likely combustible liquid nature, the compound possesses sufficient volatility for GC-based analysis.[1][5] Gas chromatography offers excellent separation for volatile and semi-volatile compounds, making GC-MS a primary technique for both identification and purity assessment.[6][7][8] The standard ionization technique for GC-MS, Electron Ionization (EI), is a hard ionization method that imparts significant energy, leading to extensive and reproducible fragmentation patterns that serve as a molecular fingerprint.[9][10]
Alternatively, for analyses where the compound is part of a more complex, less volatile mixture or when softer ionization is desired to preserve the molecular ion, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is the preferred method. ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal fragmentation in the source.[9] Fragmentation can then be induced in a controlled manner within the mass spectrometer using Collision-Induced Dissociation (CID), providing structural insights through tandem mass spectrometry (MS/MS).[11][12]
The choice between EI and ESI is therefore a strategic one:
-
GC-EI-MS is ideal for purity analysis of the neat compound and for creating a reference mass spectrum for library matching. Its strength lies in the detailed, reproducible fragmentation it provides.
-
LC-ESI-MS/MS is superior for analyzing the compound in complex matrices (e.g., reaction mixtures, biological samples) and for targeted quantification, offering high sensitivity and specificity.
Part 2: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) Analysis
Under EI conditions (typically 70 eV), this compound will undergo fragmentation through predictable pathways driven by the stability of the resulting ions and neutral losses.
Predicted Molecular Ion and Isotopic Pattern
The first crucial observation in the mass spectrum will be the molecular ion (M⁺˙). For C₇H₅ClF₃N, the monoisotopic mass is 195.0063 Da.[5] A key confirmatory feature will be the isotopic signature of the chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively.[13] This results in a characteristic M⁺˙ to [M+2]⁺˙ peak ratio of roughly 3:1.[14][15] Observing this pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.
| Predicted Ion | Monoisotopic m/z (³⁵Cl) | Monoisotopic m/z (³⁷Cl) | Expected Intensity Ratio |
| [M]⁺˙ | 195.0063 | 197.0034 | ~3:1 |
Key Fragmentation Pathways under Electron Ionization
The fragmentation of the molecular ion is governed by the relative strengths of its bonds and the stability of the resulting fragments. The chloromethyl group and the trifluoromethyl group are key drivers of the fragmentation cascade.
-
Loss of Chlorine Radical (•Cl): A primary and highly favorable fragmentation step is the cleavage of the C-Cl bond to lose a chlorine radical (•Cl). This results in a stable benzylic-type carbocation at m/z 160. This is often a prominent peak in the spectrum of chloromethylated aromatic compounds.[16]
-
Loss of the Chloromethyl Radical (•CH₂Cl): Cleavage of the bond between the pyridine ring and the chloromethyl group will result in the loss of a •CH₂Cl radical (mass 49 Da for ³⁵Cl). This leads to the formation of the 2-(trifluoromethyl)pyridine cation at m/z 146.
-
Formation of the Tropylium-type Ion: Following the loss of the chlorine radical, the resulting ion at m/z 160 can undergo rearrangement and subsequent loss of HCN (27 Da) from the pyridine ring, a common fragmentation for pyridine derivatives, to form a highly stable ion.
-
Loss of Trifluoromethyl Radical (•CF₃): The C-CF₃ bond is strong, but loss of the •CF₃ radical (mass 69 Da) can occur, leading to a fragment ion at m/z 126.
DOT Script for GC-EI-MS Fragmentation Pathway
Caption: Predicted EI fragmentation of this compound.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a 100 µg/mL solution of the compound in a volatile, high-purity solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Utilize a gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.
-
GC Conditions:
-
Injector: Split/splitless, set to 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 300.
-
Data Acquisition: Full scan mode.
-
This protocol provides a self-validating system. The retention time from the GC provides one layer of identification, while the full scan mass spectrum, including the correct molecular ion, isotopic pattern, and characteristic fragments, provides definitive structural confirmation.
Part 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS) Analysis
For LC-MS analysis, soft ionization (ESI) in positive ion mode is most appropriate, as the pyridine nitrogen is readily protonated. This will primarily form the protonated molecule, [M+H]⁺.
Precursor Ion and MS/MS Fragmentation
The precursor ion for MS/MS experiments will be the protonated molecule at m/z 196.0141 (for ³⁵Cl). Fragmentation is then induced via collision with an inert gas (e.g., argon or nitrogen) in a collision cell.[12][17] The resulting product ions will differ from those seen in EI-MS due to the different precursor ion and energy transfer mechanism.
-
Loss of HCl: A likely fragmentation pathway for the [M+H]⁺ ion is the neutral loss of hydrogen chloride (HCl, mass 36 Da). This would generate a carbocation at m/z 160.
-
Loss of Trifluoromethane (CHF₃): Rearrangement and loss of neutral trifluoromethane (mass 70 Da) could occur, though this is generally less common than losses involving the more labile chloromethyl group.
-
Ring Fragmentation: At higher collision energies, fragmentation of the pyridine ring itself can occur, leading to smaller, characteristic fragment ions.[18]
DOT Script for LC-ESI-MS/MS Fragmentation Workflow
Caption: Workflow for LC-ESI-MS/MS analysis using a triple quadrupole instrument.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Prepare a 1 µg/mL solution of the compound in 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.
-
Instrumentation: Utilize a high-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
MS Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Data Acquisition: Perform a full scan to identify the [M+H]⁺ precursor ion. Then, create a product ion scan method selecting m/z 196.0 as the precursor and scan for products from m/z 50-200. Optimize collision energy (typically 10-40 eV) to maximize the intensity of characteristic fragment ions.
-
Part 4: Data Validation through High-Resolution Mass Spectrometry (HRMS)
For unequivocal formula confirmation, High-Resolution Mass Spectrometry (HRMS) is indispensable.[19] Instruments like Orbitrap or Time-of-Flight (TOF) analyzers can measure mass with high accuracy (typically < 5 ppm).[20][21][22] This allows the elemental composition of the parent ion and its fragments to be determined with high confidence, distinguishing it from other isobaric interferences.[19]
| Ion | Elemental Composition | Calculated Exact Mass | Required Mass Accuracy (ppm) |
| [M]⁺˙ | C₇H₅³⁵ClF₃N | 195.00626 | < 5 |
| [M+H]⁺ | C₇H₆³⁵ClF₃N | 196.01414 | < 5 |
| [M-Cl]⁺ | C₇H₅F₃N | 160.03958 | < 5 |
An accurate mass measurement within 5 ppm of the calculated exact mass provides a very high degree of confidence in the assigned elemental formula.[23] This, combined with the specific fragmentation patterns and isotopic distributions, forms a powerful, self-validating system for structural elucidation.
Conclusion
The mass spectrometric analysis of this compound is a multi-faceted process that can be tailored to specific analytical needs. GC-EI-MS provides a robust method for identity confirmation and purity assessment, yielding a rich, fingerprint-like fragmentation pattern and a clear isotopic signature. LC-ESI-MS/MS offers high sensitivity and specificity for analysis in complex mixtures and for quantitative applications. The integration of high-resolution mass measurement provides the ultimate level of confidence in structural assignment. By understanding the fundamental principles of ionization and predictable fragmentation pathways detailed in this guide, researchers and drug development professionals can effectively leverage mass spectrometry to characterize this vital chemical intermediate, ensuring the integrity and quality of their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | C7H5ClF3N | CID 2773810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. m.youtube.com [m.youtube.com]
- 10. web.uvic.ca [web.uvic.ca]
- 11. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Mass Spectrum Of Chlorine | Mass, Facts & Summary [chemdictionary.org]
- 14. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Ultraviolet photodissociation and collision-induced dissociation for qualitative/quantitative analysis of low molecular weight compounds by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Making sure you're not a bot! [mostwiedzy.pl]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Ultrahigh resolution mass spectrometry and accurate mass measurements for high-throughput food lipids profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Mass resolution and mass accuracy in mass spectrometry – The Bumbling Biochemist [thebumblingbiochemist.com]
- 23. Accurate Mass [ucimsf.ps.uci.edu]
An In-depth Technical Guide to the FT-IR Spectrum of 5-(Chloromethyl)-2-(trifluoromethyl)pyridine
Senior Application Scientist Note: This document provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 5-(Chloromethyl)-2-(trifluoromethyl)pyridine. The interpretation and methodologies described herein are synthesized from established spectroscopic principles and data from structurally related compounds. This guide is intended for researchers and professionals in drug development and chemical synthesis for identity confirmation, quality control, and structural elucidation.
Introduction: The Analytical Significance of a Substituted Pyridine
This compound (CAS No: 386715-33-9) is a halogenated pyridine derivative of significant interest in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its molecular structure, featuring a pyridine core substituted with both a trifluoromethyl group and a chloromethyl group, presents a unique combination of functional moieties that are critical to its reactivity and potential biological activity.[3]
FT-IR spectroscopy serves as a rapid, non-destructive, and highly specific analytical technique for the structural characterization of such molecules.[4] By measuring the absorption of infrared radiation by molecular vibrations, an FT-IR spectrum provides a unique chemical "fingerprint."[5] For this compound, this technique is invaluable for:
-
Identity Verification: Confirming the presence of key functional groups (CF₃, CH₂Cl, pyridine ring).
-
Quality Control: Detecting impurities or variations between synthesis batches.
-
Reaction Monitoring: Tracking the appearance or disappearance of specific vibrational bands during a chemical reaction.
This guide details the theoretical basis for the vibrational spectrum of this molecule, provides a robust experimental protocol for data acquisition, and offers a detailed interpretation of the resulting FT-IR spectrum.
Molecular Structure and Predicted Vibrational Modes
The FT-IR spectrum of this compound is dictated by the vibrational modes of its distinct structural components. Understanding these components is the foundation of spectral interpretation.
-
Pyridine Ring: This aromatic heterocyclic system gives rise to several characteristic vibrations. These include C-H stretching, C=C and C=N ring stretching, and various in-plane and out-of-plane bending modes. The substitution pattern significantly influences the exact frequencies of these modes.[6][7]
-
Trifluoromethyl (-CF₃) Group: The C-F bonds in the trifluoromethyl group are highly polar. This results in intense, sharp absorption bands corresponding to symmetric and asymmetric stretching vibrations. These bands are often the most prominent features in the spectrum and are highly characteristic.[6][8]
-
Chloromethyl (-CH₂Cl) Group: This functional group introduces vibrations from the methylene (-CH₂) unit and the carbon-chlorine bond. These include symmetric and asymmetric C-H stretching, -CH₂- scissoring (bending) vibrations, and the C-Cl stretching vibration.[9][10]
The overall spectrum is a superposition of these individual vibrational modes, creating a unique pattern that can be used for definitive identification.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The following protocol outlines the methodology for obtaining a high-quality FT-IR spectrum using the Attenuated Total Reflectance (ATR) technique, which is ideal for liquid or solid samples with minimal preparation.
Instrumentation and Materials
-
Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector, capable of scanning the mid-IR region (4000–400 cm⁻¹).
-
ATR Accessory: A single-bounce diamond or zinc selenide (ZnSe) ATR crystal.
-
Sample: this compound, CAS 386715-33-9.[11]
-
Solvent: Isopropanol or acetone for cleaning.
-
Wipes: Lint-free laboratory wipes.
Step-by-Step Data Acquisition Workflow
-
Instrument Preparation:
-
Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference.
-
-
ATR Crystal Cleaning:
-
Clean the surface of the ATR crystal using a lint-free wipe lightly dampened with isopropanol.
-
Allow the solvent to fully evaporate.
-
-
Background Spectrum Collection:
-
With the clean, empty ATR crystal in place, collect a background spectrum. This scan measures the ambient environment and the instrument's response, which will be subtracted from the sample spectrum.
-
Rationale: This step is critical to remove contributions from the atmosphere (CO₂ peaks around 2360 cm⁻¹ and water vapor bands) and the ATR crystal itself, ensuring that the final spectrum contains only information from the sample.[12]
-
-
Sample Application:
-
Place a small drop (for liquids) or a few milligrams (for solids) of this compound directly onto the center of the ATR crystal.
-
If the sample is a solid, use the ATR's pressure arm to ensure firm and even contact between the sample and the crystal surface.
-
Rationale: Good contact is essential for the evanescent wave to penetrate the sample effectively, yielding a strong, high-quality signal.
-
-
Sample Spectrum Collection:
-
Acquire the sample spectrum using the parameters specified in Table 1.
-
-
Post-Acquisition Cleanup:
-
Clean the sample from the ATR crystal using a lint-free wipe and an appropriate solvent.
-
Verify the crystal is clean by collecting a new spectrum and ensuring no sample peaks remain.
-
Table 1: Recommended FT-IR Data Acquisition Parameters
| Parameter | Recommended Value | Rationale |
| Wavenumber Range | 4000 – 400 cm⁻¹ | Covers the entire mid-infrared region where fundamental molecular vibrations occur. |
| Resolution | 4 cm⁻¹ | Provides sufficient detail to resolve most characteristic bands without introducing excessive noise. |
| Number of Scans | 16 - 32 | Co-adding multiple scans improves the signal-to-noise ratio (S/N) for a cleaner spectrum. |
| Apodization | Happ-Genzel | A standard function that provides a good balance between peak shape and resolution. |
Diagram: Experimental Workflow
Caption: A streamlined workflow for acquiring an FT-IR spectrum using an ATR accessory.
Spectral Interpretation: Decoding the Molecular Fingerprint
The FT-IR spectrum of this compound can be divided into distinct regions, each providing specific structural information. The expected absorption bands are detailed in Table 2 and discussed below.
High-Frequency Region (4000 - 2500 cm⁻¹)
-
Aromatic C-H Stretch (3100 - 3000 cm⁻¹): Weak to medium sharp bands are expected in this region, corresponding to the stretching vibrations of the C-H bonds on the pyridine ring. For heteroaromatic systems, these often appear just above 3000 cm⁻¹.[6]
-
Aliphatic C-H Stretch (3000 - 2850 cm⁻¹): The symmetric and asymmetric stretching vibrations of the C-H bonds in the chloromethyl (-CH₂Cl) group will appear here. These are typically of medium intensity.
Double-Bond Region (2000 - 1400 cm⁻¹)
-
Pyridine Ring Stretching (1650 - 1400 cm⁻¹): A series of sharp, medium-to-strong bands will be present, arising from the C=C and C=N stretching vibrations within the aromatic ring. Pyridine derivatives commonly show characteristic bands in the 1650-1550 cm⁻¹ range.[6][9]
-
-CH₂- Scissoring (1470 - 1420 cm⁻¹): The in-plane bending (scissoring) mode of the methylene group is expected in this region. This band can sometimes overlap with the lower-frequency ring stretching modes.[10]
Fingerprint Region (1400 - 400 cm⁻¹)
This region contains a wealth of structural information from complex bending and stretching vibrations. While difficult to interpret from first principles alone, it is highly unique to the molecule.[5]
-
C-F Stretching (1350 - 1100 cm⁻¹): This is the most diagnostically significant area for this molecule. The trifluoromethyl group will produce one or more very strong and sharp absorption bands due to asymmetric and symmetric C-F stretching. These are often the most intense peaks in the entire spectrum.[6][8]
-
Pyridine Ring Bending (1200 - 1000 cm⁻¹): Various in-plane C-H bending and ring deformation modes appear here.
-
C-Cl Stretching (800 - 600 cm⁻¹): A medium to weak absorption corresponding to the C-Cl stretching vibration of the chloromethyl group is expected in this range.[9] The exact position can be sensitive to the overall molecular structure.
-
Out-of-Plane Bending: Below 900 cm⁻¹, complex out-of-plane C-H bending and ring puckering modes will be present, which are highly characteristic of the substitution pattern on the pyridine ring.
Diagram: Structure-Spectrum Correlation
Caption: Correlation of molecular functional groups to their characteristic FT-IR absorption regions.
Summary of Key Vibrational Assignments
The following table summarizes the expected vibrational frequencies and their assignments for this compound.
Table 2: Predicted FT-IR Bands and Assignments
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| 3100 - 3000 | Weak - Medium | C-H Stretch | Pyridine Ring |
| 3000 - 2850 | Medium | C-H Asymmetric & Symmetric Stretch | -CH₂Cl |
| 1650 - 1550 | Medium - Strong | C=C and C=N Ring Stretch | Pyridine Ring |
| 1470 - 1420 | Medium | CH₂ Scissoring (Bending) | -CH₂Cl |
| 1350 - 1100 | Very Strong, Sharp | C-F Asymmetric & Symmetric Stretch | -CF₃ |
| 1200 - 1000 | Medium | C-H In-plane Bending / Ring Modes | Pyridine Ring |
| 800 - 600 | Medium - Weak | C-Cl Stretch | -CH₂Cl |
Conclusion
The FT-IR spectrum of this compound is a powerful tool for its unambiguous identification. The key diagnostic features are the very strong and sharp C-F stretching absorptions between 1350-1100 cm⁻¹, the series of pyridine ring stretching bands between 1650-1400 cm⁻¹, and the C-H stretching bands above 2850 cm⁻¹. The C-Cl stretch provides a confirmatory peak in the lower fingerprint region. By following the detailed experimental protocol and using the provided spectral interpretation guide, researchers can confidently use FT-IR spectroscopy for the routine analysis and quality assurance of this important chemical intermediate.
References
- 1. Pyridine, 5-(chloromethyl)-2-(trifluoromethyl)- (9CI) | 386715-33-9 [chemicalbook.com]
- 2. Pyridine, 5-(chloromethyl)-2-(trifluoromethyl)- (9CI) | 386715-33-9 [chemicalbook.com]
- 3. This compound | C7H5ClF3N | CID 2773810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. azooptics.com [azooptics.com]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. Pyridine, 5-(chloromethyl)-2-(trifluoromethyl)- (9CI) CAS#: 386715-33-9 [m.chemicalbook.com]
- 12. rsc.org [rsc.org]
A Theoretical and Mechanistic Guide to the Reactivity of 5-(Chloromethyl)-2-(trifluoromethyl)pyridine
Abstract: 5-(Chloromethyl)-2-(trifluoromethyl)pyridine is a cornerstone building block in contemporary medicinal and agrochemical research. Its unique trifunctional architecture—comprising an electron-deficient pyridine core, a potent electron-withdrawing trifluoromethyl group, and a highly reactive chloromethyl handle—confers a distinct and versatile reactivity profile. This guide provides an in-depth theoretical analysis of the molecule's electronic structure and explores the mechanistic underpinnings of its principal reaction pathways. We delve into the causality behind its reactivity, offering predictive insights for researchers, scientists, and drug development professionals aiming to leverage this scaffold in the synthesis of novel bioactive compounds.
Introduction: A Privileged Scaffold in Discovery Chemistry
This compound, with the molecular formula C₇H₅ClF₃N, has emerged as a high-value intermediate in synthetic chemistry.[1] Its prominence stems from the synergistic combination of two key moieties: the trifluoromethylpyridine (TFMP) scaffold and the chloromethyl group.[1] The TFMP core is a "privileged structure" found in over 20% of marketed medications and numerous commercial pesticides.[1] The trifluoromethyl (-CF₃) group, a strong electron-withdrawing moiety (Hammett constant σp = 0.54), profoundly influences the electronic properties of the pyridine ring.[1][2] This substitution enhances metabolic stability, increases lipophilicity, and can improve binding affinity to biological targets—critical attributes in drug design.[1][3][4]
The chloromethyl group at the 5-position serves as a versatile electrophilic handle, enabling facile covalent bond formation with a wide array of nucleophiles.[1] This guide will dissect the theoretical principles governing the molecule's reactivity, focusing on the two primary sites of chemical transformation: the benzylic-type carbon of the chloromethyl group and the electron-deficient pyridine ring.
Theoretical Framework: Electronic Structure and Reactivity Hotspots
A comprehensive understanding of the reactivity of this compound begins with an analysis of its electronic landscape. The molecule's behavior is dictated by the interplay of inductive and resonance effects from its constituent parts.
-
The Pyridine Ring: As a heteroaromatic system, the pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom. This deficiency is most pronounced at the α (2, 6) and γ (4) positions, making the ring susceptible to nucleophilic attack.[5][6]
-
The Trifluoromethyl (-CF₃) Group: Positioned at the C-2 position, the -CF₃ group exerts a powerful electron-withdrawing inductive effect (-I). This effect further depletes the electron density of the pyridine ring, significantly deactivating it towards electrophilic aromatic substitution but markedly activating it for nucleophilic aromatic substitution (SₙAr).[6]
-
The Chloromethyl (-CH₂Cl) Group: This group is the primary site for Sₙ2 reactions. The carbon atom is electrophilic due to the attached chlorine, and its reactivity is analogous to that of a benzylic halide, where the adjacent aromatic ring can stabilize the transition state of a substitution reaction.
Computational methods, such as Density Functional Theory (DFT), are invaluable for modeling this electronic structure.[7] Calculations of electrostatic potential maps, frontier molecular orbitals (HOMO/LUMO), and bond dissociation energies can provide quantitative predictions of reactivity, corroborating the qualitative principles discussed.[7][8]
Caption: Electronic effects within the target molecule.
Primary Reaction Pathway: Nucleophilic Substitution at the Chloromethyl Group
The most synthetically exploited feature of this compound is the chloromethyl group, which readily undergoes nucleophilic substitution, predominantly via an Sₙ2 mechanism.[1][9]
Mechanistic Principles (Sₙ2 Reaction)
The Sₙ2 reaction is a single-step, concerted process where a nucleophile attacks the electrophilic methylene carbon from the side opposite to the chlorine leaving group (backside attack). This leads to an inversion of stereochemistry if the carbon were chiral. The reaction's feasibility is governed by the nucleophile's strength, steric hindrance at the reaction center, and the stability of the leaving group (Cl⁻). The benzylic-like position of the chloromethyl group helps stabilize the pentavalent transition state, facilitating the reaction.
Caption: Generalized Sₙ2 mechanism at the chloromethyl group.
Scope of Nucleophiles
The electrophilic chloromethyl group reacts with a broad spectrum of soft and hard nucleophiles. This versatility is paramount to its utility as a synthetic intermediate.
| Nucleophile Class | Example Nucleophile | Reagent(s) | Product Type | Reference |
| N-Nucleophiles | Amines (R-NH₂) | R-NH₂, Base (e.g., K₂CO₃) | Secondary/Tertiary Amines | [1] |
| Azide (N₃⁻) | Sodium Azide (NaN₃) | Azidomethyl derivative | [9] | |
| S-Nucleophiles | Thiols (R-SH) | R-SH, Base (e.g., K₂CO₃) | Thioethers | [1][9] |
| Thioacetate | Potassium Thioacetate | Thioacetate Ester | [10] | |
| O-Nucleophiles | Alcohols (R-OH) | R-OH, Base (e.g., NaH) | Ethers | [1] |
| C-Nucleophiles | Cyanide (CN⁻) | Sodium Cyanide (NaCN) | Nitrile derivative | [10] |
Experimental Protocol: Synthesis of S-((2-(Trifluoromethyl)pyridin-5-yl)methyl) benzenethioate
This protocol describes a representative Sₙ2 reaction using a sulfur nucleophile. It is a self-validating system where reaction progress can be monitored via Thin-Layer Chromatography (TLC) and the product characterized by standard spectroscopic methods.
Materials:
-
This compound (1.0 eq)
-
Potassium thioacetate (1.1 eq)
-
Acetone or Dimethylformamide (DMF), anhydrous
-
Ethyl acetate, Water
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous acetone or DMF.
-
Add potassium thioacetate (1.1 eq) to the solution in one portion.
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours.[10]
-
Monitor the disappearance of the starting material by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the resulting residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate in vacuo to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Secondary Reactivity: Transformations Involving the Pyridine Ring
While the chloromethyl group is the primary reactive handle, the theoretical reactivity of the trifluoromethyl-substituted pyridine ring itself is crucial for understanding potential side reactions and for the design of related analogues.
Nucleophilic Aromatic Substitution (SₙAr)
The pyridine ring, doubly activated by the ring nitrogen and the C-2 trifluoromethyl group, is highly susceptible to SₙAr if a suitable leaving group were present at the C-4 or C-6 positions.[11][12] The mechanism proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[12] While the title compound lacks a leaving group on the ring, this inherent reactivity is a key feature of the TFMP scaffold, widely exploited in derivatives like 2,3-dichloro-5-(trifluoromethyl)pyridine.[13]
Electrophilic Aromatic Substitution (EAS)
Conversely, the ring is strongly deactivated towards electrophilic attack.[6] The combined electron-withdrawing effects of the nitrogen and the -CF₃ group make reactions like Friedel-Crafts alkylations or acylations exceptionally difficult, often failing entirely as the reaction occurs at the basic nitrogen atom instead.[6]
Reactions at the Nitrogen Center
The lone pair of electrons on the pyridine nitrogen is not part of the aromatic π-system and retains its basic and nucleophilic character.[6]
-
Protonation & Alkylation: The nitrogen readily reacts with acids to form pyridinium salts and with alkylating agents to form quaternary pyridinium compounds.[6]
-
N-Oxidation: The nitrogen can be oxidized by peracids (e.g., m-CPBA) to form the corresponding pyridine N-oxide.[1][6] This transformation can alter the electronic properties of the ring, potentially modifying the regioselectivity of subsequent reactions.
Synthesis and Applications
Synthesis of the Core Intermediate
The title compound is typically synthesized via the electrophilic chloromethylation of 2-(trifluoromethyl)pyridine. This process involves the in-situ generation of a chloromethyl carbocation from reagents like formaldehyde and hydrochloric acid, which then attacks the electron-rich 5-position of the pyridine ring.[1] This is part of a broader industrial strategy for producing TFMP derivatives, which often starts from the chlorination and subsequent fluorination of picoline (methylpyridine) precursors.[2][14]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 12. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
An In-Depth Technical Guide to the Electronic Properties of the 2-(Trifluoromethyl)pyridine Moiety
Executive Summary
The 2-(trifluoromethyl)pyridine moiety has become a cornerstone in modern medicinal chemistry, agrochemicals, and materials science. Its prevalence stems from the unique and potent electronic modulation imparted by the trifluoromethyl (-CF3) group on the pyridine ring. This guide provides an in-depth analysis of these electronic properties for researchers, scientists, and drug development professionals. We will dissect the fundamental inductive and resonance effects, quantify their influence on basicity (pKa) and reactivity through parameters like Hammett constants, and explore the resulting impact on frontier molecular orbital energies (HOMO/LUMO) and redox potentials. This document moves beyond a simple recitation of facts to explain the causality behind these properties and provides detailed, field-proven experimental protocols for their characterization, ensuring a blend of theoretical understanding and practical application.
Introduction: The Strategic Importance of the 2-(Trifluoromethyl)pyridine Core
The strategic incorporation of fluorine into bioactive molecules is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability. The trifluoromethyl group (-CF3) is arguably one of the most impactful fluorine-containing substituents.[1] When appended to a pyridine ring, particularly at the 2-position, it creates a privileged structural motif with a unique electronic profile. Pyridine itself is a common scaffold, but the addition of a C2-CF3 group profoundly alters its characteristics, bestowing properties that are highly sought after in rational drug design and the creation of advanced materials.[2] Understanding the electronic underpinnings of this moiety is therefore critical for its effective deployment.
Fundamental Electronic Effects: The Dominance of Induction
The electronic character of the 2-(trifluoromethyl)pyridine core is overwhelmingly dictated by the potent electron-withdrawing nature of the CF3 group. This influence is primarily transmitted through the sigma-bond framework via the inductive effect.
Inductive Effect (-I): The CF3 group is one of the most powerful electron-withdrawing groups used in organic chemistry.[3] This property arises from the high electronegativity of the three fluorine atoms, which creates a strong dipole moment along each C-F bond. The cumulative effect is a powerful pull of electron density away from the attached carbon atom and, consequently, from the entire pyridine ring system. This sigma-withdrawal (-I effect) is the dominant electronic interaction and is responsible for most of the moiety's characteristic properties.
Resonance Effects: Unlike groups such as nitro (-NO2) or cyano (-CN), the trifluoromethyl group is a poor resonance participant. It does not possess pi-orbitals that can effectively overlap with the aromatic system of the pyridine ring. Therefore, its influence is almost purely inductive, a feature that simplifies its electronic analysis and makes its effects highly predictable.
This strong inductive pull significantly lowers the electron density across the aromatic ring, with the most pronounced effect at the positions ortho (C3, C6) and para (C4) to the CF3 group. This deactivation makes the ring less susceptible to electrophilic aromatic substitution and, conversely, activates it for nucleophilic aromatic substitution.
Caption: Inductive withdrawal by the CF₃ group on the pyridine core.
Quantifying the Electronic Influence
The powerful inductive effect of the 2-CF3 group can be quantified by examining its impact on the basicity of the pyridine nitrogen and through established physicochemical descriptors like Hammett constants.
Basicity and pKa
The basicity of pyridine stems from the lone pair of electrons on its sp²-hybridized nitrogen atom, which is available to accept a proton. For the parent pyridine molecule, the pKa of its conjugate acid is approximately 5.2.[4]
The placement of a CF3 group at the adjacent C2 position causes a dramatic decrease in this basicity. The strong -I effect of the CF3 group withdraws electron density from the ring, including from the nitrogen atom. This reduction in electron density makes the lone pair less available for protonation, thereby weakening the base. Consequently, the pKa of 2-(trifluoromethyl)pyridine is significantly lower than that of pyridine, a critical consideration for drug design where the ionization state of a molecule governs its absorption, distribution, metabolism, and excretion (ADME) profile.
| Compound | Structure | Hybridization of N | pKa of Conjugate Acid | Rationale |
| Pyrrolidine | C₄H₉N | sp³ | ~11.3[4] | Aliphatic amine; lone pair is localized and highly available. |
| Pyridine | C₅H₅N | sp² | ~5.2[4] | Aromatic; lone pair is in an sp² orbital, more s-character holds it closer to the nucleus. |
| 2-(Trifluoromethyl)pyridine | C₆H₄F₃N | sp² | << 5.2 (Significantly Acidic) | Strong -I effect from C2-CF3 group severely reduces electron density on N, making the lone pair much less available for protonation. |
Hammett Parameters
The Hammett equation (log(K/K₀) = σρ) is a powerful tool in physical organic chemistry for correlating reaction rates and equilibria with substituent electronic effects.[5][6][7] The substituent constant, sigma (σ), quantifies the electronic influence of a substituent.
While a specific Hammett constant for the entire 2-(trifluoromethyl)pyridyl group as a substituent is not broadly cataloged, we can infer its properties from its components. The parent 2-pyridyl group is itself electron-withdrawing, and the addition of the CF3 group drastically enhances this property. For context, the Hammett constants for the CF3 group on a benzene ring are σ_meta = 0.43 and σ_para = 0.54, indicating strong electron withdrawal.[3] It is therefore certain that any reaction sensitive to electronic effects will be profoundly influenced by the presence of this moiety, which will exhibit a strongly positive sigma value.
Frontier Molecular Orbitals and Redox Properties
The electronic properties of a molecule are fundamentally governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[8][9]
HOMO & LUMO Energies:
-
HOMO: The energy of the HOMO relates to the molecule's ability to donate an electron (its ionization potential or oxidation potential).[8]
-
LUMO: The energy of the LUMO relates to the molecule's ability to accept an electron (its electron affinity or reduction potential).[8]
The potent inductive effect of the 2-CF3 group stabilizes all molecular orbitals, lowering their energy levels relative to unsubstituted pyridine.[10] This has two critical consequences:
-
Lowered HOMO Energy: A more stable, lower-energy HOMO means it is more difficult to remove an electron. Therefore, 2-(trifluoromethyl)pyridine is harder to oxidize than pyridine.
-
Lowered LUMO Energy: A more stable, lower-energy LUMO means the molecule can more readily accept an electron. Therefore, 2-(trifluoromethyl)pyridine is easier to reduce than pyridine.
The difference in energy between these orbitals, the HOMO-LUMO gap, is a key determinant of the molecule's kinetic stability and its UV-Vis absorption spectrum.[11]
Redox Potentials: These changes in orbital energies are directly reflected in the molecule's redox potentials, which can be measured experimentally using techniques like cyclic voltammetry (CV). The expected trend is that 2-(trifluoromethyl)pyridine will exhibit a higher (more positive) reduction potential and a higher oxidation potential compared to pyridine, making it a better electron acceptor and a poorer electron donor.
| Property | Pyridine | 2-(Trifluoromethyl)pyridine | Consequence |
| HOMO Energy | Higher | Lower | Harder to oxidize (higher oxidation potential) |
| LUMO Energy | Higher | Lower | Easier to reduce (higher reduction potential) |
| Basicity | More Basic | Much Less Basic | Different ionization state at physiological pH |
Experimental Characterization Protocols
To validate the theoretical electronic properties and obtain precise quantitative data for novel derivatives, standardized experimental procedures are essential.
Protocol 1: Determination of pKa by Potentiometric Titration
This protocol provides a robust method for determining the pKa of the 2-(trifluoromethyl)pyridine moiety by monitoring pH changes during titration with a strong base.[12][13]
Methodology:
-
System Calibration: Calibrate the potentiometer and pH electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[13]
-
Sample Preparation: Prepare a ~1 mM solution of the 2-(trifluoromethyl)pyridine compound in deionized water. To ensure all molecules are in their protonated (conjugate acid) form, acidify the solution to ~pH 2.0 with a standardized 0.1 M HCl solution.
-
Ionic Strength Maintenance: Add a background electrolyte, such as KCl, to a final concentration of 0.15 M. This maintains a constant ionic strength throughout the titration, minimizing variations in activity coefficients.[12]
-
Inert Atmosphere: Purge the sample solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes before and during the titration. This displaces dissolved CO₂, which can form carbonic acid and interfere with the measurement.[13]
-
Titration: Place the solution in a jacketed vessel maintained at a constant temperature (e.g., 25.0 °C) under constant stirring. Immerse the calibrated pH electrode. Titrate the solution by adding small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH).
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize (drift < 0.01 pH units/minute).[12] Continue the titration until the pH reaches ~12.
-
Data Analysis: Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point—the point at which half of the volume of titrant required to reach the equivalence point (the steepest part of the curve) has been added.[14]
-
Replication: Perform the titration in triplicate to ensure reproducibility and report the average pKa with the standard deviation.[13]
Caption: Workflow for experimental pKa determination via potentiometric titration.
Protocol 2: Characterization of Redox Properties by Cyclic Voltammetry (CV)
This protocol outlines the procedure for determining the oxidation and reduction potentials of the 2-(trifluoromethyl)pyridine moiety.[15][16]
Methodology:
-
Electrode Preparation: Polish the working electrode (e.g., a glassy carbon electrode) with alumina slurry on a polishing pad to ensure a clean and reproducible surface. Rinse thoroughly with solvent and dry.[15]
-
Electrolyte Preparation: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a suitable, dry, aprotic solvent (e.g., acetonitrile or dichloromethane). The electrolyte is crucial for solution conductivity.[15]
-
Deoxygenation: Transfer the electrolyte solution to the electrochemical cell. Deoxygenate the solution by bubbling a gentle stream of inert gas (argon or nitrogen) through it for at least 15 minutes. Molecular oxygen is redox-active and will interfere with the measurement. Maintain a blanket of inert gas over the solution during the experiment.[16]
-
Blank Scan: Assemble the three-electrode cell: working electrode, a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire). Run a background CV scan of the electrolyte solution to ensure no impurities are present in the potential window of interest.[16]
-
Sample Analysis: Add the 2-(trifluoromethyl)pyridine analyte to the cell to a final concentration of 1-5 mM.
-
Data Acquisition: Scan the potential, starting from the open-circuit potential, towards negative potentials to observe reduction events, and then reverse the scan towards positive potentials to observe oxidation events. The range of the scan should be set to encompass the expected redox processes. Record the resulting current.
-
Scan Rate Variation: Perform scans at multiple scan rates (e.g., 20, 50, 100, 200 mV/s) to investigate the reversibility of the redox processes.[16]
-
Internal Standard (Optional but Recommended): After acquiring the data, add a small amount of an internal standard with a known, stable redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺). Rerun the CV. Reporting the measured potentials relative to the Fc/Fc⁺ couple provides a standardized value that is independent of the specific reference electrode used.[16]
Caption: Workflow for experimental redox characterization via cyclic voltammetry.
Conclusion and Outlook
The 2-(trifluoromethyl)pyridine moiety is a powerful building block whose utility is rooted in a set of distinct and predictable electronic properties. Its character is dominated by the strong inductive electron withdrawal of the CF3 group, which results in a significantly decreased basicity of the pyridine nitrogen, a general deactivation of the ring, and a lowering of the frontier molecular orbital energy levels. These fundamental characteristics make the molecule less prone to oxidation and more susceptible to reduction. For scientists in drug discovery and materials science, these features can be strategically exploited to fine-tune molecular properties: modulating a drug's pKa to control its absorption and cell permeability, enhancing metabolic stability by blocking sites of oxidation, or engineering the electron-accepting capabilities of an organic electronic material. The experimental protocols detailed herein provide a clear path for researchers to precisely quantify these critical parameters for their own novel molecules, enabling a more rational and efficient design process.
References
- 1. scispace.com [scispace.com]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 6. scribd.com [scribd.com]
- 7. scispace.com [scispace.com]
- 8. ossila.com [ossila.com]
- 9. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. learn.schrodinger.com [learn.schrodinger.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Video: Cyclic Voltammetry CV: Measuring Redox Potentials and Currents [jove.com]
An In-Depth Technical Guide to the Thermal Decomposition of 5-(Chloromethyl)-2-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the thermal decomposition of 5-(chloromethyl)-2-(trifluoromethyl)pyridine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. In the absence of direct experimental data for this specific molecule, this guide synthesizes information from analogous chloromethyl and trifluoromethyl pyridine derivatives to postulate potential decomposition pathways, thermal stability, and hazardous byproducts. It further outlines detailed experimental protocols for investigating its thermal decomposition using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS). A thorough discussion of safety protocols and risk mitigation strategies is also presented to ensure safe handling and experimentation. This document is intended to be a foundational resource for researchers and professionals working with this and structurally related compounds.
Introduction: The Significance of this compound
This compound is a fluorinated heterocyclic compound of significant interest in medicinal and agricultural chemistry. The trifluoromethyl group (-CF3) is a well-established bioisostere for various functional groups, often enhancing metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets. The chloromethyl group (-CH2Cl) serves as a reactive handle for introducing the trifluoromethylpyridine scaffold into more complex molecular architectures through nucleophilic substitution reactions.
Given its utility as a building block, understanding the thermal stability and decomposition behavior of this compound is paramount for safe handling, process development, and predicting the shelf-life of both the intermediate and final products. Thermal decomposition can lead to the formation of hazardous byproducts and compromise the integrity of chemical processes. This guide provides a detailed exploration of the anticipated thermal decomposition of this compound, grounded in the established chemistry of related molecules.
Postulated Thermal Decomposition Pathways
Based on the thermal degradation behavior of analogous chlorinated and fluorinated organic compounds, the thermal decomposition of this compound is likely to proceed through a multi-step process. The primary decomposition pathways are anticipated to involve the chloromethyl and trifluoromethyl functionalities, as well as the pyridine ring itself at higher temperatures.
Initial Decomposition: Dehydrochlorination and Radical Formation
The C-Cl bond in the chloromethyl group is the most probable site for initial thermal cleavage. Two primary mechanisms are plausible:
-
Dehydrochlorination: Intramolecular or intermolecular elimination of hydrogen chloride (HCl) is a common decomposition pathway for chlorinated hydrocarbons. This would lead to the formation of a reactive pyridyl-substituted carbene or a polymeric material.
-
Homolytic Cleavage: At elevated temperatures, the C-Cl bond can undergo homolytic cleavage to generate a pyridylmethyl radical and a chlorine radical. These highly reactive species can then initiate a cascade of further reactions, including dimerization, polymerization, and hydrogen abstraction.
Decomposition of the Trifluoromethyl Group
The C-F bond is significantly stronger than the C-Cl bond, making the trifluoromethyl group more thermally stable. However, at higher temperatures, it can also undergo decomposition. The likely pathway involves the step-wise loss of fluorine radicals, leading to the formation of difluoromethyl and monofluoromethyl intermediates, and ultimately, complete fragmentation of the -CF3 group.
Pyrolysis of the Pyridine Ring
At very high temperatures, the pyridine ring itself will fragment. The pyrolysis of pyridine is known to produce a complex mixture of products, including toxic gases such as hydrogen cyanide (HCN) and various nitrogen oxides (NOx)[1].
A logical flow of the postulated decomposition is presented in the following diagram:
Caption: Postulated thermal decomposition workflow for this compound.
Experimental Analysis of Thermal Decomposition
A combination of thermoanalytical and spectrometric techniques is essential for a comprehensive understanding of the thermal decomposition of this compound.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Simultaneous TGA-DSC analysis provides critical information about the thermal stability and energetics of the decomposition process.
| Parameter | Description | Expected Observations for this compound |
| Onset of Decomposition (Tonset) | The temperature at which significant mass loss begins. | Expected to be in the range of 150-250 °C, primarily due to the lability of the chloromethyl group. |
| Mass Loss Steps | Distinct steps in the TGA curve indicate sequential decomposition events. | Multiple mass loss steps are anticipated, corresponding to the loss of the chloromethyl group, followed by the trifluoromethyl group and finally the pyridine ring at higher temperatures. |
| Residue | The percentage of material remaining at the end of the experiment. | A low residue is expected, indicating complete decomposition to volatile products. |
| DSC Peaks | Endothermic or exothermic peaks corresponding to phase transitions or decomposition events. | An endotherm for melting, followed by one or more exotherms for the decomposition processes. The decomposition is likely to be exothermic. |
Experimental Protocol: TGA-DSC Analysis
-
Instrument Calibration: Calibrate the TGA-DSC instrument for temperature and heat flow using certified standards (e.g., indium, zinc).
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an inert sample pan (e.g., aluminum or platinum).
-
Experimental Conditions:
-
Atmosphere: Nitrogen or Argon (inert) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.
-
Heating Rate: A heating rate of 10 °C/min is standard, but multiple heating rates (e.g., 5, 10, and 20 °C/min) should be used to perform kinetic analysis.
-
Temperature Range: 25 °C to 600 °C, or higher if complete decomposition is not observed.
-
-
Data Analysis: Determine Tonset, mass loss percentages for each step, and the peak temperatures and enthalpies from the DSC curve. Use kinetic analysis software to determine the activation energy of decomposition.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the volatile products of thermal decomposition.[2][3][4]
Experimental Protocol: Py-GC-MS Analysis
-
Instrument Setup:
-
Pyrolyzer: A filament or furnace-type pyrolyzer directly coupled to the GC inlet.
-
GC Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating a wide range of potential products.
-
MS Detector: An electron ionization (EI) mass spectrometer for compound identification.
-
-
Sample Preparation: Place a small amount (0.1-1 mg) of the sample into a pyrolysis tube or onto a filament.
-
Pyrolysis Conditions:
-
Pyrolysis Temperature: Perform experiments at multiple temperatures (e.g., 200 °C, 300 °C, 400 °C, and 600 °C) to observe the evolution of decomposition products with temperature.
-
Inert Atmosphere: Purge the pyrolyzer with helium.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp to a high temperature (e.g., 300 °C) to separate the pyrolysis products.
-
MS Scan Range: 35-500 amu.
-
-
Data Analysis: Identify the eluting compounds by comparing their mass spectra to a library (e.g., NIST).
The following diagram illustrates the experimental workflow for Py-GC-MS:
Caption: Experimental workflow for Py-GC-MS analysis.
Safety and Risk Mitigation
The thermal decomposition of this compound presents several potential hazards that must be addressed through rigorous safety protocols.
Inherent Hazards of the Starting Material
This compound is a halogenated organic compound and should be handled with care. Assume it is an irritant to the skin, eyes, and respiratory tract. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
Hazards of Decomposition Products
The thermal decomposition of this compound can generate highly toxic and corrosive byproducts:
-
Hydrogen Chloride (HCl): A corrosive gas that can cause severe respiratory damage.
-
Hydrogen Fluoride (HF): An extremely corrosive and toxic gas that can cause severe burns upon contact with skin and deep tissue damage.
-
Hydrogen Cyanide (HCN): A highly toxic gas that can be rapidly fatal upon inhalation.[1]
-
Nitrogen Oxides (NOx): Toxic gases that can cause respiratory irritation and damage.[1]
Risk Mitigation Strategies
-
Engineering Controls: All thermal decomposition experiments must be conducted within a certified fume hood with a high face velocity. The exhaust from the analytical instruments (TGA, Py-GC-MS) should be vented into the fume hood or an appropriate scrubbing system.
-
Personal Protective Equipment (PPE): In addition to standard PPE, consider using a face shield and specialized gloves (e.g., neoprene or nitrile) that are resistant to halogenated compounds. For any non-routine operations or potential for exposure, a supplied-air respirator may be necessary.
-
Emergency Preparedness: Ensure that a safety shower and eyewash station are readily accessible. Have an emergency response plan in place for accidental spills or exposures. Calcium gluconate gel should be available in case of potential HF exposure.
-
Waste Disposal: All waste materials, including unused samples, reaction residues, and contaminated materials, must be disposed of as hazardous waste according to institutional and local regulations.
Conclusion
References
The Ascent of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Trifluoromethylpyridines
Abstract
The strategic incorporation of the trifluoromethyl (CF₃) group into the pyridine scaffold has given rise to a class of compounds with profound impact across the chemical sciences, particularly in the realms of drug discovery and agrochemical development. Trifluoromethylpyridines (TFMPs) are valued for the unique physicochemical properties conferred by the trifluoromethyl moiety, which include enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics that can significantly improve a molecule's biological activity and pharmacokinetic profile. This technical guide provides a comprehensive exploration of the discovery, historical evolution, and key synthetic methodologies for this critical class of compounds. It further delves into the mechanistic underpinnings of prominent TFMP derivatives and presents curated quantitative data to inform structure-activity relationship (SAR) studies and guide the design of next-generation pharmaceuticals and crop protection agents.
A Historical Perspective: From a Challenging Synthesis to a Cornerstone of Modern Chemistry
The journey of trifluoromethylated aromatics began long before their application in heterocyclic chemistry. The first synthesis of a trifluoromethyl-bearing aromatic compound, benzotrifluoride, was reported in 1898. However, it was not until 1947 that the first trifluoromethylpyridine was synthesized, a milestone that marked a significant advancement in the field of fluorinated heterocycles.[1] The initial synthetic routes were often arduous, requiring harsh conditions and offering limited yields. Despite these challenges, the remarkable influence of the -CF₃ group on the biological efficacy of molecules provided a strong impetus for the development of more efficient and scalable synthetic methods.[1]
The trifluoromethyl group is a unique substituent due to its high electronegativity and lipophilicity. These characteristics can profoundly influence a molecule's metabolic stability, its binding affinity to biological targets, and its ability to permeate biological membranes. These properties have been strategically leveraged in the design of a multitude of commercially successful products, ranging from herbicides and insecticides to pharmaceuticals targeting a wide array of diseases.
The Physicochemical Impact of Trifluoromethylation on the Pyridine Ring
The introduction of a trifluoromethyl group onto the pyridine ring dramatically alters its fundamental electronic and physical properties. Understanding these changes is crucial for medicinal and agrochemical chemists aiming to rationally design molecules with desired characteristics. The strong electron-withdrawing nature of the CF₃ group significantly impacts the basicity (pKa) of the pyridine nitrogen, while its lipophilicity (logP) is also substantially modified.
| Compound | Position of CF₃ | pKa | logP |
| Pyridine | - | 5.25 | 0.65 |
| 2-(Trifluoromethyl)pyridine | 2 | ~1.91 | ~2.2 |
| 3-(Trifluoromethyl)pyridine | 3 | 3.53 | 1.7 |
| 4-(Trifluoromethyl)pyridine | 4 | 2.92 | 1.7 |
Note: The pKa and logP values are approximate and can vary slightly depending on the experimental conditions and prediction methods used. The data is compiled from multiple sources for comparative purposes.[2][3][4][5][6]
The data clearly indicates that the trifluoromethyl group is a potent electron-withdrawing substituent, leading to a significant decrease in the pKa of the pyridine ring regardless of its position. This reduction in basicity can be advantageous in drug design, as it can prevent unwanted interactions with acidic cellular compartments and reduce off-target effects. Furthermore, the CF₃ group substantially increases the lipophilicity of the pyridine ring, which can enhance membrane permeability and improve oral bioavailability.
Key Synthetic Methodologies: A Journey of Innovation
The synthesis of trifluoromethylpyridines has evolved significantly from the early, challenging methods to more sophisticated and efficient industrial-scale processes. Two primary strategies have emerged as the most prevalent: the chlorine/fluorine exchange method and the construction of the pyridine ring from trifluoromethyl-containing building blocks.
The Chlorine/Fluorine Exchange (Halex) Reaction
This classical and industrially significant method involves the initial synthesis of a trichloromethylpyridine followed by a halogen exchange reaction to introduce fluorine. This approach is particularly valuable for the large-scale production of key intermediates.
Caption: Workflow for the synthesis of a key trifluoromethylpyridine intermediate.
This protocol is a synthesis of information from various sources, including patents, to provide a representative laboratory-scale procedure.[1][7][8][9]
Step 1: Synthesis of 2,3-Dichloro-5-(trichloromethyl)pyridine
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, condenser, and gas inlet, charge 2-chloro-5-methylpyridine.
-
Chlorination: Heat the reaction mixture to a temperature between 150-170°C. Introduce chlorine gas into the reactor. The reaction is typically carried out in the presence of a catalyst such as ferric chloride.
-
Monitoring: Monitor the reaction progress by gas chromatography (GC) until the desired level of conversion is achieved.
-
Work-up: Upon completion, cool the reaction mixture and carefully quench any excess chlorine. The crude product can be purified by distillation under reduced pressure.
Step 2: Fluorination to 2,3-Dichloro-5-(trifluoromethyl)pyridine
-
Reaction Setup: In a pressure-resistant reactor (e.g., a Hastelloy autoclave), charge the 2,3-dichloro-5-(trichloromethyl)pyridine obtained from the previous step.
-
Fluorinating Agent: Carefully add anhydrous hydrogen fluoride (HF) to the reactor. The molar ratio of HF to the starting material is crucial and is typically in large excess. A catalyst, such as antimony trichloride or iron(III) chloride, is often used.[8][9]
-
Reaction Conditions: Seal the reactor and heat it to a temperature in the range of 150-180°C. The reaction is carried out under elevated pressure.
-
Work-up and Purification: After the reaction is complete, cool the reactor and cautiously vent the excess HF. The crude product is then neutralized, for example, with an aqueous solution of sodium bicarbonate, and extracted with a suitable organic solvent like dichloromethane.[7] The organic layer is then dried and the solvent removed to yield the crude product, which can be further purified by distillation.
Pyridine Ring Construction from Trifluoromethyl-Containing Building Blocks
An alternative and often more regioselective approach is the construction of the pyridine ring from acyclic precursors that already contain the trifluoromethyl group. This method is particularly useful for accessing specific isomers that may be difficult to obtain through the Halex reaction.
Caption: General workflow for constructing the trifluoromethylpyridine ring.
This protocol is a generalized representation based on available literature and patents.[10][11][12][13]
Step 1: Synthesis of 4-Trifluoromethylnicotinic Acid
This key intermediate can be prepared through various multi-step sequences, often starting from simpler trifluoromethylated precursors.
Step 2: Acyl Chloride Formation
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-trifluoromethylnicotinic acid in a suitable solvent such as toluene.
-
Chlorination: Add thionyl chloride dropwise to the suspension.
-
Reaction Conditions: Heat the mixture to reflux and maintain for several hours until the reaction is complete, as indicated by the cessation of gas evolution.
-
Isolation: Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-trifluoromethylnicotinoyl chloride.
Step 3: Amidation to Flonicamid
-
Reaction Setup: In a separate flask, prepare a solution of aminoacetonitrile hydrochloride and a base, such as triethylamine, in a suitable solvent like dichloromethane.
-
Amidation: Cool the solution of the acyl chloride from the previous step in an ice bath and add it dropwise to the aminoacetonitrile solution.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield flonicamid.[10][11][12][13]
Trifluoromethylpyridines in Action: Field-Proven Applications
The unique properties of trifluoromethylpyridines have been successfully exploited in both the agrochemical and pharmaceutical industries.
Agrochemicals
Trifluoromethylpyridines are integral components of numerous herbicides, insecticides, and fungicides.
| Agrochemical | Class | Mechanism of Action |
| Fluazifop-butyl | Herbicide | Inhibits acetyl-CoA carboxylase (ACCase), a key enzyme in fatty acid biosynthesis in grasses.[14] |
| Flonicamid | Insecticide | A selective feeding blocker that acts on the chordotonal organs of insects, disrupting their feeding behavior.[10] |
| Sulfoxaflor | Insecticide | A nicotinic acetylcholine receptor (nAChR) competitive modulator, leading to uncontrolled nerve impulses, paralysis, and death in sap-feeding insects.[15][16][17][18][19] |
| Fluopyram | Fungicide/Nematicide | Inhibits succinate dehydrogenase (SDH) in the mitochondrial respiratory chain, disrupting energy production in fungi and nematodes.[20][21][22][23][24] |
Pharmaceuticals
The trifluoromethylpyridine scaffold is present in a growing number of approved drugs and clinical candidates, where it often contributes to improved efficacy and a favorable pharmacokinetic profile.
| Pharmaceutical | Therapeutic Area | Mechanism of Action |
| Doravirine | Antiviral (HIV) | A non-nucleoside reverse transcriptase inhibitor (NNRTI) that blocks the replication of the HIV-1 virus.[1] |
Conclusion and Future Outlook
The discovery and development of trifluoromethylpyridines represent a significant success story in the application of fluorine chemistry to solve challenges in the life sciences. From their initial, difficult synthesis, these compounds have become indispensable building blocks for researchers in drug discovery and agrochemical development. The continued exploration of novel synthetic methodologies, particularly those that offer greater efficiency and regioselectivity, will undoubtedly lead to the discovery of new and improved trifluoromethylpyridine-based products. As our understanding of the intricate interplay between the trifluoromethyl group and the pyridine ring deepens, so too will our ability to rationally design molecules with precisely tailored biological activities, further solidifying the legacy of trifluoromethylpyridines as a truly privileged scaffold in modern chemistry.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(Trifluoromethyl)pyridine CAS#: 3796-24-5 [m.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. 2-(2-Methoxyphenyl)-5-(trifluoromethyl)pyridine CAS#: 2564535-27-7 [chemicalbook.com]
- 5. 4-(Trifluoromethyl)pyridine | C6H4F3N | CID 138055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(Trifluoromethyl)pyridine | 3796-24-5 [chemicalbook.com]
- 7. alfa-chemical.com [alfa-chemical.com]
- 8. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 9. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 10. Flonicamid (Ref: IKI 220) [sitem.herts.ac.uk]
- 11. CN107162966A - The synthetic method of flonicamid - Google Patents [patents.google.com]
- 12. CN113929621A - Synthesis method of flonicamid - Google Patents [patents.google.com]
- 13. CN108191749B - Preparation method of flonicamid and intermediate 4-trifluoromethyl nicotinic acid thereof - Google Patents [patents.google.com]
- 14. Fluazifop-butyl (Ref: SL 236) [sitem.herts.ac.uk]
- 15. Investigating the mode of action of sulfoxaflor: a fourth-generation neonicotinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sulfoxaflor - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. One moment, please... [pagepressjournals.org]
- 20. chemicalwarehouse.com [chemicalwarehouse.com]
- 21. cabidigitallibrary.org [cabidigitallibrary.org]
- 22. grokipedia.com [grokipedia.com]
- 23. pomais.com [pomais.com]
- 24. Frontiers | Fluopyram activates systemic resistance in soybean [frontiersin.org]
Methodological & Application
Synthetic Strategies for 5-(Chloromethyl)-2-(trifluoromethyl)pyridine: A Detailed Guide for Chemical Researchers
Abstract
5-(Chloromethyl)-2-(trifluoromethyl)pyridine is a pivotal building block in the synthesis of novel agrochemicals and pharmaceuticals. The presence of both a reactive chloromethyl group and an electron-withdrawing trifluoromethyl group on the pyridine scaffold makes it a highly versatile intermediate for creating complex molecular architectures. This application note provides a comprehensive guide to the synthetic routes for this valuable compound, detailing two primary methodologies for the crucial chlorination step. The protocols are designed to be robust and reproducible, with an emphasis on the underlying chemical principles that govern each transformation. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of the preparation of this key intermediate.
Introduction
The incorporation of fluorine-containing moieties into organic molecules is a well-established strategy in medicinal and agricultural chemistry for enhancing metabolic stability, bioavailability, and binding affinity. The trifluoromethyl group, in particular, is a common feature in many successful drugs and pesticides. This compound serves as a critical linker, enabling the introduction of the trifluoromethylpyridine core into larger molecules through nucleophilic substitution at the chloromethyl position. This guide outlines a practical and efficient synthetic pathway to this target molecule, starting from readily available precursors.
Core Synthetic Pathway: An Overview
The synthesis of this compound is most effectively approached in a two-stage process. The first stage involves the synthesis of the key intermediate, 5-methyl-2-(trifluoromethyl)pyridine . The second stage focuses on the selective chlorination of the methyl group. Two distinct and reliable protocols for this final, critical step are presented: direct radical chlorination and a two-step conversion via the corresponding alcohol.
Figure 1: High-level overview of the synthetic approaches to this compound.
Part 1: Synthesis of the Key Intermediate: 5-Methyl-2-(trifluoromethyl)pyridine
The synthesis of 5-methyl-2-(trifluoromethyl)pyridine can be achieved through various methods. One common industrial approach involves the transformation of 3-picoline (3-methylpyridine). This process typically includes chlorination of the methyl group to a trichloromethyl group, followed by a halogen exchange reaction to introduce fluorine, and subsequent ring chlorination.[1][2][3] However, for laboratory-scale synthesis, building the trifluoromethylpyridine ring via a cyclocondensation reaction can be a more direct approach.
Protocol 1: Cyclocondensation Approach
This protocol is based on the general principle of constructing the pyridine ring from a trifluoromethyl-containing building block.
Materials:
-
4-Ethoxy-1,1,1-trifluorobut-3-en-2-one
-
Enamine derived from a suitable ketone or aldehyde
-
Ammonium acetate
-
Toluene
-
Glacial acetic acid
Procedure:
-
Enamine Formation: Prepare the requisite enamine by reacting a suitable ketone or aldehyde with a secondary amine (e.g., pyrrolidine) in a suitable solvent, with removal of water.
-
Condensation: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-ethoxy-1,1,1-trifluorobut-3-en-2-one (1.0 eq) in toluene. Cool the solution to 0 °C.
-
Add the enamine (1.0 eq) dropwise to the cooled solution. Allow the reaction to stir at room temperature for 2-4 hours.
-
Cyclization: Add ammonium acetate (2.0 eq) and a catalytic amount of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux (approximately 110 °C) for 8-12 hours, using a Dean-Stark apparatus to remove water.
-
Work-up and Purification: Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 5-methyl-2-(trifluoromethyl)pyridine.
Expert Insights: The choice of the enamine precursor is critical for achieving the desired substitution pattern on the pyridine ring. This method offers a high degree of flexibility in synthesizing variously substituted trifluoromethylpyridines.
Part 2: Selective Chlorination of 5-Methyl-2-(trifluoromethyl)pyridine
With the key intermediate in hand, the next crucial step is the selective monochlorination of the methyl group. Over-chlorination to dichloromethyl or trichloromethyl derivatives is a potential side reaction that must be carefully controlled. Two effective methods are presented below.
Method A: Direct Radical Monochlorination
This approach utilizes a radical chlorinating agent, such as N-Chlorosuccinimide (NCS), which is known for its selectivity for benzylic and allylic C-H bonds.[4]
Figure 2: Workflow for the direct radical chlorination of 5-methyl-2-(trifluoromethyl)pyridine.
Materials:
-
5-Methyl-2-(trifluoromethyl)pyridine
-
N-Chlorosuccinimide (NCS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
UV lamp (optional)
Procedure:
-
In a flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methyl-2-(trifluoromethyl)pyridine (1.0 eq) in dry carbon tetrachloride.
-
Add N-chlorosuccinimide (1.05-1.1 eq) and a catalytic amount of AIBN or BPO (0.05 eq).
-
Heat the mixture to reflux (approximately 77 °C for CCl₄) and irradiate with a UV lamp to initiate the radical reaction. Alternatively, thermal initiation with AIBN or BPO at reflux is also effective.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct and wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining active chlorine species, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Trustworthiness and Causality: The use of NCS is deliberate; it provides a low, steady concentration of chlorine radicals, which favors selective monochlorination over polychlorination. The electron-withdrawing trifluoromethyl group deactivates the pyridine ring towards electrophilic aromatic substitution, thus preventing chlorination on the ring itself under these radical conditions.[4][5]
| Parameter | Condition | Rationale |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) | Provides a controlled source of chlorine radicals, enhancing selectivity for monochlorination.[4] |
| Initiator | AIBN/BPO or UV light | Initiates the radical chain reaction. |
| Solvent | Carbon tetrachloride | Non-polar solvent that does not interfere with the radical mechanism. |
| Stoichiometry | Slight excess of NCS | Ensures complete conversion of the starting material while minimizing over-chlorination. |
Table 1: Key Parameters for Selective Radical Chlorination.
Method B: Two-Step Conversion via Hydroxymethyl Intermediate
An alternative strategy involves the oxidation of the methyl group to a hydroxymethyl group, followed by conversion of the resulting alcohol to the chloride. This method can offer high selectivity and avoids the use of chlorinated solvents.
Figure 3: Workflow for the two-step conversion of 5-methyl-2-(trifluoromethyl)pyridine to the final product.
Materials:
-
5-Methyl-2-(trifluoromethyl)pyridine
-
Selenium dioxide (SeO₂) or Potassium permanganate (KMnO₄)
-
Dioxane/Water or Acetone/Water solvent system
Procedure (using SeO₂):
-
In a round-bottom flask, suspend selenium dioxide (1.1 eq) in a mixture of dioxane and water (e.g., 50:1).
-
Add 5-methyl-2-(trifluoromethyl)pyridine (1.0 eq) to the suspension.
-
Heat the mixture to reflux for 4-8 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and filter to remove selenium metal.
-
Concentrate the filtrate under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude alcohol by column chromatography.
The Appel reaction provides a mild and efficient method for converting alcohols to alkyl chlorides.[6][7]
Materials:
-
5-(Hydroxymethyl)-2-(trifluoromethyl)pyridine
-
Triphenylphosphine (PPh₃)
-
Carbon tetrachloride (CCl₄) or N-chlorosuccinimide (NCS)[8]
-
Anhydrous dichloromethane (DCM) or acetonitrile
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve 5-(hydroxymethyl)-2-(trifluoromethyl)pyridine (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C.
-
Add carbon tetrachloride (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography to separate the product from triphenylphosphine oxide.
Expert Insights: The Appel reaction proceeds with inversion of configuration at a stereocenter, which is not relevant here but is a key feature of the reaction. The driving force is the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide.[7] Using NCS in place of CCl₄ is a more modern and environmentally benign variation of this reaction.[8]
| Parameter | Condition | Rationale |
| Reagents | PPh₃ and CCl₄ (or NCS) | Forms the active phosphonium salt for the conversion of the alcohol to the chloride.[7] |
| Solvent | Anhydrous DCM | A polar aprotic solvent that is suitable for the SN2 reaction mechanism. |
| Temperature | 0 °C to room temperature | Mild conditions that prevent side reactions. |
Table 2: Key Parameters for the Appel Reaction.
Conclusion
The synthesis of this compound is a critical process for the development of new chemical entities in the life sciences. This guide has detailed two robust and practical methodologies for the key chlorination step. The choice between direct radical chlorination with NCS and the two-step oxidation/Appel reaction sequence will depend on the specific requirements of the researcher, including scale, available reagents, and desired purity profile. Both routes, when executed with care and attention to the principles outlined, will provide reliable access to this valuable synthetic intermediate.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 6. Appel Reaction [organic-chemistry.org]
- 7. Appel reaction - Wikipedia [en.wikipedia.org]
- 8. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Introduction: The Strategic Importance of the 5-(Aminomethyl)-2-(trifluoromethyl)pyridine Scaffold
An In-Depth Guide to the Synthesis of 5-((Alkylamino)methyl)-2-(trifluoromethyl)pyridine Derivatives
In the landscape of modern medicinal and agrochemical research, the trifluoromethylpyridine (TFMP) moiety has emerged as a privileged structural motif.[1][2] The incorporation of a trifluoromethyl group into a pyridine ring can significantly enhance a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] This makes TFMP derivatives highly sought-after building blocks in the development of novel pharmaceuticals and crop protection agents.[1][2]
Among the versatile TFMP intermediates, 5-(chloromethyl)-2-(trifluoromethyl)pyridine is a particularly valuable synthon. Its reaction with primary amines via nucleophilic substitution provides a direct and efficient route to a diverse library of 5-((alkylamino)methyl)-2-(trifluoromethyl)pyridine derivatives. These products serve as crucial intermediates and, in many cases, as the final active ingredients in compounds targeting a range of diseases.[5]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a detailed exploration of the underlying reaction mechanism, a robust and validated experimental protocol, and expert insights into optimization and troubleshooting for the successful synthesis of these high-value compounds.
Pillar 1: Reaction Mechanism and Scientific Principles
The reaction of this compound with a primary amine is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. Understanding the principles governing this transformation is critical for achieving high yields and purity.
The Electrophile: this compound features a carbon atom in the chloromethyl group that is highly electrophilic. This reactivity is due to the electron-withdrawing inductive effect of the adjacent chlorine atom and, to a lesser extent, the trifluoromethyl-substituted pyridine ring. The chloride ion is an excellent leaving group, facilitating its displacement by a nucleophile.
The Nucleophile: Primary amines (R-NH₂) are effective nucleophiles due to the lone pair of electrons on the nitrogen atom. The nitrogen atom attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion and forming a new carbon-nitrogen bond.
Key Reaction Parameters:
-
The Role of a Base: The SN2 reaction produces one equivalent of hydrochloric acid (HCl) as a byproduct. This acid will readily protonate the starting primary amine or the desired secondary amine product, rendering them non-nucleophilic and halting the reaction. Therefore, the inclusion of a non-nucleophilic base is essential to scavenge the acid. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA).[6][7]
-
Solvent Selection: The choice of solvent is crucial for an SN2 reaction. Polar aprotic solvents such as acetonitrile (ACN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are ideal as they can solvate the cation of the base while leaving the nucleophile relatively "bare" and reactive.[6][8]
-
Temperature Control: The reaction is typically conducted at temperatures ranging from room temperature to a moderate heat (e.g., 50-80 °C) to ensure a reasonable reaction rate without promoting side reactions.
-
Preventing Overalkylation: A potential side reaction is the further alkylation of the desired secondary amine product by another molecule of the chloromethyl starting material, leading to the formation of a tertiary amine. While secondary amines are generally less nucleophilic than primary amines, this can still occur. This side reaction can be minimized by using a slight excess of the primary amine relative to the electrophile.[8][9]
Caption: Figure 1: SN2 Reaction Mechanism
Pillar 2: A Validated Experimental Protocol
This protocol provides a reliable, step-by-step method for the synthesis of a representative 5-((alkylamino)methyl)-2-(trifluoromethyl)pyridine derivative.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6]
-
This compound is a lachrymator and should be handled with care.
Materials & Reagents:
-
This compound (1.0 eq)
-
Primary amine of choice (e.g., benzylamine) (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous powder (2.0 eq)
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and developing chamber
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent and Reagent Addition: Add anhydrous acetonitrile to create a solution with a concentration of approximately 0.2-0.5 M with respect to the limiting reagent. Begin stirring the suspension.
-
Nucleophile Addition: Add the primary amine (1.2 eq) to the stirring suspension at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 60 °C and allow it to stir for 4-12 hours. The use of a condenser is recommended.
-
Monitoring Progress: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting chloromethyl pyridine is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic solids (K₂CO₃ and KCl). Wash the solids with a small amount of ethyl acetate.
-
Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure secondary amine product.
Caption: Figure 2: Experimental Workflow
Pillar 3: Optimization and Troubleshooting
The success of the synthesis often depends on fine-tuning the reaction conditions for the specific primary amine used.
Table 1: Guideline Conditions for Various Primary Amines
| Amine Type | Nucleophilicity | Typical Base | Solvent | Temperature (°C) | Expected Yield | Notes |
| Aliphatic (e.g., Butylamine) | High | K₂CO₃, Et₃N | ACN, THF | 25 - 60 | Good to Excellent | Reaction is typically fast. Monitor closely to avoid side reactions. |
| Benzylic (e.g., Benzylamine) | Moderate-High | K₂CO₃, DIPEA | ACN, DMF | 50 - 70 | Good to Excellent | Standard and reliable substrate. |
| Aniline (Aromatic) | Low | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 80 - 120 | Moderate to Good | Requires more forcing conditions due to lower nucleophilicity. |
| Hindered (e.g., t-Butylamine) | Very Low | K₂CO₃ | DMF | 80 - 100 | Low to Moderate | Steric hindrance significantly slows the SN2 reaction. |
Table 2: Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Slow Reaction | 1. Insufficient temperature. 2. Low nucleophilicity of the amine. 3. Inactive base (e.g., absorbed moisture). | 1. Increase reaction temperature in 10 °C increments. 2. Switch to a more polar solvent like DMF. Consider a stronger base like Cs₂CO₃. 3. Use freshly dried base and anhydrous solvent. |
| Low Product Yield | 1. Incomplete reaction. 2. Product loss during work-up or purification. 3. Side reactions (e.g., elimination). | 1. Increase reaction time or temperature. 2. Ensure pH is basic during extraction to prevent protonation and loss to the aqueous layer. Optimize chromatography conditions. 3. Use milder conditions (lower temperature, less hindered base). |
| Multiple Spots on TLC (Impurity) | 1. Overalkylation to form a tertiary amine. 2. Unreacted starting material. 3. Decomposition of starting material or product. | 1. Use a larger excess of the primary amine (e.g., 1.5-2.0 eq). 2. Increase reaction time or temperature. 3. Ensure an inert atmosphere is maintained; check for temperature stability. |
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Efficient synthesis of secondary amines by selective alkylation of pri" by Kyung Woon Jung [digitalcommons.usf.edu]
- 9. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the N-alkylation of Heterocycles with 5-(Chloromethyl)-2-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 2-(Trifluoromethyl)pyridine Moiety in Medicinal Chemistry
The incorporation of fluorine and fluorine-containing functional groups has become a cornerstone of modern drug design.[1][2] The trifluoromethyl (CF₃) group, in particular, offers a unique combination of properties that can significantly enhance the therapeutic potential of a molecule. When appended to a pyridine ring, as in the case of 5-(chloromethyl)-2-(trifluoromethyl)pyridine, it creates a versatile building block for the synthesis of novel pharmaceutical candidates.[3][4]
The key advantages conferred by the trifluoromethyl group include:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an increased half-life and improved bioavailability of the drug.[1]
-
Enhanced Lipophilicity: The CF₃ group is highly lipophilic, which can improve a molecule's ability to cross cell membranes and reach its biological target.[1][3][4]
-
Modulation of Basicity: As a potent electron-withdrawing group, the CF₃ moiety significantly reduces the basicity of the pyridine nitrogen. This can be crucial for optimizing drug-receptor interactions and avoiding off-target effects.
-
Improved Binding Affinity: The unique electronic properties of the CF₃ group can lead to stronger and more specific interactions with target proteins, enhancing the potency of the drug candidate.[3][4]
This guide provides a comprehensive overview of the N-alkylation of various nitrogen-containing heterocycles using this compound, a key reaction for introducing this valuable pharmacophore.
Reaction Mechanism: A Classic Bimolecular Nucleophilic Substitution (SN2)
The N-alkylation of a heterocycle with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6][7][8] This is a single-step, concerted process where the nucleophilic nitrogen atom of the heterocycle attacks the electrophilic benzylic carbon of the pyridine derivative, concurrently displacing the chloride leaving group.
The key features of this mechanism are:
-
Nucleophilic Attack: The reaction is initiated by the lone pair of electrons on a nitrogen atom of the heterocyclic ring. To enhance the nucleophilicity, a base is typically employed to deprotonate the N-H bond, generating a more reactive anionic species.[9]
-
Transition State: The reaction proceeds through a high-energy transition state where the nucleophile (heterocycle) and the leaving group (chloride) are both partially bonded to the carbon atom.[7]
-
Backside Attack: For the reaction to occur, the nucleophile must attack the electrophilic carbon from the side opposite to the leaving group (backside attack).[6][8]
-
Bimolecular Kinetics: The rate of the SN2 reaction is dependent on the concentration of both the heterocyclic nucleophile and the alkylating agent, this compound.[7]
The choice of base and solvent is critical for the success of the reaction, influencing both the reaction rate and, in the case of unsymmetrical heterocycles, the regioselectivity of the alkylation.
General Experimental Protocol for N-Alkylation
This section provides a generalized, yet detailed, protocol for the N-alkylation of a generic heterocycle using this compound. It is intended as a robust starting point for optimization.
Materials and Equipment
-
Heterocycle: Imidazole, pyrazole, triazole, tetrazole, or a derivative thereof.
-
Alkylating Agent: this compound.
-
Base: Sodium hydride (NaH, 60% dispersion in mineral oil), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).
-
Solvent: Anhydrous N,N-dimethylformamide (DMF), anhydrous acetonitrile (CH₃CN), or anhydrous tetrahydrofuran (THF).
-
Reaction Vessel: Round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Inert Atmosphere: Nitrogen or argon gas supply.
-
Standard Glassware: Funnels, beakers, graduated cylinders.
-
Work-up Reagents: Deionized water, ethyl acetate, brine (saturated aqueous NaCl).
-
Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Silica gel for column chromatography, and appropriate eluents (e.g., hexane/ethyl acetate mixtures).
-
Analytical Equipment: Thin-layer chromatography (TLC) plates, NMR spectrometer, mass spectrometer.
Step-by-Step Procedure
-
Preparation of the Reaction Setup:
-
Dry the reaction flask and stir bar in an oven and allow to cool under a stream of inert gas.
-
Equip the flask with a reflux condenser and maintain a positive pressure of nitrogen or argon throughout the reaction.
-
-
Deprotonation of the Heterocycle (Base Addition):
-
Method A (Using NaH in THF or DMF):
-
To the reaction flask, add the heterocycle (1.0 eq).
-
Add anhydrous THF or DMF to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.[9]
-
-
Method B (Using K₂CO₃ or Cs₂CO₃ in DMF or CH₃CN):
-
To the reaction flask, add the heterocycle (1.0 eq) and anhydrous potassium carbonate (1.5 eq) or cesium carbonate (1.2 eq).[10]
-
Add anhydrous DMF or acetonitrile.
-
Stir the suspension at room temperature for 15-30 minutes.
-
-
-
Addition of the Alkylating Agent:
-
Prepare a solution of this compound (1.0-1.2 eq) in a small amount of the reaction solvent.
-
Add this solution dropwise to the reaction mixture. For highly exothermic reactions, maintain the cooling bath during the addition.
-
-
Reaction Monitoring:
-
The reaction can be stirred at room temperature or heated to a temperature between 50-80 °C, depending on the reactivity of the heterocycle.
-
Monitor the progress of the reaction by TLC until the starting heterocycle is consumed.
-
-
Work-up and Extraction:
-
If using NaH: Cool the reaction mixture to 0 °C and carefully quench by the dropwise addition of saturated aqueous ammonium chloride or water.
-
If using K₂CO₃/Cs₂CO₃: Cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Partition the reaction mixture (or the residue from filtration) between ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
-
-
Characterization:
-
Confirm the structure and purity of the final product using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.
-
Visualization of the Experimental Workflow
Caption: General workflow for the N-alkylation of heterocycles.
Data Presentation: Summary of Reaction Conditions
The optimal conditions for the N-alkylation will vary depending on the specific heterocycle used. The following table provides a summary of recommended starting conditions based on the nature of the heterocycle.
| Heterocycle Class | Recommended Base | Recommended Solvent | Typical Temperature | Expected Reactivity & Notes |
| Imidazole | K₂CO₃ or NaH | CH₃CN, DMF, THF | Room Temp. to 60 °C | Generally high reactivity. With unsymmetrical imidazoles, a mixture of regioisomers is possible.[4][11] |
| Pyrazole | K₂CO₃ or NaH | DMF, CH₃CN | Room Temp. to 80 °C | Good reactivity. Regioselectivity is a key consideration for substituted pyrazoles and can be influenced by steric and electronic factors.[3][9][12] |
| 1,2,4-Triazole | K₂CO₃ or DBU | DMF, CH₃CN | 50 °C to 100 °C | Lower nucleophilicity than imidazole. A mixture of N1 and N4 alkylated products is common.[13] |
| Tetrazole | K₂CO₃ or Cs₂CO₃ | DMF, CH₃CN | 50 °C to 100 °C | Lowest nucleophilicity of the series. Prone to forming a mixture of N1 and N2 regioisomers.[7] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive base (e.g., NaH exposed to air).2. Insufficiently reactive conditions.3. Poor quality of alkylating agent. | 1. Use fresh, high-quality NaH. Consider a stronger base like potassium tert-butoxide.2. Increase the reaction temperature and/or time. Switch to a more polar aprotic solvent like DMF or DMSO.3. Check the purity of this compound. |
| Formation of Multiple Products | 1. Regioisomer formation in unsymmetrical heterocycles.2. Dialkylation of the heterocycle or side reactions. | 1. Carefully separate isomers by column chromatography. Experiment with different bases and solvents to influence regioselectivity.2. Use a strict 1:1 stoichiometry of heterocycle to alkylating agent. Add the alkylating agent slowly at a lower temperature. |
| Difficult Purification | 1. Co-elution of product and starting materials.2. Presence of non-polar impurities (e.g., mineral oil from NaH). | 1. Optimize the TLC solvent system before attempting column chromatography. Consider a different stationary phase if necessary.2. Perform a pre-purification hexane wash of the crude product to remove mineral oil before chromatography. |
References
- 1. researchgate.net [researchgate.net]
- 2. WO2011110651A1 - Process for the preparation of 5-substituted 1-alkyltetrazoles - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. EP0749963A1 - N-alkylation method of pyrazole - Google Patents [patents.google.com]
- 6. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole [mdpi.com]
- 8. Design, In Silico Studies, and Synthesis of Some Azole Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Strategic Role of 5-(Chloromethyl)-2-(trifluoromethyl)pyridine in Modern Agrochemical Synthesis: Application Notes and Protocols
Introduction: The Trifluoromethylpyridine Moiety as a Privileged Scaffold in Agrochemicals
In the competitive landscape of agrochemical research and development, the relentless pursuit of compounds with superior efficacy, enhanced crop safety, and favorable environmental profiles is paramount. Within this context, fluorine chemistry has emerged as a cornerstone for innovation. The incorporation of fluorine atoms, particularly as the trifluoromethyl (-CF3) group, into active ingredients can dramatically modulate key physicochemical and biological properties.[1] The trifluoromethyl group is a powerful electron-withdrawing moiety that can enhance the metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.[2]
When this potent functional group is appended to a pyridine ring, it forms the trifluoromethylpyridine (TFMP) scaffold, a structure that has become a "privileged" component in a multitude of commercially successful pesticides.[1][3] The unique combination of the pyridine's aromatic system and the trifluoromethyl group's electronic properties bestows upon the resulting agrochemicals a range of desirable attributes, from improved systemic movement in plants to novel modes of action.[3][4] This guide focuses on a particularly versatile, yet underexplored, member of this chemical family: 5-(chloromethyl)-2-(trifluoromethyl)pyridine .
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It will elucidate the synthetic utility of this compound, providing not just protocols, but also the scientific rationale behind its application in the synthesis of next-generation agrochemicals.
Physicochemical Properties and Reactivity Profile
Before delving into synthetic applications, it is crucial to understand the inherent chemical characteristics of this compound.
| Property | Value | Significance in Synthesis |
| Molecular Formula | C7H5ClF3N | Provides the elemental composition. |
| Molecular Weight | 195.57 g/mol | Essential for stoichiometric calculations. |
| Appearance | Likely a solid or oil | Influences handling and reaction setup. |
| Key Functional Groups | Trifluoromethyl group, Pyridine ring, Chloromethyl group | The trifluoromethyl group is a key pharmacophore. The pyridine ring provides a stable scaffold. The chloromethyl group is the primary reactive site for synthetic transformations. |
The reactivity of this compound is dominated by the chloromethyl group. This benzylic-like chloride is an excellent electrophile, making it highly susceptible to nucleophilic substitution reactions. This reactivity is the cornerstone of its utility as a building block, allowing for the facile introduction of the (2-(trifluoromethyl)pyridin-5-yl)methyl moiety into a variety of molecular frameworks.
Core Synthetic Applications in Agrochemical Development
While direct, named agrochemicals synthesized from this compound are not extensively documented in publicly available literature, its application can be confidently inferred from the well-established chemistry of its isomers and structurally related compounds, particularly 2-chloro-5-(chloromethyl)pyridine. The primary synthetic strategies involve leveraging the reactive chloromethyl group.
Synthesis of Pyridyl-Ether and Thioether Linkages
A prevalent structural motif in many advanced agrochemicals is the pyridyl-ether or pyridyl-thioether linkage. These are typically formed via a Williamson ether synthesis or its thio-analogue, where the chloromethylpyridine derivative acts as the alkylating agent.
Causality Behind this Approach: The ether or thioether linkage provides a flexible yet stable connection between the critical trifluoromethylpyridine toxophore and another pharmacologically active or modulating part of the molecule. This spacing and orientation are often crucial for optimal binding to the target enzyme or receptor in the pest or pathogen.
Hypothetical Protocol: Synthesis of a Novel Pyridyl-Ether Fungicide Candidate
This protocol describes the synthesis of a hypothetical fungicide, "Fluopyroxole," by coupling this compound with a generic phenolic precursor. This reaction is representative of a common strategy in agrochemical synthesis.
Reaction Scheme:
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
The Versatile Role of 5-(Chloromethyl)-2-(trifluoromethyl)pyridine in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine-containing moieties has become a cornerstone for enhancing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. Among the privileged scaffolds utilized, the trifluoromethylpyridine core has emerged as a particularly valuable structural motif. This guide provides an in-depth exploration of a key building block, 5-(Chloromethyl)-2-(trifluoromethyl)pyridine, offering detailed application notes and protocols for its utilization in medicinal chemistry. We will delve into the causality behind its synthetic utility, provide validated experimental workflows, and present a foundation of authoritative references to support researchers, scientists, and drug development professionals in harnessing the full potential of this versatile intermediate.
The Strategic Advantage of the 6-(Trifluoromethyl)pyridin-3-yl)methyl Moiety
The this compound scaffold offers a synergistic combination of two key features: the reactive chloromethyl group and the trifluoromethylpyridine core. The trifluoromethyl group (-CF3) is a powerful tool in medicinal chemistry due to its strong electron-withdrawing nature and its ability to enhance lipophilicity. These properties can profoundly influence a molecule's metabolic stability, bioavailability, and binding affinity to biological targets. The pyridine ring itself is a common feature in many approved drugs, offering favorable physicochemical properties and opportunities for hydrogen bonding interactions.
The chloromethyl group at the 5-position serves as a versatile synthetic handle, readily participating in nucleophilic substitution reactions. This allows for the straightforward introduction of a wide array of functional groups and the construction of more complex molecular architectures.
Synthetic Pathways and Key Transformations
The primary utility of this compound in medicinal chemistry lies in its reactivity as an electrophile in nucleophilic substitution reactions. The benzylic-like chloride is readily displaced by a variety of nucleophiles, providing a gateway to a diverse range of derivatives.
General Reaction Scheme:
Caption: General workflow for nucleophilic substitution reactions.
This reactivity allows for the synthesis of various classes of compounds with potential therapeutic applications, including ethers, thioethers, amines, and other carbon-linked structures.
Application Notes and Experimental Protocols
This section provides detailed protocols for the synthesis of bioactive molecules utilizing this compound as a key starting material. The methodologies are presented with a focus on reproducibility and providing insights into the rationale behind the chosen conditions.
Synthesis of Bioactive Hydrazone Derivatives
A recent study highlighted the synthesis of novel hydrazone derivatives from this compound, which have shown promising preliminary antimicrobial and anti-malarial activities. The synthesis proceeds via a two-step process involving the formation of a key hydrazinyl intermediate followed by condensation with various aromatic aldehydes.
Protocol 1: Synthesis of 2-Chloro-5-(hydrazinylmethyl)pyridine Intermediate
This protocol outlines the initial nucleophilic substitution of the chloro group with hydrazine hydrate.
Materials and Reagents:
-
This compound
-
Hydrazine hydrate
-
Solvent (e.g., Ethanol)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol.
-
Add hydrazine hydrate (a slight excess, e.g., 1.2 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting residue, the key intermediate 2-chloro-5-(hydrazinylmethyl)pyridine, can be used in the next step with or without further purification. A yield of approximately 70% can be expected for the crude product.
Protocol 2: Synthesis of Hydrazone Derivatives via Continuous Flow Reaction
The intermediate from Protocol 1 is then reacted with various aromatic aldehydes to generate a library of hydrazone compounds. A continuous flow reactor module can be employed for efficient and controlled synthesis.
Materials and Reagents:
-
2-Chloro-5-(hydrazinylmethyl)pyridine intermediate
-
Various aromatic aldehydes
-
Solvent (e.g., Methanol or Ethanol)
-
Flow reactor system with temperature and flow rate control
-
Syringe pumps
-
Back-pressure regulator
-
Collection vessel
Step-by-Step Procedure:
-
Prepare two separate stock solutions:
-
Solution A: Dissolve the 2-chloro-5-(hydrazinylmethyl)pyridine intermediate in the chosen solvent.
-
Solution B: Dissolve the desired aromatic aldehyde (1.0 eq) in the same solvent.
-
-
Set up the flow reactor system, ensuring all connections are secure. Set the desired reaction temperature (e.g., 90 °C) and back-pressure.
-
Using syringe pumps, introduce Solutions A and B into a T-mixer at controlled flow rates to ensure a 1:1 molar ratio.
-
Allow the combined reaction stream to pass through the heated reactor coil. The residence time can be controlled by adjusting the flow rate and the reactor volume (a residence time of 5 minutes has been reported to be effective).
-
The product stream exiting the reactor is cooled and collected in a collection vessel.
-
The solvent can be removed under reduced pressure, and the resulting crude hydrazone product can be purified by recrystallization or column chromatography.
Data Presentation: Preliminary Biological Activities of Synthesized Hydrazones
Preliminary biological testing of the synthesized hydrazone derivatives has indicated potential antimicrobial and anti-malarial effects. While specific quantitative data for these derivatives is emerging, the general activity of related pyridine compounds supports their potential. For instance, other pyridine derivatives have shown significant inhibition of parasitic multiplication and promising activity against resistant strains of Plasmodium falciparum.
| Compound Class | Target Organism/Cell Line | Reported Activity | Reference |
| Hydrazone Derivatives | Bacteria, Plasmodium species | Preliminary antimicrobial and anti-malarial effects |
Broader Applications in Medicinal Chemistry
The utility of this compound extends beyond the synthesis of hydrazones. Its ability to act as a versatile electrophile opens doors to the creation of a wide range of other medicinally relevant scaffolds.
Synthesis of Ether and Thioether Derivatives
Reaction with various phenols, thiophenols, and other hydroxyl or thiol-containing nucleophiles can lead to the formation of ether and thioether linkages. These moieties are prevalent in many drug molecules and can significantly impact their pharmacological properties.
Synthesis of Amine Derivatives
Nucleophilic substitution with primary and secondary amines provides access to a diverse array of substituted aminomethylpyridine derivatives. These compounds can serve as key intermediates for more complex targets or exhibit biological activity in their own right.
Logical Relationship Diagram:
Caption: Synthetic pathways from the core reagent.
Safety and Handling Considerations
This compound is a reactive chemical intermediate and should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. In general, it may cause skin and eye irritation and may be harmful if swallowed. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
This compound stands as a valuable and versatile building block in the medicinal chemist's toolbox. Its unique combination of a reactive synthetic handle and a privileged trifluoromethylpyridine scaffold provides a robust platform for the synthesis of novel and diverse molecular entities. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this key intermediate in their drug discovery programs, ultimately contributing to the development of new and improved therapeutics. The continued exploration of its synthetic potential is sure to unveil further applications in the quest for innovative medicines.
Application Notes and Protocols for Nucleophilic Substitution on 5-(Chloromethyl)-2-(trifluoromethyl)pyridine
Introduction: Unlocking the Potential of a Versatile Pyridine Building Block
5-(Chloromethyl)-2-(trifluoromethyl)pyridine is a critical building block for researchers in drug discovery and agrochemical synthesis. The trifluoromethyl group at the 2-position of the pyridine ring significantly modulates the electronic properties of the molecule, enhancing metabolic stability and influencing binding interactions of the final compounds. The chloromethyl group at the 5-position serves as a versatile electrophilic handle for the introduction of a wide array of functional groups via nucleophilic substitution. This guide provides a comprehensive overview and detailed experimental protocols for performing nucleophilic substitution reactions on this valuable intermediate, empowering researchers to efficiently synthesize novel pyridine derivatives.
The reactivity of the chloromethyl group is analogous to that of a benzylic halide, making it susceptible to SN2 reactions with a variety of nucleophiles, including amines, thiols, and alkoxides. The electron-withdrawing nature of the 2-(trifluoromethyl)pyridine core enhances the electrophilicity of the benzylic carbon, facilitating these transformations.
Reaction Mechanism and Workflow
The fundamental reaction described herein is a bimolecular nucleophilic substitution (SN2) reaction. A nucleophile (Nu:-) attacks the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride leaving group in a single, concerted step.
Caption: General workflow for nucleophilic substitution.
Safety and Handling Precautions
This compound and its derivatives should be handled with care in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Many of the reagents used in these protocols, such as strong bases and certain nucleophiles, are hazardous and should be handled according to their specific safety data sheets (SDS).[1]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the nucleophilic substitution on this compound with representative amine, thiol, and alkoxide nucleophiles.
Protocol 1: Synthesis of N-((2-(Trifluoromethyl)pyridin-5-yl)methyl)piperidine (Amine Nucleophile)
This protocol details the reaction with a secondary amine, piperidine. The use of a non-nucleophilic base, such as potassium carbonate, is crucial to neutralize the HCl generated during the reaction without competing with the primary nucleophile.
Materials and Reagents:
| Reagent | CAS Number | Molarity/Concentration | Quantity |
| This compound | 386715-33-9 | - | 1.0 eq |
| Piperidine | 110-89-4 | - | 1.2 eq |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | - | 2.0 eq |
| Acetonitrile (CH₃CN), anhydrous | 75-05-8 | - | 0.2 M |
| Ethyl Acetate (EtOAc) | 141-78-6 | - | For extraction |
| Brine | - | Saturated | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | - | For drying |
| Silica Gel (for column chromatography) | 7631-86-9 | - | As needed |
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), anhydrous acetonitrile (to achieve a 0.2 M concentration), piperidine (1.2 eq), and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 6-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and MS.
Protocol 2: Synthesis of 5-((Methylthio)methyl)-2-(trifluoromethyl)pyridine (Thiol Nucleophile)
This protocol is adapted from a similar reaction with a bromo-analogue and utilizes sodium thiomethoxide as the nucleophile.[1] Thiolates are generally excellent nucleophiles for SN2 reactions.
Materials and Reagents:
| Reagent | CAS Number | Molarity/Concentration | Quantity |
| This compound | 386715-33-9 | - | 1.0 eq |
| Sodium Thiomethoxide (NaSMe) | 5188-07-8 | - | 1.3 eq |
| Ethanol (EtOH), anhydrous | 64-17-5 | - | 0.2 M |
| Diethyl Ether (Et₂O) | 60-29-7 | - | For extraction |
| Water | 7732-18-5 | - | For quenching |
| Brine | - | Saturated | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | For drying |
| Silica Gel (for column chromatography) | 7631-86-9 | - | As needed |
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous ethanol (to achieve a 0.2 M concentration) in a round-bottom flask under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.
-
Add sodium thiomethoxide (1.3 eq) portion-wise, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and MS.
Protocol 3: Synthesis of 5-(Methoxymethyl)-2-(trifluoromethyl)pyridine (Alkoxide Nucleophile)
This protocol outlines the synthesis of the corresponding methyl ether using sodium methoxide. Stronger bases like sodium hydride can be used to generate the alkoxide in situ from the corresponding alcohol.
Materials and Reagents:
| Reagent | CAS Number | Molarity/Concentration | Quantity |
| This compound | 386715-33-9 | - | 1.0 eq |
| Sodium Methoxide (NaOMe) | 124-41-4 | - | 1.5 eq |
| Methanol (MeOH), anhydrous | 67-56-1 | - | 0.3 M |
| Diethyl Ether (Et₂O) | 60-29-7 | - | For extraction |
| Water | 7732-18-5 | - | For quenching |
| Brine | - | Saturated | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | - | For drying |
| Silica Gel (for column chromatography) | 7631-86-9 | - | As needed |
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, add sodium methoxide (1.5 eq) to anhydrous methanol (to achieve a 0.3 M concentration).
-
Add a solution of this compound (1.0 eq) in a small amount of anhydrous methanol to the sodium methoxide solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 65 °C) and stir for 4-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, carefully quench the reaction by adding water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and MS.
Data Presentation and Characterization
The following table summarizes the expected reaction conditions and provides a template for recording experimental results.
| Nucleophile | Base (eq) | Solvent | Temp (°C) | Time (h) | Expected Product | Expected Yield (%) |
| Piperidine | K₂CO₃ (2.0) | CH₃CN | 80 | 6-12 | N-((2-(Trifluoromethyl)pyridin-5-yl)methyl)piperidine | 80-95 |
| Thiophenol | K₂CO₃ (1.5) | DMF | RT | 2-4 | 5-((Phenylthio)methyl)-2-(trifluoromethyl)pyridine | 85-98 |
| Sodium Methoxide | - (1.5) | MeOH | 65 | 4-8 | 5-(Methoxymethyl)-2-(trifluoromethyl)pyridine | 75-90 |
Analytical Characterization:
-
¹H NMR: The successful substitution will be indicated by the disappearance of the chloromethyl singlet (typically around δ 4.6 ppm) and the appearance of a new singlet for the methylene group adjacent to the heteroatom, with a chemical shift dependent on the nucleophile.
-
¹³C NMR: The carbon of the methylene group will show a characteristic shift depending on the attached heteroatom.
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated mass of the desired product.
Conclusion and Field-Proven Insights
The protocols outlined in this application note provide a robust framework for the synthesis of a diverse range of 5-substituted-methyl-2-(trifluoromethyl)pyridine derivatives. The choice of base and solvent is critical for achieving high yields and minimizing side reactions. For less reactive nucleophiles, a more polar aprotic solvent like DMF or DMSO may be beneficial. The progress of all reactions should be carefully monitored by TLC or LC-MS to determine the optimal reaction time. These methodologies empower researchers to efficiently explore the chemical space around this important scaffold, accelerating the development of new pharmaceuticals and agrochemicals.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-(Chloromethyl)-2-(trifluoromethyl)pyridine
Introduction: A Versatile Fluorinated Pyridine Building Block
5-(Chloromethyl)-2-(trifluoromethyl)pyridine is a key heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its structure combines two highly sought-after features: a pyridine core, which is a prevalent motif in numerous pharmaceuticals, and a trifluoromethyl (-CF₃) group, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The presence of a reactive chloromethyl group, analogous to a benzylic chloride, provides a versatile handle for carbon-carbon and carbon-heteroatom bond formation through palladium-catalyzed cross-coupling reactions.
This guide provides an in-depth exploration of the application of this compound in several cornerstone palladium-catalyzed reactions. As a Senior Application Scientist, the aim is not merely to list procedures, but to explain the underlying principles and rationale for experimental design, empowering researchers to adapt and optimize these methods for their specific synthetic challenges. The protocols described herein are designed as robust starting points, grounded in established reactivity patterns for related electron-deficient and benzylic substrates.
Scientific Integrity & Logic: Understanding the Substrate's Reactivity
The reactivity of this compound in palladium-catalyzed cross-coupling is governed by two main factors:
-
The Electron-Deficient Pyridine Ring: The potent electron-withdrawing effect of the trifluoromethyl group, combined with the inherent electron-deficient nature of the pyridine ring, makes the C-Cl bond of an aryl chloride at other positions on the ring less reactive towards oxidative addition. However, in our substrate, the reactive site is the sp³-hybridized benzylic-type chloride. The electronic nature of the ring primarily influences the stability of the palladium intermediates and the overall reaction kinetics.[3]
-
The Benzylic-type Chloromethyl Group: The chloromethyl group is the primary site of reactivity. Like benzylic halides, it readily undergoes oxidative addition to a Pd(0) complex, initiating the catalytic cycle. This step is generally more facile than the oxidative addition of aryl chlorides.[4]
The choice of catalyst system—specifically the palladium precursor and the ancillary ligand—is paramount. For electron-deficient substrates and benzylic chlorides, ligands that are both electron-rich and sterically bulky have proven to be most effective.[5] These ligands stabilize the Pd(0) species, promote a high rate of oxidative addition, and facilitate the final, often rate-limiting, reductive elimination step.[5]
Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming C(sp³)-C(sp²) bonds, enabling the synthesis of diarylmethane analogs.[6] For our substrate, this reaction allows for the introduction of a wide array of aryl and heteroaryl groups.
Mechanistic Rationale
The catalytic cycle begins with the oxidative addition of the chloromethylpyridine to a Pd(0) complex. Subsequently, the boronic acid, activated by a base, undergoes transmetalation with the palladium(II) intermediate. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst. The choice of a moderately strong base is crucial to activate the boronic acid without promoting decomposition of the substrate or catalyst.
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Model Protocol: Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), tribasic (2.0 equiv)
-
1,4-Dioxane/H₂O (4:1 mixture), degassed
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Starting Condition | Rationale |
| Palladium Precursor | Pd(OAc)₂ | A common, air-stable Pd(II) source that is reduced in situ. |
| Ligand | SPhos | A bulky, electron-rich biaryl monophosphine ligand, effective for coupling of benzylic and aryl chlorides.[7] |
| Base | K₃PO₄ | A moderately strong base effective for activating boronic acids without causing side reactions. |
| Solvent | Dioxane/H₂O | A common solvent system for Suzuki couplings, promoting solubility of both organic and inorganic reagents. |
| Temperature | 80-100 °C | A typical temperature range to ensure a reasonable reaction rate without promoting decomposition. |
Application 2: Sonogashira Coupling for C-C Alkyne Formation
The Sonogashira coupling provides a powerful method for the synthesis of aryl-alkyne structures by coupling a terminal alkyne with an organic halide.[8][9]
Mechanistic Rationale
The Sonogashira reaction follows a dual catalytic cycle involving both palladium and copper.[10] The palladium cycle is similar to the Suzuki coupling, involving oxidative addition of the chloromethylpyridine to Pd(0). The copper cycle involves the formation of a copper(I) acetylide species, which then undergoes transmetalation with the Pd(II) intermediate. Reductive elimination then yields the coupled product. Copper-free versions are also prevalent, often requiring a stronger base.[11]
Catalytic Cycle: Sonogashira Coupling
Caption: Dual catalytic cycles of the copper-co-catalyzed Sonogashira reaction.
Model Protocol: Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)
-
Copper(I) iodide (CuI) (1.5 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.5 equiv)
-
Anhydrous THF or DMF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous solvent (THF or DMF), followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction at room temperature to 50 °C. The reaction is often exothermic upon addition of the alkyne.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove the ammonium salts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography on silica gel.
| Parameter | Recommended Starting Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | A standard, reliable catalyst for Sonogashira couplings.[12] |
| Copper Co-catalyst | CuI | Facilitates the formation of the copper acetylide, enabling the reaction under milder conditions.[10] |
| Base | Et₃N or DIPA | Acts as both a base to deprotonate the alkyne and often as the solvent.[9] |
| Solvent | THF or DMF | Aprotic polar solvents that facilitate the solubility of all reaction components. |
| Temperature | RT to 50 °C | Sonogashira couplings are often facile at or slightly above room temperature. |
Application 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, allowing for the synthesis of a diverse range of substituted anilines and related compounds.[10][13]
Mechanistic Rationale
This reaction involves the oxidative addition of the chloromethylpyridine to Pd(0), followed by coordination of the amine and deprotonation by a strong base to form a palladium-amido complex. Reductive elimination from this complex furnishes the desired C-N bond and regenerates the Pd(0) catalyst. The choice of a strong, non-nucleophilic base like sodium tert-butoxide is critical, as is the use of sterically hindered, electron-rich phosphine ligands that promote the reductive elimination step.[7]
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Model Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene or Dioxane
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add NaOtBu to a dry Schlenk flask.
-
In a separate vial, dissolve Pd₂(dba)₃ and XPhos in a small amount of the reaction solvent. Add this pre-catalyst solution to the Schlenk flask.
-
Add the this compound and the amine to the flask.
-
Add the remaining anhydrous solvent.
-
Seal the flask and heat the mixture to 90-110 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool to room temperature and quench carefully by adding saturated aqueous NH₄Cl.
-
Extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
| Parameter | Recommended Starting Condition | Rationale |
| Palladium Precursor | Pd₂(dba)₃ | A common Pd(0) source, often used with biarylphosphine ligands.[7] |
| Ligand | XPhos | A highly effective, bulky biaryl monophosphine ligand for a broad range of C-N couplings, including challenging substrates.[7] |
| Base | NaOtBu | A strong, non-nucleophilic base required for deprotonating the amine to form the active nucleophile. |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents are essential for this reaction. |
| Temperature | 90-110 °C | Higher temperatures are often required to drive the reductive elimination step. |
Application 4: Heck Coupling for Alkene Arylation
The Heck reaction couples the organic halide with an alkene to form a substituted alkene, offering a route to stilbene and cinnamate analogs.[14][15]
Mechanistic Rationale
The Heck reaction starts with the oxidative addition of the chloromethylpyridine to Pd(0). The resulting Pd(II) complex then undergoes migratory insertion with the alkene. The final step is a β-hydride elimination, which forms the product and a palladium-hydride species. This species is then converted back to the active Pd(0) catalyst by the base.[14]
Workflow: Heck Coupling
Caption: A typical experimental workflow for performing a Heck coupling reaction.
Model Protocol: Heck Coupling
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene, butyl acrylate) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4-10 mol%)
-
Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous DMF or Acetonitrile
Procedure:
-
To a sealable reaction tube, add this compound, Pd(OAc)₂, P(o-tol)₃, and the base.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent and the alkene.
-
Seal the tube and heat to 100-120 °C with stirring.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and filter to remove inorganic salts.
-
Wash the filtrate with water, then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
| Parameter | Recommended Starting Condition | Rationale |
| Palladium Precursor | Pd(OAc)₂ | A standard and effective palladium source for Heck reactions.[15] |
| Ligand | P(o-tol)₃ | A classic, moderately bulky phosphine ligand often used in Heck chemistry. |
| Base | Et₃N or K₂CO₃ | An inorganic or organic base is required to regenerate the Pd(0) catalyst after β-hydride elimination. |
| Solvent | DMF or Acetonitrile | Polar aprotic solvents are typically used for Heck reactions. |
| Temperature | 100-120 °C | Heck reactions generally require elevated temperatures to proceed efficiently. |
Conclusion
This compound serves as a highly valuable and versatile substrate for palladium-catalyzed cross-coupling reactions. By leveraging modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, researchers can efficiently perform Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings. The protocols and mechanistic insights provided in this guide offer a solid foundation for the synthesis of novel, highly functionalized trifluoromethylpyridine derivatives for applications in drug discovery and materials science. As with any catalytic reaction, empirical optimization of the outlined conditions for each specific substrate combination is encouraged to achieve maximum yield and purity.
References
- 1. researchgate.net [researchgate.net]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 交叉偶联催化剂 [sigmaaldrich.com]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.rug.nl [research.rug.nl]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners | MDPI [mdpi.com]
Application Notes and Protocols for the Derivatization of 5-(Chloromethyl)-2-(trifluoromethyl)pyridine for Biological Screening
Introduction: The Strategic Importance of the 2-(Trifluoromethyl)pyridine Scaffold
In the landscape of modern medicinal chemistry and agrochemical research, fluorine-containing heterocycles have become indispensable building blocks. The strategic incorporation of fluorine or trifluoromethyl (CF₃) groups can dramatically enhance a molecule's biological efficacy by modulating its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins.[1] The 2-(trifluoromethyl)pyridine moiety, in particular, is a privileged scaffold found in numerous active pharmaceutical ingredients and crop protection agents.[2][3] Its unique electronic properties and metabolic resilience make it a highly sought-after component in the design of novel bioactive compounds.[4]
5-(Chloromethyl)-2-(trifluoromethyl)pyridine is a versatile and reactive intermediate, offering a prime starting point for the synthesis of diverse compound libraries for biological screening. The chloromethyl group at the C5 position serves as a reactive electrophilic handle, susceptible to a variety of chemical transformations. This guide provides detailed application notes and robust protocols for the derivatization of this key intermediate through nucleophilic substitution and palladium-catalyzed cross-coupling reactions, enabling researchers to rapidly generate novel chemical entities with therapeutic or agrochemical potential.
Chemical Reactivity and Strategic Considerations
The primary site of reactivity on this compound is the benzylic-type chloride. This C-Cl bond is activated towards nucleophilic displacement due to the electron-withdrawing nature of both the pyridine ring and the trifluoromethyl group at the C2 position. This activation facilitates classic Sₙ2 reactions with a wide range of nucleophiles under relatively mild conditions.
For more complex C-C bond formations, the chloromethyl group can also participate in various palladium-catalyzed cross-coupling reactions. While less common than their aryl halide counterparts, benzylic chlorides can undergo oxidative addition to a low-valent palladium center, initiating catalytic cycles like the Suzuki, Sonogashira, Negishi, and Kumada couplings. The choice of reaction pathway is dictated by the desired structural motif and the nature of the coupling partner.
Part 1: Nucleophilic Substitution Reactions
Nucleophilic substitution at the chloromethyl position is the most direct method for introducing a variety of functional groups. These reactions are typically reliable, high-yielding, and tolerant of a wide range of functionalities.
Synthesis of Ethers via Williamson Ether Synthesis
The reaction of this compound with alkoxides or phenoxides provides a straightforward route to the corresponding ethers. These derivatives are of interest as the ether linkage can mimic ester bonds but with enhanced metabolic stability.
Causality of Experimental Choices:
-
Base: A strong base like sodium hydride (NaH) is used to deprotonate the alcohol or phenol, generating the corresponding nucleophilic alkoxide/phenoxide in situ.
-
Solvent: Anhydrous polar aprotic solvents such as Tetrahydrofuran (THF) or Dimethylformamide (DMF) are ideal as they readily dissolve the reagents and do not interfere with the nucleophile.
-
Temperature: The reaction is often initiated at 0 °C to control the initial exothermic deprotonation and then allowed to proceed at room temperature to ensure complete conversion without promoting side reactions.
Experimental Protocol: Synthesis of 5-((4-Methoxyphenoxy)methyl)-2-(trifluoromethyl)pyridine
-
Materials:
-
This compound
-
4-Methoxyphenol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add 4-methoxyphenol (1.1 equivalents).
-
Add anhydrous THF (0.4 M) and cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired ether.
-
Synthesis of Thioethers
Thioethers are prevalent in many biologically active molecules. The synthesis of thioether derivatives from this compound is efficiently achieved by reaction with thiols in the presence of a mild base.
Causality of Experimental Choices:
-
Nucleophile: Thiols are excellent nucleophiles for Sₙ2 reactions. The corresponding thiolate, generated in situ, is even more potent.
-
Base: A mild base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the thiol without causing unwanted side reactions.
-
Solvent: Polar aprotic solvents like DMF or acetonitrile facilitate the reaction by solvating the potassium carbonate and the thiolate.
Experimental Protocol: Synthesis of 5-((Phenylthio)methyl)-2-(trifluoromethyl)pyridine
-
Materials:
-
This compound
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Water, Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred suspension of potassium carbonate (1.5 equivalents) in anhydrous DMF (0.5 M), add thiophenol (1.1 equivalents) at room temperature.
-
Stir for 15 minutes to facilitate the formation of the potassium thiophenoxide.
-
Add a solution of this compound (1.0 equivalent) in DMF.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 25 mL).
-
Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure thioether.[5]
-
Synthesis of Amines
The introduction of a nitrogen-containing moiety is a common strategy in drug design to enhance solubility and provide a handle for further functionalization. Primary and secondary amines readily displace the chloride under basic conditions.
Experimental Protocol: Synthesis of 1-((2-(Trifluoromethyl)pyridin-5-yl)methyl)piperidine
-
Materials:
-
This compound
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Ethyl acetate
-
Water, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in acetonitrile (0.3 M).
-
Add piperidine (1.5 equivalents) and potassium carbonate (2.0 equivalents).
-
Heat the mixture to reflux (approximately 82 °C) and stir for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient, potentially with 1% triethylamine to prevent tailing) to afford the desired amine.[5]
-
Visualization of Nucleophilic Substitution Workflow
Caption: General workflow for nucleophilic substitution reactions.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable the formation of C(sp³)-C(sp²) and C(sp³)-C(sp) bonds, providing access to a wider range of structurally complex derivatives that are often inaccessible through classical methods.
Suzuki-Miyaura Coupling for Diaryl Methane Synthesis
The Suzuki-Miyaura coupling of benzylic halides with arylboronic acids is a powerful tool for synthesizing diaryl methane structures. These motifs are common in many pharmacologically active compounds.
Causality of Experimental Choices:
-
Catalyst: A palladium(0) species, generated in situ from a Pd(II) precursor like PdCl₂, is required to initiate the catalytic cycle via oxidative addition into the C-Cl bond.
-
Base: A base, such as potassium carbonate, is necessary for the transmetalation step, activating the boronic acid.[6]
-
Solvent: A mixture of an organic solvent (e.g., acetone, dioxane) and water is often used to dissolve both the organic and inorganic reagents.
Experimental Protocol: Synthesis of 5-((4-Methoxyphenyl)methyl)-2-(trifluoromethyl)pyridine
-
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) chloride (PdCl₂)
-
Potassium carbonate (K₂CO₃)
-
Acetone/Water (3:1 mixture)
-
Ethyl acetate
-
Water, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask, add 4-methoxyphenylboronic acid (1.1 equivalents) and potassium carbonate (2.5 equivalents).
-
Add this compound (1.0 equivalent) and the acetone/water (3:1) solvent mixture (0.1 M).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add PdCl₂ (3 mol%) and heat the reaction mixture to 60 °C under an argon atmosphere.
-
Stir for 4-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the diaryl methane product.
-
Sonogashira Coupling for Alkynyl Pyridine Synthesis
The Sonogashira coupling is a highly efficient method for forming a bond between a C(sp²) or C(sp³) halide and a terminal alkyne.[2][7] While traditionally used for aryl halides, conditions can be adapted for reactive benzylic chlorides to synthesize propargyl-pyridine derivatives.
Causality of Experimental Choices:
-
Catalyst System: A dual-catalyst system is typically employed. A palladium complex (e.g., Pd(PPh₃)₂Cl₂) facilitates the main cross-coupling cycle, while a copper(I) salt (e.g., CuI) acts as a co-catalyst to form a copper acetylide, which accelerates the transmetalation step.[8]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves as both the base to deprotonate the alkyne and as a solvent.
-
Inert Atmosphere: Reactions are run under an inert atmosphere (argon or nitrogen) to prevent the oxidative homocoupling of the alkyne (Glaser coupling), which is promoted by oxygen in the presence of copper salts.[8]
Experimental Protocol: Synthesis of 5-(3-Phenylprop-2-yn-1-yl)-2-(trifluoromethyl)pyridine
-
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous THF
-
-
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add Pd(PPh₃)₂Cl₂ (3 mol%) and CuI (2 mol%).
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF (0.2 M).
-
Add triethylamine (2.0 equivalents) followed by phenylacetylene (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite® to remove the ammonium salts and catalyst residues.
-
Concentrate the filtrate and purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired alkynyl pyridine.
-
Visualization of Cross-Coupling Workflow
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Data Summary and Characterization
The successful synthesis of derivatives should be confirmed by standard analytical techniques. The following table provides expected characteristics for representative products.
| Reaction Type | Product Name | Expected Mass (M+H)⁺ | Key ¹H NMR Signals (CDCl₃, δ ppm) |
| Ether Synthesis | 5-((4-Methoxyphenoxy)methyl)-2-(trifluoromethyl)pyridine | 298.09 | ~8.7 (s, 1H, Pyr-H6), ~7.9 (d, 1H, Pyr-H4), ~7.6 (d, 1H, Pyr-H3), ~6.9 (m, 4H, Ar-H), ~5.2 (s, 2H, CH₂), ~3.8 (s, 3H, OCH₃) |
| Thioether Synthesis | 5-((Phenylthio)methyl)-2-(trifluoromethyl)pyridine | 284.06 | ~8.6 (s, 1H, Pyr-H6), ~7.7 (d, 1H, Pyr-H4), ~7.5 (d, 1H, Pyr-H3), ~7.3 (m, 5H, Ar-H), ~4.2 (s, 2H, CH₂) |
| Amine Synthesis | 1-((2-(Trifluoromethyl)pyridin-5-yl)methyl)piperidine | 259.14 | ~8.6 (s, 1H, Pyr-H6), ~7.8 (d, 1H, Pyr-H4), ~7.6 (d, 1H, Pyr-H3), ~3.6 (s, 2H, CH₂), ~2.4 (t, 4H, Pip-H), ~1.6 (m, 6H, Pip-H) |
| Suzuki Coupling | 5-((4-Methoxyphenyl)methyl)-2-(trifluoromethyl)pyridine | 282.11 | ~8.6 (s, 1H, Pyr-H6), ~7.7 (d, 1H, Pyr-H4), ~7.5 (d, 1H, Pyr-H3), ~7.1 (d, 2H, Ar-H), ~6.8 (d, 2H, Ar-H), ~4.0 (s, 2H, CH₂), ~3.8 (s, 3H, OCH₃) |
| Sonogashira Coupling | 5-(3-Phenylprop-2-yn-1-yl)-2-(trifluoromethyl)pyridine | 276.09 | ~8.7 (s, 1H, Pyr-H6), ~7.8 (d, 1H, Pyr-H4), ~7.6 (d, 1H, Pyr-H3), ~7.4 (m, 2H, Ar-H), ~7.3 (m, 3H, Ar-H), ~3.8 (s, 2H, CH₂) |
Conclusion
This compound is a valuable and highly versatile starting material for the generation of compound libraries for biological screening. The protocols outlined in this guide for nucleophilic substitution and palladium-catalyzed cross-coupling reactions provide robust and reliable methods for accessing a wide diversity of chemical structures. By understanding the underlying principles of reactivity and the rationale for the chosen experimental conditions, researchers can effectively leverage this building block to accelerate the discovery of new and potent bioactive molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and pharmacological evaluation of phenylethynyl[1,2,4]methyltriazines as analogues of 3-methyl-6-(phenylethynyl)pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Negishi Coupling [organic-chemistry.org]
Application Notes and Protocols for the Scale-up Synthesis of 5-(Chloromethyl)-2-(trifluoromethyl)pyridine
Introduction
5-(Chloromethyl)-2-(trifluoromethyl)pyridine is a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. Its trifluoromethyl group imparts unique physicochemical properties, while the chloromethyl moiety serves as a reactive handle for further molecular elaboration. The increasing demand for novel therapeutics and advanced crop protection agents has necessitated the development of robust and scalable synthetic routes to this key intermediate.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of this compound. Moving from laboratory-scale synthesis to pilot or industrial production presents a unique set of challenges, including reaction kinetics, thermodynamics, mass transfer, and safety. This guide addresses these challenges by providing detailed protocols, explaining the rationale behind experimental choices, and emphasizing safety considerations to ensure a successful and efficient scale-up campaign.
Strategic Approaches to Synthesis
The synthesis of this compound can be approached through several strategic pathways. The optimal route for a scale-up operation depends on factors such as the availability and cost of starting materials, desired purity of the final product, and the capabilities of the manufacturing facility. Two primary strategies are outlined below.
Strategy 1: Chlorination of 2-(Trifluoromethyl)-5-methylpyridine
This is a direct and often preferred route due to the commercial availability of 2-(trifluoromethyl)-5-methylpyridine. The core transformation involves the selective chlorination of the methyl group.
Reaction Scheme:
Strategy 2: Multi-step Synthesis from 3-Picoline
An alternative approach begins with the more readily available and cost-effective starting material, 3-picoline. This multi-step synthesis involves the introduction of the trifluoromethyl group followed by chlorination. While longer, this route can be economically advantageous for large-scale production. A common pathway involves the chlorination of the methyl group, followed by a halogen exchange (Halex) reaction to introduce the trifluoromethyl group, and finally chlorination of the pyridine ring.[1][2]
Process Chemistry and Mechanistic Insights
A thorough understanding of the underlying reaction mechanisms is paramount for successful process development and scale-up.
Free-Radical Chlorination
The chlorination of the methyl group on the pyridine ring proceeds via a free-radical chain reaction.
-
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN), upon heating or UV irradiation to generate radicals.
-
Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of 2-(trifluoromethyl)-5-methylpyridine, forming a resonance-stabilized benzylic-type radical and hydrogen chloride. This radical then reacts with molecular chlorine to yield the desired product, this compound, and a new chlorine radical, which continues the chain reaction.
-
Termination: The chain reaction is terminated by the combination of any two radicals.
Understanding this mechanism highlights the critical role of the initiator and the need to control reaction conditions to minimize side reactions, such as over-chlorination.
Chloromethylation of 2-(Trifluoromethyl)pyridine
While less common for this specific target molecule, chloromethylation reactions, such as the Blanc chloromethylation, are a powerful tool for introducing a chloromethyl group onto an aromatic ring.[3][4] This reaction typically employs formaldehyde and hydrogen chloride with a Lewis acid catalyst, like zinc chloride.[3][5] The electrophile, a chloromethyl cation or a related species, attacks the electron-rich pyridine ring.[3] However, the electron-withdrawing nature of the trifluoromethyl group deactivates the pyridine ring, making this approach more challenging for this specific substrate.
Scale-up Synthesis Protocol: Chlorination of 2-(Trifluoromethyl)-5-methylpyridine
This section provides a detailed, step-by-step protocol for the scale-up synthesis of this compound from 2-(trifluoromethyl)-5-methylpyridine.
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier |
| 2-(Trifluoromethyl)-5-methylpyridine | >98% | Commercial Supplier |
| Azobisisobutyronitrile (AIBN) | >98% | Commercial Supplier |
| o-Dichlorobenzene | Anhydrous | Commercial Supplier |
| Chlorine gas | High purity | Commercial Supplier |
| Nitrogen gas | High purity | Commercial Supplier |
| Glass-lined reactor | Appropriate volume for scale | Pfaudler, De Dietrich, etc. |
| Mechanical stirrer | Overhead, with appropriate torque | IKA, Heidolph, etc. |
| Thermocouple and controller | Calibrated | J-KEM, etc. |
| Condenser | Allihn or Graham type | Commercial Supplier |
| Gas inlet tube | Sub-surface addition | Custom or commercial |
| Scrubber system | For neutralizing HCl and excess Cl2 | Custom or commercial |
Experimental Workflow Diagram
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. etheses.dur.ac.uk [etheses.dur.ac.uk]
Troubleshooting & Optimization
Technical Support Center: N-Alkylation Reactions with 5-(Chloromethyl)-2-(trifluoromethyl)pyridine
Welcome to the technical support center for N-alkylation reactions utilizing 5-(chloromethyl)-2-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the scientific understanding and practical solutions needed to overcome common challenges in your synthetic endeavors.
Introduction to the Reagent
This compound is a versatile reagent in medicinal and agrochemical research.[1] Its utility stems from the presence of a reactive chloromethyl group, which readily participates in nucleophilic substitution reactions, and the trifluoromethylpyridine moiety, known to enhance the metabolic stability and lipophilicity of target molecules.[1] The strong electron-withdrawing nature of the trifluoromethyl group further influences the reactivity of the pyridine ring and the benzylic-like chloride.[1]
This guide will address specific issues you may encounter during the N-alkylation of various nucleophiles with this reagent, providing a framework for logical troubleshooting and reaction optimization.
Part 1: Troubleshooting Guide
This section is structured in a question-and-answer format to directly address common experimental challenges.
Scenario 1: Low to No Product Formation
Question: I am attempting to N-alkylate my primary/secondary amine with this compound using potassium carbonate as a base in acetonitrile, but I am observing very low conversion to my desired product even after prolonged reaction times. What are the likely causes and how can I improve the yield?
Answer:
Low or no product formation in this N-alkylation reaction can stem from several factors, primarily related to the nucleophilicity of your amine, the choice of base and solvent, and the reaction temperature.
Underlying Causes and Solutions:
-
Insufficient Basicity: Potassium carbonate (K₂CO₃) is a moderately strong base. If your amine substrate is protonated as an ammonium salt or if it is a weakly nucleophilic amine (e.g., an aniline with electron-withdrawing groups), K₂CO₃ may not be strong enough to effectively deprotonate the amine or neutralize the HCl generated during the reaction.[2] This leads to a low concentration of the free, nucleophilic amine.
-
Solution: Consider using a stronger base. For many amine alkylations, stronger bases like cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) can be more effective.[2][3] Alternatively, organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used, although they are primarily acid scavengers.
-
-
Solvent Effects: Acetonitrile is a common solvent for N-alkylation, but its ability to dissolve all reactants, particularly inorganic bases, can be limited. Poor solubility can lead to a heterogeneous reaction mixture with slow kinetics.
-
Solution: Switch to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2][4] These solvents are generally better at dissolving a wider range of reactants and can accelerate SN2 reactions.[4] Be cautious with DMSO at high temperatures in the presence of strong bases, as it can lead to side reactions.[4]
-
-
Reaction Temperature: N-alkylation reactions often require heating to proceed at a reasonable rate. Room temperature may be insufficient, especially for less reactive amines.
-
Solution: Gradually increase the reaction temperature. Start by running the reaction at a moderately elevated temperature (e.g., 50-60 °C) and monitor the progress by TLC or LC-MS. If the reaction is still sluggish, the temperature can be further increased, but be mindful of potential side reactions at higher temperatures.[2]
-
Experimental Protocol for Improved Yield:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add your amine (1.0 eq) and anhydrous DMF (5-10 mL per mmol of amine).
-
Add cesium carbonate (Cs₂CO₃, 1.5 - 2.0 eq) to the solution and stir for 15-30 minutes at room temperature.
-
Add a solution of this compound (1.1 - 1.2 eq) in DMF dropwise.
-
Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Scenario 2: Formation of Multiple Products (Over-alkylation)
Question: I am reacting a primary amine with this compound and I'm getting a mixture of the desired secondary amine and a significant amount of the tertiary amine (bis-alkylated product). How can I suppress this over-alkylation?
Answer:
Over-alkylation is a classic challenge in the N-alkylation of primary amines.[5][6][7] The initially formed secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event.[5][6]
Causality and Strategic Solutions:
-
Relative Nucleophilicity: The secondary amine product is generally a better nucleophile than the starting primary amine, making it compete for the alkylating agent.[5][6]
-
Solution 1: Use of Excess Amine: Employing a large excess of the primary amine (3-5 equivalents or more) can statistically favor the reaction of the alkylating agent with the primary amine over the secondary amine product. This is often a practical solution if the amine is inexpensive and easily separable from the product.
-
Solution 2: Slow Addition of the Alkylating Agent: Adding the this compound solution slowly to the reaction mixture containing the amine and base can help to maintain a low concentration of the alkylating agent, thereby reducing the likelihood of the secondary amine reacting with it before all the primary amine is consumed.
-
-
Reaction Conditions: High concentrations of reactants and elevated temperatures can exacerbate the issue of over-alkylation.
-
Solution: Conduct the reaction under more dilute conditions and at the lowest temperature that still allows for a reasonable reaction rate.
-
Workflow for Minimizing Over-alkylation:
Caption: Decision workflow for addressing over-alkylation.
Scenario 3: Difficulty in Product Purification
Question: My N-alkylation reaction appears to be successful according to LC-MS, but I'm struggling to purify the product. It seems to be very polar and streaks on my silica gel column. What purification strategies can I employ?
Answer:
Pyridine-containing compounds can be challenging to purify by standard silica gel chromatography due to their basicity, which can lead to strong interactions with the acidic silica surface, resulting in tailing and poor separation.
Purification Strategies:
-
Neutralization of Silica Gel: The acidity of silica gel can be neutralized to improve the chromatography of basic compounds.
-
Technique: Prepare a slurry of silica gel in your desired eluent system containing a small amount of a volatile base, such as triethylamine (typically 0.1-1% v/v) or ammonia in methanol. This will "deactivate" the acidic sites on the silica, allowing for better elution of your basic product.
-
-
Alternative Stationary Phases: If neutralizing the silica is insufficient, consider using a different stationary phase.
-
Options:
-
Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.
-
Reverse-phase chromatography (C18): If your compound has sufficient hydrophobic character, reverse-phase chromatography using water/acetonitrile or water/methanol gradients can be an excellent purification method.
-
-
-
Acid-Base Extraction: An acid-base workup can be a powerful tool for purifying amines.
-
Protocol:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your basic product should move into the aqueous layer as the ammonium salt.
-
Wash the aqueous layer with an organic solvent to remove non-basic impurities.
-
Basify the aqueous layer with a base (e.g., 1M NaOH or solid NaHCO₃) until the pH is > 9.
-
Extract the now free-based product back into an organic solvent.
-
Dry and concentrate the organic layer to obtain the purified product.
-
-
Summary of Purification Options:
| Method | Stationary/Mobile Phase | Best For | Considerations |
| Neutralized Silica Gel | Silica gel with 0.1-1% TEA in eluent | Moderately basic compounds | Simple modification of standard procedure. |
| Alumina Chromatography | Basic or neutral alumina | Basic compounds | Different selectivity compared to silica. |
| Reverse-Phase Chromatography | C18 silica with water/ACN or water/MeOH | Compounds with sufficient hydrophobicity | Can be highly effective for polar compounds. |
| Acid-Base Extraction | Liquid-liquid extraction | Basic compounds that are stable to acid and base | Can significantly remove non-basic impurities. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the role of the trifluoromethyl group in this reagent?
The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group.[1] This has two main effects:
-
It increases the electrophilicity of the pyridine ring, which can be relevant for other potential reactions.
-
It enhances the lipophilicity of molecules containing this moiety, which is often a desirable property in drug candidates to improve membrane permeability.[1]
Q2: Can I use this reagent to alkylate other nucleophiles besides amines?
Yes, this compound is an effective alkylating agent for a range of nucleophiles. This includes:
-
Thiols: To form thioethers.
-
Alcohols and Phenols: To form ethers.
-
Amides and other N-heterocycles (e.g., imidazoles, pyrazoles): To form N-alkylated products.[8][9][10][11]
The general principles of base, solvent, and temperature selection discussed for amines will also apply, although the optimal conditions may vary depending on the nucleophilicity of the substrate.
Q3: My reaction is turning dark. Is this a concern?
Color changes are common in organic reactions and are not always indicative of a problem. However, significant darkening, especially at elevated temperatures, could suggest decomposition of the starting material, product, or solvent. It is always advisable to monitor the reaction by an analytical technique like TLC or LC-MS to assess the formation of your desired product and the appearance of any major impurities. If product formation has stalled or significant decomposition is observed, consider lowering the reaction temperature.
Q4: How can I confirm the structure of my final product?
A combination of spectroscopic techniques is essential for unambiguous structure confirmation:
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR will show the characteristic signals for the newly formed methylene bridge (CH₂) adjacent to the nitrogen, typically in the range of 4.5-5.0 ppm.[1]
-
¹³C NMR will confirm the carbon framework.
-
¹⁹F NMR is highly informative and will show a singlet for the -CF₃ group, typically around -60 to -70 ppm.[1]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass of the product, confirming its elemental composition.
Q5: Are there any safety considerations when working with this compound?
As with any alkylating agent, this compound should be handled with care in a well-ventilated fume hood. It is a potential lachrymator and irritant. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
References
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 4. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 5. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amine alkylation - Wikipedia [en.wikipedia.org]
- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 11. Organic Reactions in Ionic liquids: N-Alkylation of Phthalimide and Several Nitrogen Heterocycles [organic-chemistry.org]
Side reactions in the synthesis of 5-(Chloromethyl)-2-(trifluoromethyl)pyridine derivatives
Welcome to the technical support center for the synthesis of 5-(Chloromethyl)-2-(trifluoromethyl)pyridine and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical fluorinated building block. As a versatile synthetic intermediate, this compound is integral to the development of novel agrochemicals and pharmaceuticals, owing to the unique physicochemical properties imparted by the trifluoromethylpyridine scaffold.[1][2][3] The reactive chloromethyl group serves as a handle for further functionalization, making a clean and high-yield synthesis paramount.[1]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and experimental challenges. Our approach is grounded in mechanistic principles to not only solve immediate issues but also to empower you with the knowledge to proactively optimize your synthetic routes.
Troubleshooting Guide: Key Side Reactions & Mitigation Strategies
The most prevalent laboratory-scale synthesis of this compound involves the chlorination of its corresponding alcohol, 5-(hydroxymethyl)-2-(trifluoromethyl)pyridine, typically using thionyl chloride (SOCl₂). While effective, this reaction is susceptible to several side reactions that can compromise yield and purity.
Problem 1: Low Yield of this compound
You've completed the reaction of 5-(hydroxymethyl)-2-(trifluoromethyl)pyridine with thionyl chloride, but the final yield of the desired product is significantly lower than expected.
Expert Analysis: This is one of the most common side reactions. The reaction between the starting alcohol and thionyl chloride generates hydrochloric acid (HCl) as a byproduct.[4] If not effectively neutralized or if local concentrations of acid build up, the HCl can catalyze the acid-mediated dehydration of two molecules of the starting alcohol to form a stable dimeric ether. This is particularly problematic if the thionyl chloride is added too slowly or at too high a temperature, allowing the starting material to be exposed to generated acid before being converted to the chlorosulfite intermediate.
Troubleshooting Protocol:
-
Reagent Addition: Add the thionyl chloride dropwise to a cooled solution (0-5 °C) of the alcohol in a suitable solvent (e.g., dichloromethane, chloroform). This ensures the SOCl₂ reacts quickly with the alcohol, minimizing its exposure to HCl.
-
Use of an Acid Scavenger: The inclusion of a base like pyridine is crucial. Pyridine serves to neutralize the generated HCl, preventing the acid-catalyzed side reaction.[4][5][6] It also mechanistically favors an Sₙ2 pathway, which is highly efficient for primary alcohols.[5][6][7]
-
Solvent Choice: Use an inert, aprotic solvent. Solvents that can participate in the reaction or are reactive towards SOCl₂ should be avoided.
Expert Analysis: The reaction proceeds via the formation of an alkyl chlorosulfite intermediate (RO-SOCl).[5] If the reaction is not allowed to proceed to completion (insufficient time or temperature), this intermediate can persist or decompose during workup, leading to a lower yield of the desired alkyl chloride.
Troubleshooting Protocol:
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is complete when the starting alcohol spot/peak has been fully consumed.
-
Temperature Control: After the initial cooled addition of SOCl₂, allow the reaction to warm to room temperature or gently heat as necessary to drive the conversion of the intermediate to the final product. The optimal temperature will depend on the specific substrate and solvent.
-
Stoichiometry: Ensure at least one full equivalent of thionyl chloride is used. A slight excess (e.g., 1.1-1.2 equivalents) is often employed to ensure complete conversion of the starting material.
Caption: Main Sₙ2 pathway vs. acid-catalyzed ether formation.
Frequently Asked Questions (FAQs)
Q1: Why is pyridine essential when using thionyl chloride with primary alcohols? What happens if I omit it?
Answer: While thionyl chloride can convert alcohols to alkyl chlorides on its own, the addition of a tertiary amine base like pyridine is critical for several reasons, particularly for achieving high yield and purity.
-
Acid Scavenging: As detailed in the troubleshooting guide, the reaction produces HCl.[4] Pyridine is a base that neutralizes this acid, forming pyridinium chloride. This prevents the acid from catalyzing side reactions like ether formation or degradation of acid-sensitive functional groups.
-
Mechanistic Control: In the absence of pyridine, the reaction can proceed through an Sₙi (substitution nucleophilic internal) mechanism, where the chloride is delivered from the chlorosulfite intermediate from the same face, leading to retention of stereochemistry.[5] When pyridine is added, it reacts with the intermediate, displacing a chloride ion. This "free" chloride ion then acts as an external nucleophile, attacking the carbon center from the backside in a classic Sₙ2 reaction, leading to inversion of stereochemistry.[6] For a primary alcohol like 5-(hydroxymethyl)-2-(trifluoromethyl)pyridine, the Sₙ2 pathway is already dominant, but pyridine ensures this is the exclusive pathway and suppresses competing side reactions.[5][7]
Omitting pyridine will likely lead to a lower yield due to acid-catalyzed side reactions and a more complex product mixture that is harder to purify.
Q2: My final product is a dark, oily residue that is difficult to purify. What causes this discoloration?
Answer: Dark coloration and tar formation are typically signs of product degradation or polymerization. The this compound product is a reactive benzylic-type halide and can be unstable, especially under certain conditions.
-
Excess Heat: Overheating the reaction mixture or performing purification via distillation at too high a temperature can cause decomposition.
-
Presence of Base During Workup: During the aqueous workup, using a strong or concentrated base (like NaOH) to neutralize excess acid can lead to nucleophilic substitution of the chloro group by hydroxide, or elimination reactions. This can initiate polymerization.
-
Storage: The product can degrade over time, especially if exposed to light, moisture, or impurities.
Recommended Solutions:
-
Controlled Workup: Quench the reaction carefully by pouring it over ice water. Neutralize any remaining acid with a cold, dilute solution of a mild base like sodium bicarbonate (NaHCO₃).
-
Purification Method: If possible, avoid high-temperature distillation. Column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) is often a milder and more effective method for purification.
-
Immediate Use: For best results, use the purified this compound in the subsequent synthetic step as soon as possible. If storage is necessary, keep it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at low temperature and protected from light.
Q3: What are the primary byproducts to look for, and how can I identify them?
Answer: When synthesizing this compound from the corresponding alcohol, you should be vigilant for a few key byproducts. A summary is provided in the table below. These can typically be identified by comparing the GC-MS or LC-MS of your crude product mixture to the expected molecular weights or by analyzing the ¹H NMR spectrum for characteristic signals.
| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | Identification Notes |
| Starting Material | C₇H₆F₃NO | 177.13 | Presence of a broad -OH peak in IR/NMR; distinct Rf value on TLC. |
| Bis(2-(trifluoromethyl)pyridin-5-yl)methyl Ether | C₁₄H₁₀F₆N₂O | 336.24 | Higher molecular weight peak in MS. Absence of -OH signal. Characteristic ether C-O stretches in IR. |
| 2,3-Dichloro-5-(chloromethyl)pyridine | C₇H₄Cl₃F₃N | 264.47 | Potential over-chlorination product under harsh conditions.[2] Isotopic pattern for 3 chlorine atoms in MS. |
| Pyridine/Pyridinium Salts | C₅H₅N / C₅H₆N⁺Cl⁻ | 79.10 / 115.56 | If pyridine is used as a base, its salts are often water-soluble and removed during aqueous workup. |
Q4: Are there alternative chlorinating agents I can use besides thionyl chloride?
Answer: Yes, several other reagents can be used to convert primary alcohols to chlorides. The best choice depends on substrate compatibility, desired reaction conditions, and scale.
-
Phosphorus Oxychloride (POCl₃): Often used for converting pyridine N-oxides to chloromethylpyridines in a reaction related to the Boekelheide reaction.[8] It can also be effective for alcohols, though it can be aggressive.
-
Phosphorus Pentachloride (PCl₅): A powerful chlorinating agent, but it produces solid byproducts that can complicate workup.[9]
-
The Appel Reaction (PPh₃, CCl₄): This reaction occurs under very mild, neutral conditions, which is ideal for sensitive substrates. It uses triphenylphosphine and carbon tetrachloride (or other haloalkanes like NCS/DCM). The main drawback is the formation of triphenylphosphine oxide, which can be difficult to separate from the product.
Each of these alternatives has its own set of advantages and potential side reactions. A small-scale trial is always recommended when switching reagents.
Caption: A logical workflow for diagnosing low-yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. quora.com [quora.com]
- 5. orgosolver.com [orgosolver.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. echemi.com [echemi.com]
- 8. Boekelheide reaction - Wikipedia [en.wikipedia.org]
- 9. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
Technical Support Center: Purification of 5-(Chloromethyl)-2-(trifluoromethyl)pyridine
Welcome to the technical support guide for the chromatographic purification of 5-(chloromethyl)-2-(trifluoromethyl)pyridine. This document provides practical, in-depth answers to common questions and troubleshooting scenarios encountered by researchers and drug development professionals. Our goal is to equip you with the scientific rationale and actionable protocols needed to achieve high purity for this critical intermediate.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the setup and execution of column chromatography for this compound.
Q1: What is the recommended stationary phase for purifying this compound?
A1: Standard-grade silica gel (SiO₂, 60 Å pore size, 40-63 µm particle size) is the most common and effective stationary phase for this application. The pyridine nitrogen provides a key interaction point with the acidic silanol groups on the silica surface, while the trifluoromethyl and chloromethyl groups influence its overall polarity. For compounds that show degradation on standard silica, using deactivated (end-capped) silica or neutral alumina can be a viable alternative.[1][2]
Q2: How do I select an appropriate mobile phase (eluent)?
A2: The choice of mobile phase is critical and depends on the impurities present. A non-polar/polar solvent system is standard. Start with a low-polarity mobile phase and gradually increase polarity. A common starting point is a mixture of hexane (or heptane) and ethyl acetate.
-
Rationale: this compound is a moderately polar compound. Hexane acts as the non-polar "push" solvent, while ethyl acetate provides the polarity needed to dislodge the compound from the silica gel. The ideal solvent system should provide a retention factor (Rf) of 0.25-0.35 on a Thin Layer Chromatography (TLC) plate for optimal separation on the column.[3]
Q3: Is this compound stable on silica gel?
A3: Generally, it exhibits moderate stability. However, prolonged exposure to the acidic surface of silica gel can potentially lead to degradation, especially if the crude material contains nucleophilic impurities. The benzylic-like chloride is susceptible to substitution. It is crucial to perform a quick stability test using 2D TLC if degradation is suspected.[1][2]
Experimental Protocol: 2D TLC for Stability Assessment
-
Spot your crude sample mixture on the bottom-left corner of a square TLC plate.
-
Develop the plate in your chosen solvent system.
-
Remove the plate, dry it completely, and rotate it 90 degrees counter-clockwise.
-
Develop the plate a second time in the same solvent system.
-
Interpretation: Stable compounds will form spots along a 45-degree diagonal line. Any spots appearing below this diagonal indicate degradation products that formed during the first chromatographic run.[1][2]
Q4: How can I visualize this compound on a TLC plate? It's colorless.
A4: Since the pyridine ring contains a conjugated π-system, the most effective non-destructive visualization method is using a UV lamp at 254 nm.[3][4] The compound will appear as a dark spot against the fluorescent green background of the TLC plate. For destructive visualization, stains can be used:
-
Potassium Permanganate (KMnO₄) Stain: This is an oxidative stain that reacts with many functional groups. It is less effective for pyridines but may reveal oxidizable impurities.[5]
-
Iodine Chamber: Placing the plate in a chamber with iodine crystals will cause most organic compounds to appear as temporary brown spots.[3][4][5]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification process.
Problem 1: My compound is streaking or "tailing" on the TLC plate and column.
Cause & Explanation: Peak tailing is a classic issue when purifying basic compounds like pyridines on acidic silica gel.[1] The basic nitrogen atom on the pyridine ring interacts strongly and sometimes irreversibly with the acidic silanol (Si-OH) groups on the silica surface. This leads to a slow, continuous elution off the column, resulting in broad, tailing peaks and poor separation.[1]
Solutions:
-
Add a Competing Base: Introduce a small amount of a competing base, such as triethylamine (TEA) or pyridine, to your mobile phase (e.g., 0.1-0.5% v/v). The additive will preferentially bind to the active silanol sites, effectively masking them from your target compound and allowing it to elute symmetrically.[1][6]
-
Use a Different Stationary Phase: If tailing persists, switch to a less acidic stationary phase like neutral alumina or a polymer-based column.[2]
| Mobile Phase Additive | Concentration | Mechanism of Action | Considerations |
| Triethylamine (TEA) | 0.1 - 0.5% (v/v) | Acts as a competing base, blocking silanol interaction sites.[1] | Can be difficult to remove during solvent evaporation. Not suitable for MS detection. |
| Pyridine | 0.1 - 0.5% (v/v) | Acts as a competing base. | Easier to remove under vacuum than TEA but can interfere with UV visualization if used in excess. |
Problem 2: I'm getting a very low yield after column chromatography.
Cause & Explanation: Low recovery can stem from several issues. The compound may be irreversibly binding to the column, degrading during the process, or eluting so slowly and broadly that it becomes difficult to detect in the collected fractions.
Solutions:
-
Check for On-Column Degradation: Perform the 2D TLC test described in FAQ #3. If degradation is confirmed, you must switch to a more inert stationary phase like deactivated silica or alumina.[2]
-
Increase Mobile Phase Polarity: If your compound is taking a very long time to elute, it may be sticking too strongly. Once the initial impurities have eluted, you can significantly increase the polarity of the mobile phase to push your compound off the column more quickly, minimizing the run time and potential for degradation.[2]
-
Dry Loading: The compound should be adsorbed onto a small amount of silica gel before being loaded onto the column ("dry loading"). This often leads to sharper bands and better separation compared to loading the sample dissolved in a strong solvent, which can disrupt the column packing.
Problem 3: I can't separate my target compound from a key impurity.
Cause & Explanation: Poor resolution occurs when the selectivity of the chromatographic system is insufficient to differentiate between the target compound and an impurity. This is common if the impurity has a very similar polarity. Common impurities in the synthesis of this compound can include isomers or over-chlorinated products.[7][8]
Solutions:
-
Optimize the Mobile Phase: Fine-tune the solvent ratio. Test different solvent systems entirely. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can alter the selectivity due to different solvent-analyte interactions.[6]
-
Change the Stationary Phase: If mobile phase optimization fails, the interaction mechanism must be changed. Switching from silica gel to alumina, or from normal-phase to reverse-phase chromatography (using a C18 column), provides a completely different separation mechanism that can resolve challenging mixtures.[1]
Workflow & Troubleshooting Diagrams
The following diagrams illustrate the standard workflow for purification and a logical approach to troubleshooting common issues.
Purification Workflow Diagram
Caption: Standard workflow for column chromatography purification.
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting common issues.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. silicycle.com [silicycle.com]
- 4. faculty.fiu.edu [faculty.fiu.edu]
- 5. TLC stains [reachdevices.com]
- 6. researchgate.net [researchgate.net]
- 7. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-(Chloromethyl)-2-(trifluoromethyl)pyridine
Welcome to the technical support center for the synthesis of 5-(Chloromethyl)-2-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format to address specific experimental challenges and improve reaction yields.
The synthesis of this valuable building block is not a trivial one-step process. Its successful and high-yield preparation relies on the careful execution and optimization of a sequential reaction pathway. The most reliable and controllable route involves three key transformations starting from 2-(trifluoromethyl)-5-methylpyridine:
-
Oxidation: Selective oxidation of the 5-methyl group to an aldehyde.
-
Reduction: Reduction of the resulting 5-formyl group to a hydroxymethyl group.
-
Chlorination: Conversion of the 5-hydroxymethyl group to the final 5-chloromethyl product.
This guide is structured to troubleshoot issues that may arise at each of these critical stages.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, providing explanations for the underlying chemistry and actionable solutions.
Step 1: Oxidation of 2-(Trifluoromethyl)-5-methylpyridine
Question: I am attempting the oxidation of 2-(trifluoromethyl)-5-methylpyridine to 2-(trifluoromethyl)pyridine-5-carbaldehyde, but I'm experiencing either low conversion or significant over-oxidation to the carboxylic acid. How can I improve the selectivity and yield?
Answer: This is a common challenge. The methyl group on the pyridine ring is moderately activated, but forcing conditions can easily lead to the more thermodynamically stable carboxylic acid. The key is controlling the oxidant's reactivity and the reaction conditions.
Causality: The electron-withdrawing nature of the 2-trifluoromethyl group and the pyridine nitrogen deactivates the ring, making side-chain oxidation more favorable than ring oxidation. However, strong oxidants (like KMnO₄ or hot nitric acid) will readily convert the intermediate aldehyde to the carboxylic acid.
Recommended Solutions & Protocols:
-
Use a Milder Oxidant: Selenium dioxide (SeO₂) is a classic and effective reagent for the selective oxidation of activated methyl groups to aldehydes.
-
Mechanism: The reaction proceeds through an ene reaction followed by a[1][2]-sigmatropic rearrangement. This mechanism is inherently selective for the aldehyde stage.
-
Protocol:
-
In a fume hood, suspend 2-(trifluoromethyl)-5-methylpyridine (1 eq) and SeO₂ (1.1 eq) in a suitable solvent like dioxane or a dioxane/water mixture.
-
Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction by TLC or GC-MS. The reaction is often complete within 12-24 hours.
-
After cooling, the black selenium byproduct can be filtered off.
-
The product can be isolated by extraction and purified via column chromatography.
-
-
-
Control Reaction Temperature and Time: Regardless of the oxidant, precise temperature control is crucial. Lowering the temperature can temper the reactivity and prevent over-oxidation. Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the conversion of the desired aldehyde to the acid.
-
Alternative Catalytic Approaches: Consider catalytic oxidation using a transition metal catalyst with a terminal oxidant like oxygen or H₂O₂. These methods can offer high selectivity under milder conditions but may require more extensive optimization of the catalyst system.
| Parameter | Selenium Dioxide (SeO₂) | Manganese Dioxide (MnO₂) |
| Selectivity | High for aldehyde | Good, but can be slower |
| Conditions | Reflux in dioxane/water | Reflux in chlorinated solvents |
| Workup | Filtration of selenium | Filtration of manganese salts |
| Considerations | Toxic reagent, requires fume hood | Requires highly activated MnO₂ |
Step 2: Reduction of 2-(Trifluoromethyl)pyridine-5-carbaldehyde
Question: My reduction of the aldehyde to 5-(hydroxymethyl)-2-(trifluoromethyl)pyridine is incomplete, or I am observing byproduct formation. What is the best way to ensure a clean and complete conversion?
Answer: The reduction of the aldehyde to the primary alcohol is generally a high-yielding step, but the choice of reducing agent and reaction conditions are vital to avoid side reactions.
Causality: The aldehyde is electrophilic and readily accepts a hydride. However, overly powerful reducing agents or acidic conditions can potentially interact with the trifluoromethyl group or the pyridine ring.
Recommended Solutions & Protocols:
-
Use Sodium Borohydride (NaBH₄): This is the reagent of choice for this transformation due to its mild nature and high chemoselectivity for aldehydes and ketones.
-
Mechanism: NaBH₄ is a source of hydride (H⁻) which attacks the carbonyl carbon. A subsequent workup with water protonates the resulting alkoxide to yield the alcohol.
-
Protocol:
-
Dissolve 2-(trifluoromethyl)pyridine-5-carbaldehyde (1 eq) in a protic solvent like methanol or ethanol at 0 °C.
-
Slowly add NaBH₄ (1.0 - 1.5 eq) portion-wise, keeping the temperature below 5 °C. The reaction is typically rapid.
-
Monitor by TLC until the starting material disappears (usually within 1-2 hours).
-
Quench the reaction carefully with water or dilute acid (e.g., 1M HCl) at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate) and purify as needed. This reduction is often clean enough to proceed to the next step without extensive purification.
-
-
-
Avoid Stronger Reducing Agents: Agents like Lithium Aluminum Hydride (LiAlH₄) are generally unnecessary and can be less selective. They also require strictly anhydrous conditions and a more hazardous workup.
Step 3: Chlorination of 5-(Hydroxymethyl)-2-(trifluoromethyl)pyridine
Question: The final chlorination step is proving difficult. I am getting a low yield of this compound, and I suspect product decomposition or the formation of intractable impurities. How can I optimize this critical step?
Answer: This is arguably the most challenging step of the sequence. The product, a substituted benzyl chloride analog, can be unstable, and the reaction conditions must be carefully controlled to prevent side reactions like over-chlorination or decomposition.[3]
Causality: The hydroxyl group must be converted into a good leaving group, which is then displaced by a chloride ion. Common chlorinating agents like thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) achieve this but also generate acidic byproducts (HCl, SO₂) that can catalyze decomposition or unwanted side reactions on the sensitive pyridine ring.[4][5]
Recommended Solutions & Protocols:
-
Thionyl Chloride (SOCl₂) Method: This is a very common and effective method.
-
Mechanism: SOCl₂ reacts with the alcohol to form a chlorosulfite intermediate. The subsequent Sₙ2 or Sₙi reaction liberates SO₂ and HCl, yielding the desired chloride.
-
Protocol:
-
Dissolve the 5-(hydroxymethyl)-2-(trifluoromethyl)pyridine (1 eq) in an inert solvent (e.g., dichloromethane or chloroform) and cool to 0 °C.
-
Add thionyl chloride (1.1 - 1.5 eq) dropwise via a syringe. A small amount of a base like pyridine (catalytic or stoichiometric) can be added to neutralize the generated HCl, but this can sometimes complicate purification.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Crucial Workup: Carefully quench the reaction by pouring it onto ice water. Neutralize with a saturated sodium bicarbonate solution. Extract the product quickly with dichloromethane. The organic layers should be dried over anhydrous sodium sulfate and the solvent removed under reduced pressure at low temperature. The crude product is often used directly in subsequent reactions due to its potential instability.
-
-
-
Cyanuric Chloride as a Milder Alternative: For sensitive substrates, cyanuric chloride in the presence of a base can be a much milder alternative to SOCl₂.
-
Advantage: This method avoids the generation of harsh acidic byproducts.[3]
-
Protocol:
-
To a solution of 5-(hydroxymethyl)-2-(trifluoromethyl)pyridine in an aprotic solvent, add cyanuric chloride.
-
This reaction typically requires a base to proceed effectively.
-
Workup involves filtration and extraction.
-
-
| Reagent | Temperature | Key Advantages | Key Disadvantages |
| **Thionyl Chloride (SOCl₂) ** | 0 °C to RT | Readily available, effective | Generates acidic byproducts (HCl, SO₂), can cause charring[3] |
| Phosphorus Oxychloride (POCl₃) | 0 °C to Reflux | Strong chlorinating agent | Highly corrosive, vigorous reaction, harsh workup |
| Cyanuric Chloride | RT | Milder conditions, avoids strong acids | May be slower, requires base |
Frequently Asked Questions (FAQs)
Q1: What is the overall expected yield for this three-step synthesis?
A1: With careful optimization of each step, an overall yield of 50-70% is achievable. The chlorination step is often the lowest yielding and most variable part of the sequence. A dissertation study on a similar multi-step synthesis starting from 3-methylpyridine reported a total yield of 30.5%, highlighting the challenging nature of these transformations.[6]
Q2: What are the critical safety precautions for this synthesis?
A2: Safety is paramount.
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. It reacts violently with water to release HCl and SO₂ gas. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Trifluoromethylated Compounds: While not acutely toxic in the same way, many organofluorine compounds have metabolic effects and should be handled with care. The final product is a lachrymator and an alkylating agent, meaning it is reactive and should be handled with caution.
-
Pressure: The chlorination step generates gas (HCl, SO₂). Ensure the reaction vessel is not sealed to avoid pressure buildup.
Q3: How can I effectively monitor the reaction progress at each stage?
A3: A combination of techniques is recommended for robust monitoring:
-
Thin-Layer Chromatography (TLC): The most common and quickest method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) and visualize with UV light. The starting material, intermediate, and product should have different Rf values.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides more definitive information. It can confirm the mass of the desired product and identify key impurities or byproducts, helping you troubleshoot more effectively.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the structural changes at each step, such as the disappearance of the methyl singlet (~2.5 ppm), the appearance of the aldehyde proton (~10 ppm), its subsequent disappearance and the appearance of the hydroxymethyl protons (~4.7 ppm), and finally the shift of these protons in the final chloromethyl product (~4.6 ppm).
Q4: What are the best practices for purifying the final product, this compound?
A4: The final product can be unstable to heat and silica gel.
-
Aqueous Workup: A rapid and careful aqueous workup (washing with cold water and saturated bicarbonate solution) is essential to remove acidic impurities.
-
Column Chromatography: If necessary, use a minimally activated silica gel (or alumina) and run the column quickly with a non-polar eluent system. Do not let the product sit on the column for an extended period.
-
Avoid Distillation: The product is likely to decompose at high temperatures, so distillation is not recommended unless performed under very high vacuum and at low temperatures. For many applications, the crude product after a careful workup is of sufficient purity to be used in the next reaction.
Q5: How does the 2-(trifluoromethyl) group influence the reactivity of the pyridine ring?
A5: The -CF₃ group is a strong electron-withdrawing group, which has two major effects:
-
Deactivation towards Electrophilic Aromatic Substitution: It makes the pyridine ring much less susceptible to reactions with electrophiles (e.g., nitration, halogenation on the ring).
-
Activation towards Nucleophilic Aromatic Substitution: It significantly activates the ring towards attack by nucleophiles, particularly at the positions ortho and para to the -CF₃ group. This property is a cornerstone of why trifluoromethylpyridines are such important building blocks in agrochemicals and pharmaceuticals.[7][8][9]
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cause1 -> sol1 [label="Yes"]; cause2 -> sol2 [label="Yes"]; cause3 -> sol3 [label="Yes"]; } caption: "Troubleshooting Logic for Chlorination"
References
- 1. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. mdpi.com [mdpi.com]
- 4. CN102603620A - Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine - Google Patents [patents.google.com]
- 5. US4221913A - Preparation of 2-(Chloromethyl)pyridine - Google Patents [patents.google.com]
- 6. 2 - chloro -5 - (trifluoromethyl) pyridine research - Dissertation [m.dissertationtopic.net]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 9. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
Technical Support Center: Purification of 5-(Chloromethyl)-2-(trifluoromethyl)pyridine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-(Chloromethyl)-2-(trifluoromethyl)pyridine. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this critical synthetic intermediate. Our goal is to equip you with the scientific understanding and practical methodologies to achieve high-purity material essential for your research and development endeavors.
Introduction: The Challenge of Purity
This compound is a key building block in the synthesis of numerous pharmaceutical and agrochemical compounds. The presence of impurities, even in trace amounts, can significantly impact the yield, safety, and efficacy of the final product. The synthetic routes to this compound, often involving chloromethylation of 2-(trifluoromethyl)pyridine or trifluoromethylation of a pyridine precursor, can lead to a range of structurally similar impurities that are often challenging to remove. This guide will systematically address the identification and removal of these impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Based on common synthetic routes, the primary impurities of concern fall into three main categories:
-
Isomeric Impurities: These arise from non-selective reactions during the introduction of the chloromethyl or trifluoromethyl groups. A common regioisomer is 3-(Chloromethyl)-2-(trifluoromethyl)pyridine .
-
Over-chlorinated Impurities: During the chloromethylation step, further chlorination of the pyridine ring can occur, leading to dichlorinated species such as 5-(Chloromethyl)-2,3-dichloro-(trifluoromethyl)pyridine .
-
Incompletely Reacted Intermediates and Starting Materials: Depending on the synthetic pathway, residual starting materials like 2-(trifluoromethyl)pyridine or intermediates from preceding steps may be present.
Q2: Why is it so difficult to separate these impurities from the desired product?
A2: The primary challenge lies in the close structural and physicochemical similarity between the desired product and its impurities. They often have very similar boiling points, solubilities, and polarities, making conventional purification techniques like simple distillation and single-solvent recrystallization ineffective. For instance, regioisomers will have nearly identical molecular weights and similar polarities, requiring more sophisticated separation methods.
Q3: What analytical techniques are recommended for assessing the purity of my sample?
A3: A multi-technique approach is essential for a comprehensive purity assessment. We recommend the following:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities. The mass fragmentation patterns can help in the structural elucidation of unknown peaks.
-
High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can provide high-resolution separation of isomers and other closely related impurities, allowing for accurate quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR is invaluable for structural confirmation of the final product and for identifying impurities by their characteristic signals. ¹⁹F NMR is particularly useful for identifying species with different fluorine environments.
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common purification issues.
Problem 1: Persistent Impurity Peak in GC/HPLC Analysis After Initial Purification
Symptoms:
-
A consistent, unresolved peak close to the main product peak in your GC or HPLC chromatogram.
-
NMR spectrum shows minor, unidentifiable signals.
Causality Analysis: This often indicates the presence of a stubborn isomeric or over-chlorinated impurity with very similar properties to your target compound.
dot
Preventing dimer formation in reactions with 5-(Chloromethyl)-2-(trifluoromethyl)pyridine
Welcome to the technical support center for 5-(Chloromethyl)-2-(trifluoromethyl)pyridine. This resource is designed for researchers, scientists, and professionals in drug development to provide expert guidance and troubleshooting for reactions involving this versatile reagent. Here, you will find in-depth answers to frequently asked questions, detailed protocols, and scientifically grounded explanations to help you navigate the complexities of your experiments and avoid common pitfalls, such as dimer formation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I am observing a significant amount of a high-molecular-weight byproduct in my alkylation reaction with this compound. Could this be a dimer, and what causes its formation?
Answer: Yes, it is highly probable that the byproduct you are observing is the dimer of this compound, which is 1,2-bis(6-(trifluoromethyl)pyridin-3-yl)ethane. This occurs through a self-condensation reaction.
This compound belongs to the class of compounds known as benzylic halides. These compounds are susceptible to self-reaction, particularly under conditions that can generate a stabilized benzylic carbocation or a highly reactive benzylic radical. The trifluoromethyl group on the pyridine ring is strongly electron-withdrawing, which can influence the reactivity of the chloromethyl group.
The primary cause of dimerization is often related to the reaction conditions. Factors that can promote the formation of the dimer include:
-
Strongly basic or nucleophilic conditions: While a base is often necessary to deprotonate the nucleophile for the desired alkylation, a strong or sterically hindered base can also deprotonate the benzylic protons of the starting material or product, leading to elimination or other side reactions that can initiate dimerization.
-
Presence of reducing agents or metals: Contaminants or certain reaction conditions can lead to the reductive dimerization of benzylic halides to form bibenzyl derivatives.[1]
-
High concentrations of the alkylating agent: At higher concentrations, the probability of the alkylating agent reacting with itself increases.
-
Elevated temperatures: Higher temperatures can provide the activation energy needed for this unwanted side reaction to occur.
Understanding the underlying mechanism is key to preventing this side reaction. The reaction can proceed through different pathways, including nucleophilic substitution where a molecule of the pyridine acts as a nucleophile attacking another, or through radical mechanisms.
Question 2: How can I minimize or prevent the formation of the dimer byproduct in my N-alkylation or C-alkylation reactions?
Answer: Minimizing dimer formation requires careful optimization of your reaction conditions to favor the desired bimolecular nucleophilic substitution (SN2) reaction between this compound and your nucleophile, while disfavoring the competing self-reaction.
Here are several strategies you can employ:
1. Choice of Base and Solvent: The selection of the appropriate base and solvent system is critical.
-
Base: Use a non-nucleophilic, moderately strong base to deprotonate your substrate without promoting side reactions. For N-alkylation of amines or amides, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often good choices.[2] For C-alkylation of soft nucleophiles, a weaker base might be sufficient. Avoid very strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) unless your substrate requires it, as these can increase the likelihood of side reactions.
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or acetone is generally recommended for SN2 reactions.[2] These solvents can help to dissolve the reactants and stabilize the transition state of the desired reaction.
2. Control of Stoichiometry and Addition Rate: The relative concentrations of your reactants play a significant role.
-
Slow Addition: Add the this compound slowly and in a controlled manner to a solution containing your nucleophile and the base. This ensures that the concentration of the alkylating agent is kept low at all times, thereby minimizing the chance of self-reaction. A syringe pump is ideal for this purpose.
-
Stoichiometry: Use a slight excess of your nucleophile relative to the this compound (e.g., 1.1 to 1.5 equivalents). This increases the probability that the alkylating agent will react with your intended substrate rather than itself.
3. Temperature Control: Maintain the lowest possible temperature that allows the desired reaction to proceed at a reasonable rate. For many alkylations with this reagent, starting at room temperature or even 0 °C and slowly warming up can be effective. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal temperature.
4. Inert Atmosphere: While not always essential, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent the formation of radical species that might initiate dimerization, especially if trace metal impurities are present.
Table 1: Recommended vs. Conditions to Avoid for Alkylation Reactions
| Parameter | Recommended Conditions to Minimize Dimerization | Conditions to Avoid |
| Base | K₂CO₃, Cs₂CO₃, or other mild, non-nucleophilic bases | Strong, bulky bases (e.g., LDA, NaH, t-BuOK) |
| Solvent | Polar aprotic (e.g., DMF, MeCN, Acetone) | Protic solvents (e.g., ethanol, methanol) may slow the desired SN2 reaction. |
| Addition | Slow, controlled addition of the alkylating agent | Rapid or bulk addition of the alkylating agent |
| Temperature | Start at 0 °C or room temperature and monitor | High temperatures (e.g., reflux) unless necessary |
| Concentration | High dilution | High concentration of the alkylating agent |
Question 3: What analytical methods can I use to detect and quantify the dimer byproduct?
Answer: Several analytical techniques can be used to identify and quantify the 1,2-bis(6-(trifluoromethyl)pyridin-3-yl)ethane dimer in your reaction mixture.
-
High-Performance Liquid Chromatography (HPLC): This is one of the most effective methods for separating and quantifying the components of your reaction mixture.[3][4][5]
-
Method: A reverse-phase C18 column with a gradient elution of water and acetonitrile (often with a small amount of trifluoroacetic acid or formic acid) is a good starting point.
-
Detection: A UV detector set at a wavelength where the pyridine ring absorbs (e.g., around 260 nm) can be used. The dimer will have a longer retention time than the starting material due to its higher molecular weight and increased lipophilicity.
-
Quantification: The amount of dimer can be quantified by creating a calibration curve with an isolated and purified standard of the dimer, or by using relative peak areas if an exact concentration is not required.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also well-suited for identifying the dimer.[1]
-
Method: The dimer is volatile enough to be analyzed by GC. A standard non-polar or moderately polar capillary column can be used.
-
Detection: The mass spectrometer will provide the molecular weight of the dimer, which will be a key piece of identifying information. The fragmentation pattern can also be used for structural confirmation.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the dimer if it is isolated.
-
¹H NMR: The dimer will have a characteristic singlet for the two equivalent methylene groups (the ethane bridge), and the aromatic protons will show a distinct pattern.
-
¹⁹F NMR: A singlet corresponding to the two equivalent -CF₃ groups will be observed.
-
Workflow for Dimer Detection and Quantification
References
- 1. Detection of a bibenzyl core scaffold in 28 common mangrove and associate species of the Indian Sundarbans: potential signature molecule for mangrove salinity stress acclimation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Identification of bibenzyls and evaluation of imitative wild planting techniques in Dendrobium officinale by HPLC-ESI-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of phenols (bibenzyl, phenanthrene, and fluorenone) in Dendrobium species by high-performance liquid chromatography with diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Temperature for Reactions Involving 5-(Chloromethyl)-2-(trifluoromethyl)pyridine
Welcome to the technical support center for 5-(Chloromethyl)-2-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing reaction temperatures when using this versatile building block. The unique reactivity of this compound, stemming from the benzylic-like chloride and the electron-withdrawing trifluoromethyl group, necessitates careful control of temperature to achieve desired outcomes and minimize side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive site on this compound and how does temperature generally affect its reactivity?
The primary reactive site for nucleophilic attack is the carbon of the chloromethyl group. This position is analogous to a benzylic chloride, making it highly susceptible to SN2 reactions. The rate of these nucleophilic substitution reactions is generally accelerated by an increase in temperature. However, higher temperatures can also promote undesirable side reactions.
Q2: What is the thermal stability of this compound?
The trifluoromethylpyridine core is thermally robust. High temperatures, often exceeding 300°C, are employed in the industrial synthesis of trifluoromethylpyridines through gas-phase chlorination/fluorination reactions[1]. However, the chloromethyl group is the point of lower stability. Studies on related chloromethylpyridines indicate that accelerated decomposition can occur at temperatures above 250°C[2]. For typical laboratory-scale reactions in solution, it is advisable to stay well below this temperature to avoid degradation of the starting material and products.
Troubleshooting Guide: Temperature Optimization for Nucleophilic Substitution Reactions
This section addresses common issues encountered during nucleophilic substitution reactions with this compound and provides guidance on temperature optimization.
Issue 1: Low or No Conversion to the Desired Product
Scenario: You are reacting this compound with a nucleophile (e.g., an amine, thiol, or alcohol) at room temperature, and you observe a low yield of the desired substituted product after a reasonable reaction time.
Causality: The activation energy for the reaction may not be met at room temperature, especially if a weaker nucleophile is used.
Troubleshooting Steps:
-
Gradual Temperature Increase: Incrementally increase the reaction temperature by 10-20°C. Monitor the reaction progress by a suitable analytical method such as TLC, LC-MS, or GC. Many reactions of this type proceed efficiently between 40°C and 80°C.
-
Solvent Choice: Ensure your solvent is appropriate for the desired reaction temperature. For elevated temperatures, solvents with higher boiling points such as DMF, DMSO, or dioxane are commonly used.
-
Extended Reaction Time: Before significantly increasing the temperature, consider extending the reaction time at a moderate temperature. Some reactions may require several hours to reach completion.
Issue 2: Formation of Multiple Products, Including Over-Alkylation with Primary Amines
Scenario: When reacting this compound with a primary amine, you observe the formation of both the desired secondary amine and a significant amount of the tertiary amine (dialkylated product).
Causality: The initially formed secondary amine is often more nucleophilic than the starting primary amine and can compete for the remaining electrophile. This is particularly problematic at higher temperatures, which accelerate the second alkylation step.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0°C to room temperature). This will slow down the rate of the second alkylation more significantly than the first, improving selectivity for the mono-alkylated product.
-
Control Stoichiometry: Use a larger excess of the primary amine (3-5 equivalents). This increases the statistical probability of the electrophile reacting with the primary amine rather than the secondary amine product.
-
Slow Addition: Add the this compound solution dropwise to the solution of the primary amine at a low temperature. This maintains a low concentration of the electrophile, further favoring mono-alkylation.
Issue 3: Observation of Unidentified Byproducts at High Temperatures
Scenario: Running the reaction at elevated temperatures (e.g., >100°C) leads to a decrease in the yield of the desired product and the appearance of multiple unknown spots on your TLC plate or peaks in your chromatogram.
Causality: At high temperatures, several side reactions can occur:
-
Elimination: Although less common for this type of substrate, E2 elimination to form a pyridine-substituted alkene is a possibility, especially with sterically hindered, basic nucleophiles.
-
Decomposition: As mentioned, the chloromethyl group can degrade at very high temperatures[2].
-
Reaction with the Pyridine Ring or Trifluoromethyl Group: While generally stable, extreme conditions could potentially lead to reactions involving the pyridine ring or the trifluoromethyl group, though this is less likely under typical nucleophilic substitution conditions[1].
Troubleshooting Steps:
-
Establish a Temperature Ceiling: Aim to keep the reaction temperature below 100-120°C unless literature for a specific reaction indicates otherwise.
-
Inert Atmosphere: If oxidation is a concern, especially with sensitive nucleophiles like thiols, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Analyze Byproducts: If possible, isolate and characterize the major byproducts. This can provide valuable insight into the undesired reaction pathways and help in refining the reaction conditions.
Data Summary: Recommended Temperature Ranges
The following table provides general temperature guidelines for nucleophilic substitution reactions with this compound based on the type of nucleophile. Note: These are starting points, and optimization for each specific substrate is recommended.
| Nucleophile Type | Typical Base | Common Solvents | Recommended Temperature Range (°C) | Key Considerations |
| Primary Amines | K₂CO₃, Et₃N, DIPEA | Acetonitrile, DMF, THF | 0 - 60 | Lower temperatures favor mono-alkylation. Use an excess of the amine. |
| Secondary Amines | K₂CO₃, Et₃N, DIPEA | Acetonitrile, DMF, THF | 20 - 80 | Generally less prone to over-alkylation. Can often be run at slightly higher temperatures than primary amines. |
| Thiols | NaH, K₂CO₃, Na₂CO₃ | Methanol, Ethanol, DMF | 0 - 50 | Thiolates are excellent nucleophiles; reactions are often rapid at or below room temperature. |
| Alcohols | NaH, NaOMe, KOtBu | Corresponding Alcohol, THF, DMF | 20 - 100 (Reflux) | Alkoxides are strong bases; monitor for potential elimination side reactions. |
| Phenols | K₂CO₃, Cs₂CO₃ | Acetonitrile, DMF | 50 - 100 | Weaker nucleophiles than alkoxides, often requiring higher temperatures. |
Experimental Protocols
Protocol 1: Synthesis of N-((2-(Trifluoromethyl)pyridin-5-yl)methyl)piperidine
This protocol details a typical SN2 reaction with a secondary amine nucleophile.
Materials:
-
This compound
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Dissolve the starting material in acetonitrile (approximately 0.2 M concentration).
-
Add potassium carbonate (2.0 eq) to the solution.
-
Add piperidine (1.2 eq) to the reaction mixture.
-
Heat the mixture to 60°C and stir.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted piperidine.
Protocol 2: Synthesis of a Thioether Derivative
This protocol is adapted from procedures used in the synthesis of proton pump inhibitors and illustrates a reaction with a thiol nucleophile.
Materials:
-
This compound
-
A thiol-containing nucleophile (e.g., 2-mercapto-5-methoxy-1H-benzimidazole for an analogue of an Esomeprazole precursor)
-
Sodium hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)
-
Methanol (MeOH) or Ethanol (EtOH)
Procedure:
-
In a round-bottom flask, dissolve the thiol nucleophile (1.0 eq) in methanol or ethanol.
-
Add a solution of sodium hydroxide (1.1 eq) in water or solid sodium carbonate (2.2 eq).
-
Cool the mixture to 0-10°C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in the same solvent.
-
Allow the reaction to stir at a low temperature (0-25°C) for 1-3 hours, monitoring by TLC. Some reactions may require warming to reflux to go to completion.
-
Upon completion, if a solid precipitate (inorganic salt) has formed, remove it by filtration.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can then be purified by recrystallization or column chromatography.
Visualizing Temperature Optimization Logic
The following diagram illustrates a general workflow for troubleshooting and optimizing the temperature for your reaction.
This decision tree provides a systematic approach to finding the optimal temperature for your specific reaction, balancing reaction rate with selectivity.
References
Technical Support Center: Solvent Effects on the Reactivity of 5-(Chloromethyl)-2-(trifluoromethyl)pyridine
Welcome to the technical support center for 5-(Chloromethyl)-2-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Introduction
This compound is a valuable heterocyclic compound in medicinal chemistry and agrochemical synthesis. Its utility stems from two key reactive sites: the chloromethyl group, which is susceptible to nucleophilic substitution, and the pyridine ring, which can undergo various transformations. The trifluoromethyl group significantly influences the reactivity of the molecule by acting as a strong electron-withdrawing group.[1][2] This guide focuses on the critical role of solvent selection in controlling the outcome of reactions involving this reagent.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.
Issue 1: Low Yield or No Reaction in Nucleophilic Substitution
Question: I am attempting a nucleophilic substitution on the chloromethyl group with a moderately strong nucleophile (e.g., a secondary amine) in ethanol, but I am observing very low conversion even after prolonged reaction times. What is going wrong?
Answer: This is a common issue that arises from an inappropriate choice of solvent. While ethanol is a polar solvent capable of dissolving many reactants, it is also a polar protic solvent .
-
Causality: Polar protic solvents, like alcohols and water, can form strong hydrogen bonds with nucleophiles.[3][4] This solvation shell around the nucleophile stabilizes it, effectively reducing its nucleophilicity and slowing down the rate of an SN2 reaction.[4][5] The energy of the nucleophile is lowered to an extent that it cannot efficiently attack the electrophilic carbon of the chloromethyl group.
-
Solution: Switch to a polar aprotic solvent . Recommended solvents include:
-
Acetonitrile (ACN): Offers good solubility for a range of reactants and does not significantly solvate nucleophiles.
-
Dimethylformamide (DMF): A highly polar aprotic solvent that can accelerate SN2 reactions.
-
Acetone: A less polar but often effective alternative.
These solvents solvate the accompanying cation of the nucleophile but leave the anionic nucleophile relatively "naked" and more reactive.[6]
-
-
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in anhydrous acetonitrile (0.2 M).
-
Add your secondary amine (1.2 eq) and a non-nucleophilic base such as potassium carbonate (1.5 eq).
-
Stir the reaction mixture at room temperature or gently heat to 50-60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Issue 2: Formation of Unwanted Side Products
Question: I am reacting this compound with sodium methoxide in methanol and observing the formation of a significant amount of a byproduct, in addition to my desired ether. How can I improve the selectivity?
Answer: The use of a strong, sterically unhindered base like sodium methoxide in its corresponding protic solvent (methanol) can lead to competing elimination (E2) reactions, although less common for benzylic-type halides. A more likely scenario is a competing reaction with the solvent itself, especially if the reaction is heated for an extended period.
-
Causality: Methanol, while a poor nucleophile compared to methoxide, is present in a large excess and can slowly react with the substrate, particularly at elevated temperatures. Additionally, depending on the reaction conditions, there might be a risk of nucleophilic aromatic substitution (SNAr) on the pyridine ring, though this typically requires harsher conditions.
-
Solution:
-
Use a non-protic solvent: Conduct the reaction in a polar aprotic solvent like THF or DMF with sodium methoxide. This minimizes the concentration of the competing protic solvent nucleophile.
-
Control the temperature: Start the reaction at a lower temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. This can favor the desired substitution pathway over potential side reactions.
-
Use a milder base/nucleophile combination: If possible, consider using a pre-formed potassium salt of the alcohol with a crown ether in a solvent like toluene to enhance the nucleophilicity of the alkoxide without introducing a large excess of a protic solvent.
-
Issue 3: Reaction Stalls or is Sluggish with Weak Nucleophiles
Question: My reaction with a weak nucleophile, such as a thiol, in acetone is proceeding very slowly. How can I accelerate the reaction?
Answer: Weak nucleophiles require more forcing conditions to react efficiently. The choice of solvent and the addition of a suitable base are critical.
-
Causality: Acetone is a polar aprotic solvent, but its polarity is moderate. For a weak nucleophile to react, the transition state of the SN2 reaction needs to be sufficiently stabilized, and the nucleophile needs to be activated.
-
Solution:
-
Increase solvent polarity: Switching to a more polar aprotic solvent like DMF or DMSO can significantly accelerate the reaction by better stabilizing the charged transition state of an SN2 reaction.[7]
-
Activate the nucleophile: Convert the thiol to its more nucleophilic thiolate form by adding a base. A non-nucleophilic base like potassium carbonate or cesium carbonate is ideal. The choice of cation can also be important; cesium salts are often more soluble and can lead to faster reactions.
-
Consider a phase-transfer catalyst: In a biphasic system or with poorly soluble salts, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be used to shuttle the nucleophile into the organic phase, thereby increasing the reaction rate.
-
-
Troubleshooting Workflow:
Caption: Decision workflow for accelerating slow reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general order of solvent suitability for SN2 reactions with this compound?
A1: For typical nucleophilic substitutions on the chloromethyl group, the general trend for increasing reaction rate is: Polar Protic Solvents (Slowest) < Nonpolar Solvents < Polar Aprotic Solvents (Fastest)
-
Polar Protic (e.g., Methanol, Water): Generally avoid for SN2 reactions due to nucleophile solvation.[3][4]
-
Nonpolar (e.g., Toluene, Hexane): Poor solubility of most nucleophilic salts is a significant limitation.
-
Polar Aprotic (e.g., DMF, DMSO, Acetonitrile): Ideal for promoting SN2 reactions.[6]
Q2: Can the solvent choice influence the reaction mechanism (SN1 vs. SN2)?
A2: Yes, absolutely. While the primary benzylic-like nature of the chloromethyl group strongly favors an SN2 pathway, highly polar protic solvents can, in some cases, promote an SN1 mechanism.
-
SN2 Pathway: Favored by polar aprotic solvents and strong nucleophiles. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.
-
SN1 Pathway: Can be favored in highly polar protic solvents (like water or formic acid) because these solvents can stabilize the intermediate carbocation that would form upon the departure of the chloride leaving group.[5] The rate of an SN1 reaction is independent of the nucleophile's concentration.[3]
Q3: How does the trifluoromethyl group affect reactivity?
A3: The trifluoromethyl (-CF3) group is a potent electron-withdrawing group.[2] This has two main effects:
-
Activation of the Chloromethyl Group: By withdrawing electron density from the pyridine ring, the -CF3 group makes the carbon of the chloromethyl group more electrophilic and thus more susceptible to nucleophilic attack.
-
Potential for SNAr: The strong electron-withdrawing nature of the -CF3 group also activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), although the 2-position is already activated by the ring nitrogen. This is generally not a concern under the milder conditions used for substitution at the chloromethyl position.
Q4: Are there any stability concerns with this compound in certain solvents?
A4: this compound is a relatively stable compound. However, in the presence of water or other protic solvents, slow hydrolysis to the corresponding alcohol can occur over time, especially at elevated temperatures. It is recommended to use anhydrous solvents for best results and to store the reagent in a dry environment.
Data Summary
The choice of solvent can have a dramatic impact on reaction rates. The following table provides a qualitative comparison of relative reaction rates for a typical SN2 reaction.
| Solvent Class | Example Solvent | Relative Rate | Rationale |
| Polar Aprotic | DMF | ++++ | Excellent solvation of cations, leaves nucleophile highly reactive. |
| Polar Aprotic | Acetonitrile | +++ | Good balance of solubility and minimal nucleophile solvation. |
| Polar Aprotic | Acetone | ++ | Moderately polar, effective for many reactions. |
| Polar Protic | Ethanol | + | Strong solvation of the nucleophile reduces its reactivity.[3][4] |
| Nonpolar | Toluene | +/- | Poor solubility of many nucleophilic salts limits reaction rates. |
Reaction Mechanism Overview
The nucleophilic substitution on this compound predominantly follows an SN2 mechanism.
Caption: SN2 mechanism on the chloromethyl group.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Base Selection for Substitution Reactions with 5-(Chloromethyl)-2-(trifluoromethyl)pyridine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the critical process of base selection for nucleophilic substitution reactions involving 5-(chloromethyl)-2-(trifluoromethyl)pyridine. This versatile building block is prized in medicinal and agrochemical research for the unique properties conferred by its trifluoromethylpyridine scaffold.[1][2][3] However, the success of its derivatization hinges on a nuanced understanding of the reaction conditions, particularly the choice of base.
The chloromethyl group at the 5-position serves as a reactive handle for introducing a wide array of functionalities via nucleophilic substitution.[1] The strong electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the benzylic-like carbon, making it susceptible to attack by various nucleophiles.[1][2] The selection of an appropriate base is paramount to ensure high yields and minimize side reactions. This guide is designed to help you navigate these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction with an alcohol/phenol nucleophile is showing low conversion. Could my choice of base be the issue?
A1: Yes, incomplete deprotonation of the nucleophile is a common reason for low conversion in O-alkylation reactions. The effectiveness of a base is directly related to its strength, which can be assessed by the pKa of its conjugate acid. For a base to effectively deprotonate a nucleophile, the pKa of the nucleophile's conjugate acid should be significantly lower than that of the base's conjugate acid.
Troubleshooting Steps:
-
Evaluate pKa Values: Compare the pKa of your alcohol or phenol nucleophile with the pKa of the conjugate acid of your base. For instance, the pKa of many phenols is around 10, while for aliphatic alcohols, it's typically in the range of 16-18.
-
Select a Stronger Base: If you are using a weak base like sodium bicarbonate (pKa of H₂CO₃ ≈ 6.4), it will not be effective in deprotonating an alcohol. A stronger base is required.
-
Consider Inorganic Carbonates: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often excellent choices for these reactions.[4][5] Cesium carbonate is generally more effective due to its higher solubility in common organic solvents and the "cesium effect," which promotes O-alkylation.[4][5]
| Base | Conjugate Acid | pKa (approx. in water) | Suitable for Deprotonating |
| Sodium Bicarbonate (NaHCO₃) | H₂CO₃ | 6.4 | Carboxylic Acids |
| Potassium Carbonate (K₂CO₃) | HCO₃⁻ | 10.3 | Phenols, Thiols |
| Cesium Carbonate (Cs₂CO₃) | HCO₃⁻ | 10.3 | Phenols, Thiols, some Alcohols |
| Sodium Hydroxide (NaOH) | H₂O | 15.7 | Alcohols, Phenols, Thiols |
| Sodium Hydride (NaH) | H₂ | 35 | Alcohols, Amines, Thiols |
Data compiled from various sources.
Q2: I'm observing the formation of multiple products in my reaction with a primary amine. How can I improve the selectivity for mono-alkylation?
A2: Over-alkylation, leading to the formation of a tertiary amine, is a common side reaction when alkylating primary amines. The choice of base and reaction conditions can significantly influence the selectivity.
Troubleshooting Steps:
-
Use a Stoichiometric Amount of Base: Employing a large excess of a strong base can lead to the deprotonation of the newly formed secondary amine, promoting a second alkylation. Using 1.0-1.2 equivalents of base is often sufficient.
-
Employ a Hindered, Non-Nucleophilic Base: Organic bases like N,N-Diisopropylethylamine (DIPEA or Hünig's base) are excellent choices.[6][7] Their bulky isopropyl groups prevent the nitrogen atom from acting as a nucleophile itself, thus minimizing side reactions.[6][7] While triethylamine (TEA) can also be used, it is less sterically hindered and more nucleophilic than DIPEA, which can sometimes lead to the formation of quaternary ammonium salts.[6][8]
-
Control Reaction Temperature: Running the reaction at a lower temperature can often improve selectivity by favoring the kinetically controlled mono-alkylation product.
Base Selection Logic for N-Alkylation
Caption: Decision workflow for base selection in primary amine alkylation.
Q3: My reaction is sluggish, and the starting material is decomposing. What could be the cause?
A3: The combination of a strong nucleophile and a strong, unhindered base can sometimes lead to side reactions involving the pyridine ring or the trifluoromethyl group, especially at elevated temperatures. The trifluoromethyl group makes the pyridine ring electron-deficient and potentially susceptible to nucleophilic aromatic substitution under harsh conditions.
Troubleshooting Steps:
-
Choose a Milder Base: If you are using a very strong base like sodium hydride (NaH) or an alkoxide, consider switching to a milder inorganic base like potassium carbonate or cesium carbonate.[4][5] These are generally sufficient to deprotonate most common nucleophiles without causing degradation of the substrate.
-
Solvent Selection is Key: The choice of solvent can significantly impact reaction rate and side product formation.
-
Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are generally preferred for Sₙ2 reactions as they solvate the cation of the base, leaving the anionic nucleophile "naked" and more reactive.[9][10] This can often allow for lower reaction temperatures.
-
Polar Protic Solvents (Ethanol, Water): These solvents can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.[10][11]
-
Solvent Effects on Sₙ2 Reactions
Caption: Solvation effects on nucleophiles in aprotic vs. protic media.
Q4: Can the pyridine nitrogen interfere with the reaction?
A4: Yes, the lone pair of electrons on the pyridine nitrogen can potentially act as a nucleophile, leading to the formation of a pyridinium salt, especially if a non-hindered base is used or if the reaction conditions are forcing. However, the electron-withdrawing trifluoromethyl group at the 2-position significantly reduces the basicity and nucleophilicity of the pyridine nitrogen, making this side reaction less common than with other substituted pyridines.
Preventative Measures:
-
Use a Hindered Base: As mentioned previously, a bulky base like DIPEA will act as a proton scavenger without competing as a nucleophile.[6][7]
-
Choose Nucleophiles Wisely: Ensure your intended nucleophile is significantly more nucleophilic than the pyridine nitrogen of the starting material. Generally, anionic nucleophiles (alkoxides, thiolates, etc.) will react preferentially at the chloromethyl position.
Experimental Protocol Example: O-Alkylation with a Phenol
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation: To a solution of the phenol (1.0 eq.) in anhydrous DMF (0.2 M) in a flame-dried flask under an inert atmosphere (N₂ or Ar), add cesium carbonate (1.5 eq.).
-
Addition of Electrophile: Stir the mixture at room temperature for 15-30 minutes to ensure deprotonation. Then, add a solution of this compound (1.1 eq.) in anhydrous DMF dropwise.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, gentle heating (e.g., 40-50 °C) can be applied.
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. old.inno-chem.com.cn [old.inno-chem.com.cn]
- 5. researchgate.net [researchgate.net]
- 6. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 7. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 8. What Is The Difference between Triethylamine And DIPEA? - Xinggao Chemical [xgchemicals.com]
- 9. users.wfu.edu [users.wfu.edu]
- 10. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Work-up procedure for reactions containing 5-(Chloromethyl)-2-(trifluoromethyl)pyridine
Technical Support Center: 5-(Chloromethyl)-2-(trifluoromethyl)pyridine
A Senior Application Scientist's Guide to Reaction Work-up and Troubleshooting
Welcome to the technical support guide for this compound. This document provides in-depth, field-proven insights for researchers, scientists, and drug development professionals. As a key building block in the synthesis of novel agrochemicals and pharmaceuticals, its unique reactivity demands a nuanced approach to reaction work-up and purification.[1][2][3] This guide is structured as a series of practical questions and answers to address the common challenges encountered during its use.
The core reactivity of this molecule is centered on the benzylic-like chloromethyl group, which is an excellent electrophile for nucleophilic substitution reactions.[1] The strong electron-withdrawing nature of the trifluoromethyl group at the 2-position significantly influences the electronic properties of the pyridine ring, enhancing the reactivity of the chloromethyl moiety and impacting the characteristics of the final product.[1] Understanding these properties is crucial for designing robust reaction work-ups and troubleshooting unexpected outcomes.
Core Properties and Safety Data
Before beginning any experiment, a thorough understanding of the reagent's properties and safety requirements is essential. Always consult the full Safety Data Sheet (SDS) provided by the supplier.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClF₃N | PubChem[4] |
| Molecular Weight | 195.57 g/mol | PubChem[4] |
| CAS Number | 386715-33-9 | BenchChem[1] |
| Primary Hazards | May cause respiratory irritation. Causes skin and serious eye irritation. | PubChem[4], Cole-Parmer[5] |
| Handling | Use in a well-ventilated area or chemical fume hood. Wear suitable protective clothing, gloves, and eye/face protection.[5][6][7] | Fisher Scientific[6] |
| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area. May require refrigeration and protection from light.[5][6] | Cole-Parmer[5] |
General Reaction & Work-up Workflow
The following diagram outlines a typical workflow for a nucleophilic substitution reaction using this compound.
Caption: General workflow for reactions involving this compound.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My reaction is complete, but I'm struggling with the aqueous work-up. What is a general procedure to isolate my product?
A1: A robust aqueous work-up is critical for removing inorganic salts, polar starting materials, and byproducts. The key is a systematic series of washes tailored to the specific impurities in your reaction mixture.
-
Causality: The goal of the work-up is to exploit solubility and acid-base chemistry. Inorganic salts (from bases like K₂CO₃ or NaH) are soluble in water but not in common organic solvents (e.g., Ethyl Acetate, DCM). Unreacted nucleophiles or basic byproducts can be protonated with a mild acid wash, rendering them water-soluble. Conversely, acidic byproducts can be removed with a mild base wash.
-
Step-by-Step Protocol: Standard Aqueous Work-up
-
Quench: Cool the reaction mixture to room temperature (or 0 °C if exothermic). Slowly add deionized water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any reactive species.
-
Phase Separation: Transfer the mixture to a separatory funnel. If needed, add more organic solvent to ensure proper partitioning. Separate the organic layer.
-
Aqueous Extraction: Extract the aqueous layer 1-2 times with the same organic solvent to recover any dissolved product. Combine all organic layers.
-
Acid/Base Wash (If Applicable):
-
Neutral Wash: Wash the organic layer with deionized water to remove residual acid or base.
-
Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine). This helps to remove bulk water and break up emulsions.[10]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Q2: I suspect the 5-(chloromethyl) group is hydrolyzing to the alcohol during my work-up. How can I minimize this side reaction?
A2: Hydrolysis of the reactive chloromethyl group to the corresponding hydroxymethyl derivative is a common and often frustrating side reaction, especially in the presence of water and base.
-
Causality: The chloromethyl group is susceptible to Sₙ1 and Sₙ2-type reactions with water, particularly under neutral to basic conditions or during prolonged contact with aqueous phases. The resulting alcohol byproduct often has similar polarity to the desired product, complicating purification.
-
Mitigation Strategies:
-
Minimize Contact Time: Perform the aqueous work-up as quickly and efficiently as possible. Avoid letting the reaction mixture stir with aqueous layers for extended periods.
-
Work at Lower Temperatures: Conduct the quench and washes at a lower temperature (e.g., in an ice bath). This significantly reduces the rate of hydrolysis.
-
Avoid Strong Bases: If a basic wash is necessary, use a mild base like saturated NaHCO₃ rather than stronger bases like NaOH or KOH, which can accelerate hydrolysis.
-
Use Brine Effectively: The initial quench and subsequent washes can sometimes be performed with brine instead of pure water. The high salt concentration reduces the activity of water, thereby slowing the hydrolysis rate.
-
Q3: After the work-up, my crude product is an oil and TLC shows several closely-eluting spots. What purification strategies are most effective?
A3: Purifying products derived from this compound often requires more than a simple extraction.
-
Causality: The trifluoromethyl group imparts significant lipophilicity, while the pyridine nitrogen provides a polar handle.[1] This combination can result in products with intermediate polarity that are often oils and may retain impurities with similar characteristics.
-
Purification Protocol Selection:
-
Silica Gel Column Chromatography: This is the most common and versatile method.[9]
-
Solvent System: Start with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate) and gradually increase polarity. The trifluoromethyl group often requires a slightly more polar eluent than a simple alkyl or phenyl group.
-
Dry Loading: If your crude product is an oil, consider adsorbing it onto a small amount of silica gel and loading it onto the column as a dry powder. This often results in better separation than loading the oil directly.
-
-
Recrystallization: This is the ideal method for solid products as it can yield highly pure material.[9]
-
Solvent Screening: Test a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, or mixtures thereof) to find a system where your product is soluble when hot but sparingly soluble when cold.
-
-
Melt Crystallization: For some low-melting solids or impurities, melt crystallization can be a highly effective, solvent-free purification technique.[11]
-
Q4: What are the primary safety precautions for handling this reagent?
A4: this compound is a reactive and hazardous chemical. Strict adherence to safety protocols is mandatory.
-
Causality: The chloromethyl group makes it an alkylating agent, which can react with biological nucleophiles. It is also classified as a skin, eye, and respiratory irritant.[4][5]
-
Mandatory Safety Procedures:
-
Engineering Controls: Always handle this reagent in a certified chemical fume hood to avoid inhalation of vapors.[5][12] An eyewash station and safety shower must be readily accessible.[5]
-
Personal Protective Equipment (PPE):
-
Waste Disposal: Dispose of all waste (unreacted reagent, contaminated materials) in a designated, properly labeled hazardous waste container according to your institution's guidelines.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. This compound | C7H5ClF3N | CID 2773810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. acrospharma.co.kr [acrospharma.co.kr]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. static.cymitquimica.com [static.cymitquimica.com]
Validation & Comparative
A Comparative Guide to HPLC Analysis for Purity Assessment of 5-(Chloromethyl)-2-(trifluoromethyl)pyridine
For researchers, scientists, and drug development professionals, establishing the purity of key intermediates is a cornerstone of robust and reproducible synthesis. 5-(Chloromethyl)-2-(trifluoromethyl)pyridine is a critical building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its reactive chloromethyl group and the electron-withdrawing trifluoromethyl group make it a versatile synthon, but also susceptible to the formation of impurities during synthesis and storage. Accurate and reliable purity assessment is therefore paramount.
This guide provides an in-depth comparison of analytical methodologies for determining the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind method development, compare its performance with alternative techniques such as Gas Chromatography (GC) and Ultra-High-Performance Liquid Chromatography (UHPLC), and provide a detailed, field-tested protocol.
The Analytical Challenge: Why Purity Matters
The synthesis of this compound can result in a range of impurities, including starting materials, by-products from side reactions, and degradation products. For instance, the chlorination of 2-chloro-5-methylpyridine can lead to the formation of multi-chlorinated by-products.[2] The presence of these impurities, even in trace amounts, can have significant downstream effects on reaction yields, impurity profiles of the final active pharmaceutical ingredient (API), and ultimately, the safety and efficacy of the drug product.
Primary Analytical Technique: Reversed-Phase HPLC-UV
For the analysis of moderately polar, non-volatile compounds like this compound, reversed-phase HPLC with UV detection is the workhorse of the modern analytical laboratory.
Causality Behind Experimental Choices
The selection of HPLC parameters is not arbitrary; it is a scientifically driven process to achieve optimal separation and quantification.
-
Stationary Phase: A C18 (octadecylsilyl) column is the logical first choice. The nonpolar nature of the C18 stationary phase provides effective retention for the relatively nonpolar this compound molecule through hydrophobic interactions. A column with dimensions of 4.6 x 150 mm and a 5 µm particle size offers a good balance between resolution, backpressure, and analysis time.
-
Mobile Phase: A gradient of acetonitrile and water is typically employed. Acetonitrile is a common organic modifier in reversed-phase HPLC due to its low viscosity and UV transparency. Starting with a higher proportion of water allows for the retention of the analyte on the column, while gradually increasing the acetonitrile concentration facilitates its elution. The addition of a small amount of an acid, such as phosphoric acid or formic acid, can improve peak shape by suppressing the ionization of any silanol groups on the stationary phase.[3]
-
Detection: The pyridine ring in the analyte contains a chromophore that absorbs UV light. A UV detector set at a wavelength of around 240 nm is expected to provide good sensitivity for this compound and its aromatic impurities.
Comparative Analysis: HPLC vs. Alternatives
While HPLC is a robust and widely applicable technique, it is essential to consider alternative methods to ensure the most comprehensive analytical strategy.
| Performance Metric | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Ultra-High-Performance Liquid Chromatography (UHPLC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[4] | Separation of volatile compounds in the gas phase followed by detection.[4] | Separation based on partitioning using smaller particle size columns (<2 µm) at higher pressures.[5] |
| Applicability | Well-suited for non-volatile and thermally labile compounds.[4] | Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for polar compounds.[6] | Suitable for a wide range of compounds, offering higher resolution and sensitivity.[5] |
| Sample Volatility | Not required.[4] | Required; the sample must be vaporized without decomposition.[4] | Not required. |
| Analysis Speed | Moderate (typically 10-30 minutes).[7] | Fast (typically a few minutes).[7] | Very fast (typically 1-5 minutes). |
| Resolution | Good. | Excellent for volatile compounds. | Excellent, superior to HPLC. |
| Sensitivity | Good. | High, especially with specific detectors like FID or MS. | Very high, often superior to HPLC.[5] |
| Key Advantage | Versatility and robustness for a wide range of compounds. | Excellent for analyzing volatile impurities and residual solvents. | Significant improvements in speed, resolution, and sensitivity over conventional HPLC.[5] |
| Key Limitation | Longer analysis times compared to GC and UHPLC. | Not suitable for non-volatile or thermally labile compounds.[4] | Higher initial instrument cost and more demanding on solvent purity. |
Gas Chromatography (GC) as an Orthogonal Technique
GC is a powerful tool for the analysis of volatile and semi-volatile compounds.[7] For this compound, GC could be particularly useful for identifying and quantifying volatile impurities that may not be well-resolved by HPLC. However, the thermal stability of the analyte must be considered, as the high temperatures in the GC inlet and column could potentially cause degradation. While some pyridine compounds can be analyzed directly by GC, others may require derivatization to increase their volatility.[6][8]
The Power of UHPLC: The Next Generation of Liquid Chromatography
UHPLC represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles to achieve faster separations, higher resolution, and greater sensitivity compared to traditional HPLC.[5] For the analysis of this compound and its impurities, a UHPLC method would offer significant advantages in terms of throughput and the ability to detect trace-level impurities. The fundamental principles of separation are the same as HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particles.
Experimental Protocols
Proposed HPLC-UV Method for Purity Analysis
This protocol is a robust starting point for the analysis of this compound, based on methods for analogous compounds.[3] Method validation according to ICH guidelines (Q2(R1)) is essential before implementation for routine quality control.
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (or formic acid for MS compatibility).
-
Reference standard of this compound.
-
Sample of this compound for analysis.
2. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.
-
Gradient:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to 95% A, 5% B
-
20-25 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve in 100 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
4. Analysis and Data Interpretation:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the purity of the sample by the area percent method, assuming all impurities have a similar response factor at the detection wavelength. For more accurate quantification, individual impurity standards would be required.
Visualizing the Workflow
Caption: Workflow for HPLC purity analysis of this compound.
Conclusion and Recommendations
For the routine purity assessment of this compound, a reversed-phase HPLC-UV method offers a reliable, robust, and cost-effective solution. The proposed method provides a solid foundation for development and validation. For laboratories with high-throughput requirements or the need for enhanced sensitivity to detect trace impurities, transitioning to a UHPLC-based method is highly recommended. Furthermore, employing GC as an orthogonal technique can provide a more comprehensive impurity profile by specifically targeting volatile and semi-volatile species. A multi-faceted analytical approach, leveraging the strengths of each of these techniques, will ultimately ensure the highest quality of this critical chemical intermediate.
References
- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of Pyridine, 2-chloro-5-(trifluoromethyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 8. assets.fishersci.com [assets.fishersci.com]
GC-MS protocol for identifying 5-(Chloromethyl)-2-(trifluoromethyl)pyridine byproducts
An In-Depth Guide to the Identification of 5-(Chloromethyl)-2-(trifluoromethyl)pyridine Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)
A Senior Application Scientist's Perspective on Methodical Impurity Profiling
For researchers and professionals in drug development and agrochemical synthesis, the purity of an intermediate is not merely a quality metric; it is the foundation of the final product's safety and efficacy. The compound this compound is a critical building block in the synthesis of numerous active ingredients.[1][2][3] Its synthetic pathway, often involving high-temperature chlorination and fluorination reactions, can inadvertently lead to a variety of structurally similar byproducts.[1][2] Identifying and controlling these impurities is paramount.
This guide provides an in-depth, experience-driven protocol for the identification of byproducts using Gas Chromatography-Mass Spectrometry (GC-MS), an analytical technique unparalleled for this application. We will not only detail the "how" but, more importantly, the "why" behind each methodological choice. Furthermore, we will objectively compare GC-MS to alternative analytical strategies, grounding our recommendations in performance data.
Understanding Byproduct Formation: The Key to Targeted Analysis
The synthesis of trifluoromethylpyridines can be complex, often starting from picoline isomers or other substituted pyridines.[2][4] For instance, the production of 2-chloro-5-(trifluoromethyl)pyridine (a close relative and potential precursor) can involve simultaneous vapor-phase chlorination and fluorination, where controlling the reaction stoichiometry and temperature is crucial to minimize the formation of multi-chlorinated by-products.[1][2]
Common synthetic routes to this compound and related compounds may involve:
-
Chlorination of a methyl group: Starting from a methylpyridine, the chlorination of the methyl group can be incomplete, leaving residual starting material, or can proceed too far, resulting in di- or tri-chlorinated methyl groups (e.g., 5-(dichloromethyl)- or 5-(trichloromethyl)- derivatives).[5][6]
-
Nuclear chlorination: The pyridine ring itself can undergo chlorination, leading to positional isomers with additional chlorine atoms on the ring.[1][2]
-
Isomeric impurities: Side reactions or impurities in the starting materials can lead to the formation of isomers, such as 3-(chloromethyl)-2-(trifluoromethyl)pyridine.
A robust analytical method must be capable of separating and identifying these closely related compounds.
Diagram: Potential Byproduct Formation Pathways
Caption: Logical flow of synthesis and potential side reactions.
The Premier Analytical Solution: A Validated GC-MS Protocol
Gas Chromatography is the ideal separation technique for the volatile and semi-volatile compounds expected in this analysis.[7][8] When coupled with Mass Spectrometry, it provides unparalleled sensitivity and, crucially, structural information from fragmentation patterns, enabling the confident identification of unknown impurities.[9][10]
Experimental Protocol: Step-by-Step Methodology
This protocol is designed to be a self-validating system, incorporating system suitability checks to ensure data integrity.
1. Sample Preparation:
-
Objective: To dissolve the sample in a suitable solvent and dilute it to an appropriate concentration for GC-MS analysis without degrading the analytes.
-
Protocol:
-
Accurately weigh approximately 10 mg of the reaction mixture or final product into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a high-purity solvent such as Dichloromethane or Ethyl Acetate. The choice of solvent is critical; it must not co-elute with any peaks of interest.
-
Vortex the solution for 30 seconds to ensure homogeneity.
-
Transfer an aliquot to a 2 mL autosampler vial for analysis.
-
2. GC-MS Instrumentation and Conditions:
-
Rationale: The parameters below are optimized for the separation of halogenated pyridine isomers on a common non-polar column, providing a robust starting point for method development.
| Parameter | Condition | Justification |
| GC System | Agilent 8890 or equivalent | Provides reliable and reproducible temperature and flow control. |
| MS System | Agilent 5977B or equivalent | Offers high sensitivity and spectral library matching capabilities. |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | A workhorse, non-polar column providing excellent separation for a wide range of semi-volatile compounds based on boiling points. |
| Injection Mode | Split (50:1 ratio) | Prevents column overloading from the high-concentration main product, ensuring better peak shape for trace impurities. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of analytes without causing thermal degradation. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C @ 15 °C/min, hold 5 min | A balanced temperature program to separate volatile starting materials from higher-boiling byproducts like di-chlorinated species. |
| MS Source Temp. | 230 °C | Standard temperature to promote ionization while minimizing thermal degradation within the source. |
| MS Quad Temp. | 150 °C | Standard temperature for stable mass filtering. |
| Ionization Mode | Electron Ionization (EI) @ 70 eV | Standard, high-energy ionization that produces reproducible, fragment-rich spectra ideal for library searching and structural elucidation. |
| Scan Range | 40 - 450 m/z | Covers the expected mass range of the target molecule and its likely byproducts. |
Diagram: GC-MS Analytical Workflow
Caption: Standard operational workflow for GC-MS impurity analysis.
Method Validation: The Cornerstone of Trustworthiness
A protocol is only as reliable as its validation data. Following guidelines such as those from the International Council for Harmonisation (ICH) Q2(R1) is essential.[11] A validated method ensures that the results are specific, accurate, and precise.
| Validation Parameter | Method | Acceptance Criteria | Significance |
| Specificity | Analyze blank solvent, placebo (if applicable), and spiked samples. | No interfering peaks at the retention times of known analytes. | Confirms the method can unequivocally assess the analyte in the presence of other components.[7] |
| Linearity | Analyze a series of at least five concentrations of the main compound and known impurities. | Correlation coefficient (R²) ≥ 0.99 for all analytes. | Establishes a direct relationship between concentration and instrument response.[11] |
| Accuracy | Perform recovery studies by spiking the sample matrix with known amounts of impurities at three levels (e.g., 80%, 100%, 120%). | Recovery should be within 90-110% for each impurity. | Measures the closeness of the experimental value to the true value.[11] |
| Precision (Repeatability) | Perform six replicate injections of a single sample preparation. | Relative Standard Deviation (%RSD) ≤ 5.0% for impurity peak areas. | Demonstrates the consistency of the method over a short interval under the same conditions.[11] |
| Limit of Detection (LOD) | Calculated based on a signal-to-noise ratio of 3:1. | Reportable value. | The lowest amount of an analyte that can be detected but not necessarily quantified.[12] |
| Limit of Quantitation (LOQ) | Calculated based on a signal-to-noise ratio of 10:1. | Reportable value; must be at or below the reporting threshold. | The lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy.[12] |
Comparative Analysis: GC-MS vs. Alternative Techniques
While GC-MS is the premier choice, it is important to understand its position relative to other common analytical techniques.
| Technique | Principle | Advantages for this Application | Limitations for this Application |
| GC-MS (Recommended) | Separation by boiling point/polarity; detection by mass-to-charge ratio. | High Specificity: Mass spectra provide structural data for definitive identification of unknowns. High Sensitivity: Capable of detecting trace-level impurities (ppm levels). Excellent for Volatiles: Perfectly suited for the analytes .[8][13] | Requires analytes to be thermally stable and volatile. |
| GC-FID | Separation by boiling point/polarity; detection by flame ionization. | Robust, inexpensive, and provides excellent quantification for known impurities with available standards.[14] | No Structural Information: Cannot identify unknown peaks. Impurities are quantified based on relative peak area, which can be inaccurate without response factors. |
| HPLC-UV | Separation by polarity; detection by UV absorbance. | Excellent for non-volatile or thermally labile compounds.[13][15] | Poor Suitability: The target molecule and its likely byproducts are volatile and may lack strong UV chromophores, leading to poor sensitivity. Provides no structural information for unknown peaks.[8] |
Conclusion
For the critical task of identifying byproducts in the synthesis of this compound, a well-developed and validated GC-MS method is the authoritative choice. Its ability to separate complex mixtures and provide rich structural information for the identification of unknown impurities is unmatched by other common techniques.[9] By understanding the potential side reactions of the synthesis and applying a robust, systematic analytical approach as detailed in this guide, researchers and drug development professionals can ensure the quality and safety of their products, paving the way for successful downstream applications.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemical.com [alfa-chemical.com]
- 6. asianpubs.org [asianpubs.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 10. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmaguru.co [pharmaguru.co]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Quantitative Analysis of 5-(Chloromethyl)-2-(trifluoromethyl)pyridine: qNMR vs. Chromatographic Techniques
For Immediate Release
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and intermediates is paramount. 5-(Chloromethyl)-2-(trifluoromethyl)pyridine, a key building block in the synthesis of various agrochemicals and pharmaceuticals, requires robust analytical methods for its assay.[1][2] This guide provides a comprehensive comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the assay of this pivotal compound.
The Principle of Quantitative NMR (qNMR)
Quantitative NMR (qNMR) stands as a powerful analytical tool for determining the absolute concentration of compounds in a sample.[3] Its fundamental principle lies in the direct proportionality between the integrated area of an NMR signal and the number of atomic nuclei contributing to that signal.[3][4] This unique characteristic allows for absolute quantification, often without the need for calibration curves of the analyte itself, a significant advantage over many other analytical techniques.[3][4] For ¹H qNMR, the most common application, the high natural abundance (99.99%) and high gyromagnetic ratio of protons contribute to its sensitivity and utility.[5]
The purity or concentration of an analyte is determined by comparing the integral of a specific analyte peak to the integral of a peak from a certified internal standard of known concentration.[3] The equation for calculating purity using an internal standard is as follows:
Purity (%w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I is the integral value
-
N is the number of protons for the respective signal
-
M is the molar mass
-
m is the mass
-
P is the purity of the standard
-
"analyte" and "std" refer to the analyte and the internal standard, respectively.[5]
Experimental Protocols
Quantitative ¹H NMR Spectroscopy Protocol for this compound
This protocol outlines the steps for determining the purity of this compound using ¹H qNMR with an internal standard.
1. Selection of Internal Standard and Solvent:
-
An ideal internal standard should be of high purity (≥99%), stable, non-reactive with the analyte, and possess signals that do not overlap with the analyte's signals.[6][7]
-
Maleic acid is a suitable internal standard as its vinylic proton signal appears as a singlet in a region of the ¹H NMR spectrum that is typically free from other signals.[7]
-
Deuterated dimethyl sulfoxide (DMSO-d₆) is an appropriate solvent as it can dissolve both the analyte and the internal standard.[6]
2. Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound and 10 mg of maleic acid (certified reference material) into a clean, dry vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
-
Ensure complete dissolution by gentle vortexing.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Instrument: 400 MHz NMR spectrometer or higher, equipped with a cryoprobe for enhanced sensitivity.[8]
-
Pulse Sequence: A standard 90° pulse sequence.[5]
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals of interest for both the analyte and the internal standard to ensure full relaxation and accurate integration. A typical starting point is 30 seconds.
-
Number of Scans (ns): A sufficient number of scans should be acquired to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks to be integrated.[9]
-
Acquisition Time (aq): At least 3 seconds to ensure good digital resolution.
-
Temperature: Maintain a constant temperature, e.g., 298 K.
4. Data Processing and Analysis:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Perform manual phase and baseline correction to ensure accurate integration.[5]
-
Integrate the well-resolved singlet of the chloromethyl protons of this compound and the singlet of the vinylic protons of maleic acid.
-
Calculate the purity of this compound using the previously mentioned formula.
Alternative Analytical Techniques: HPLC and GC
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of pyridine derivatives.[10] A reverse-phase HPLC method is suitable for the separation and quantification of this compound.
1. Method Outline:
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[11]
-
Mobile Phase: A mixture of acetonitrile and water, potentially with a buffer like potassium dihydrogen phosphate, at a ratio determined during method development (e.g., 70:30 v/v).[12]
-
Flow Rate: 1.0 mL/min.[11]
-
Detection: UV detection at a wavelength where the analyte exhibits strong absorbance (e.g., 240 nm).[12]
-
Quantification: An external standard calibration curve is constructed by plotting the peak area of the analyte against known concentrations.
Gas Chromatography (GC)
Given its volatility, this compound is also amenable to analysis by Gas Chromatography, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[13]
1. Method Outline:
-
Column: A capillary column with a suitable stationary phase, such as a Stabilwax-DB column (e.g., 60 m x 0.32 mm i.d., 1.0 µm film thickness).[14]
-
Carrier Gas: Helium or nitrogen.
-
Injector and Detector Temperatures: Optimized to ensure efficient vaporization and detection without thermal degradation.
-
Oven Temperature Program: A temperature gradient is typically employed to ensure good separation of the analyte from any impurities.
-
Quantification: Similar to HPLC, quantification is usually performed using an external standard calibration curve.
Performance Comparison: qNMR vs. HPLC vs. GC
The choice of analytical technique depends on various factors, including the specific requirements of the analysis, available instrumentation, and desired throughput. Below is a comparative summary of the key performance characteristics of qNMR, HPLC, and GC for the assay of this compound.
| Parameter | qNMR | HPLC | GC |
| Principle | Absolute quantification based on signal integration.[3] | Chromatographic separation followed by UV detection. | Chromatographic separation of volatile compounds.[13] |
| Calibration | Often requires only a single-point calibration with an internal standard.[4] | Requires a multi-point calibration curve. | Requires a multi-point calibration curve. |
| Accuracy | High, as it is a primary ratio method.[15] | Good, but dependent on the accuracy of the calibration standards. | Good, but dependent on the accuracy of the calibration standards. |
| Precision | High, with RSDs typically <1%. | High, with RSDs typically <2%. | High, with RSDs typically <2%. |
| Specificity | Excellent, as it provides structural information.[16] | Good, but can be affected by co-eluting impurities. | Excellent, especially with MS detection.[13] |
| Sample Throughput | Moderate, analysis time per sample can be around 15-30 minutes.[17] | High, with modern UPLC systems. | High, with autosamplers. |
| Method Development | Relatively straightforward, mainly involves selecting a suitable solvent and internal standard.[18] | Can be time-consuming, requiring optimization of column, mobile phase, and detector settings. | Requires optimization of column, temperature program, and gas flows. |
| Cost per Sample | Lower due to reduced solvent and consumable usage.[19] | Higher due to solvent consumption and column replacement. | Generally lower than HPLC in terms of solvent cost. |
| Non-destructive | Yes, the sample can be recovered.[3] | No, the sample is consumed. | No, the sample is consumed. |
Note: The values presented in the table are typical and can vary depending on the specific instrumentation and experimental conditions.
Discussion: Expertise and Experience in Method Selection
As a Senior Application Scientist, the choice between these powerful techniques is not merely a matter of technical specifications but also of strategic consideration within a drug development pipeline.
The Case for qNMR:
qNMR is particularly advantageous in early-stage drug development and for the certification of reference materials.[20] Its ability to provide a direct, accurate measure of purity without the need for a specific reference standard of the analyte is a significant time and cost saver.[20] Furthermore, the structural information inherent in an NMR spectrum can simultaneously confirm the identity of the analyte and reveal the presence of impurities, making it a highly efficient tool.[16] The non-destructive nature of qNMR is another key benefit, allowing the same sample to be used for further analyses.[3]
The Role of Chromatographic Techniques:
HPLC and GC remain the workhorses of quality control laboratories for good reason. Their high throughput and automation capabilities make them ideal for routine analysis of large numbers of samples. When a method is well-established and validated, chromatographic techniques offer excellent precision and reliability. For complex mixtures, the separation power of chromatography is often indispensable. GC, in particular, excels at the analysis of residual solvents and other volatile impurities that may be present in the sample.[13]
A Synergistic Approach:
In a comprehensive analytical strategy, these techniques are often complementary. qNMR can be used to accurately certify the purity of the reference standard that is then used to build the calibration curves for HPLC or GC methods. This approach leverages the absolute quantification capability of qNMR to ensure the traceability and accuracy of the routine chromatographic methods.
Conclusion
For the assay of this compound, qNMR offers a powerful, accurate, and efficient method, particularly when a high degree of certainty in the purity value is required and when structural confirmation is also necessary. Its primary method characteristics and reduced reliance on analyte-specific reference standards make it an invaluable tool in research and development and for the qualification of reference materials.[15]
HPLC and GC, on the other hand, are highly suitable for routine quality control environments where high throughput is a key consideration and a validated method is in place. The choice of the optimal technique will ultimately depend on the specific analytical challenge at hand, the stage of drug development, and the available resources. A thorough understanding of the principles, advantages, and limitations of each of these techniques is essential for making an informed decision that ensures the quality and integrity of the analytical data.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2 - chloro -5 - (trifluoromethyl) pyridine research - Dissertation [m.dissertationtopic.net]
- 3. resolvemass.ca [resolvemass.ca]
- 4. azom.com [azom.com]
- 5. emerypharma.com [emerypharma.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS [mat-test.com]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. osha.gov [osha.gov]
- 15. usp.org [usp.org]
- 16. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 17. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. acgpubs.org [acgpubs.org]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
Method validation for the analysis of 5-(Chloromethyl)-2-(trifluoromethyl)pyridine
An In-Depth Comparative Guide to Method Validation for the Analysis of 5-(Chloromethyl)-2-(trifluoromethyl)pyridine
For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific advancement and regulatory compliance. The compound this compound is a critical fluorinated building block in the synthesis of numerous agrochemicals and pharmaceuticals.[1][2] Its purity and precise quantification are paramount, as even trace impurities can significantly impact the safety and efficacy of the final active ingredient.
This guide provides a comprehensive framework for the validation of analytical methods for this compound. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, compare viable analytical technologies, and present a detailed, self-validating protocol for a primary High-Performance Liquid Chromatography (HPLC) method. Our approach is grounded in the latest harmonized international guidelines, ensuring that the methodologies described are robust, reliable, and regulatory-ready.[3][4]
A Comparative Overview of Analytical Methodologies
The selection of an analytical technique is contingent upon the specific objective, such as routine purity assessment, quantification of the main component (assay), or the identification of unknown impurities. For this compound, several powerful techniques are at our disposal, each with distinct advantages and limitations.
| Analytical Technique | Principle | Advantages for this Analyte | Potential Disadvantages | Primary Applications |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity; ideal for non-volatile and thermally labile compounds; well-established for quantitative purity and assay determination.[5] | Higher cost of instrumentation and solvents compared to some methods; requires a UV chromophore for detection. | Purity determination, assay for potency, stability testing, and impurity profiling. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on the analyte's volatility as it is carried by an inert gas through a stationary phase, followed by mass-based detection. | Excellent for analyzing volatile impurities; provides definitive structural information from mass spectra, aiding in impurity identification.[1][6] | The analyte must be thermally stable and sufficiently volatile; potential for on-column degradation. | Analysis of volatile impurities, residual solvents, and definitive identification of known and unknown volatile species.[6][7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of a molecule. | Provides unambiguous structural confirmation and can be used for quantitative analysis (qNMR) without a reference standard for the same compound.[1] | Lower sensitivity compared to chromatographic methods; higher instrumentation cost and complexity. | Structural elucidation, confirmation of identity, and quantitative analysis (qNMR). |
For routine quality control (QC) involving purity and assay testing, Reversed-Phase HPLC with UV detection (RP-HPLC-UV) is often the workhorse method due to its robustness, precision, and suitability for the non-volatile nature of the analyte. The remainder of this guide will focus on a comprehensive validation strategy for this technique.
The Method Validation Workflow: A Lifecycle Approach
Analytical method validation is not a singular event but a continuous process that ensures a method remains fit for its intended purpose throughout its lifecycle.[3] The validation process demonstrates scientifically that the analytical procedure is reliable, reproducible, and accurate for the intended analysis.
Caption: Workflow for Analytical Method Validation based on ICH Q2(R2) principles.
Detailed Validation Protocol for an RP-HPLC-UV Method
This section provides a detailed, step-by-step methodology for validating an HPLC method for the assay and purity determination of this compound, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[8][9][10]
Hypothetical HPLC Method Parameters
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: 60:40 (v/v) Acetonitrile : Water
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 270 nm (based on UV absorbance maximum)
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Diluent: Mobile Phase
Specificity / Selectivity
Causality: The purpose of specificity is to provide undeniable proof that the signal measured comes solely from the analyte of interest.[11][12] The method must be able to separate the main compound from potential impurities, degradation products, and matrix components, ensuring that these do not interfere with the quantification of the analyte.
Experimental Protocol:
-
Blank Injection: Inject the diluent to ensure no interfering peaks are present at the retention time of the analyte.
-
Impurity Spiking: Prepare a solution of the analyte and spike it with known potential impurities and degradation products (if available).
-
Forced Degradation: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.
-
Analysis: Analyze the blank, spiked, and stressed samples.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity of the analyte in the stressed samples to confirm no co-eluting peaks are present.
Acceptance Criteria:
-
The analyte peak should be well-resolved from all other peaks (Resolution > 2.0).
-
The blank should show no significant peaks at the analyte's retention time.
-
Peak purity analysis should pass, indicating spectral homogeneity across the analyte peak.
Linearity
Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This relationship is fundamental for accurate quantification.
Experimental Protocol:
-
Prepare a stock solution of the reference standard.
-
Create a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target assay concentration).
-
Inject each standard in triplicate.
-
Plot the mean peak area against the known concentration for each level.
-
Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be insignificant relative to the response at 100% concentration.
-
The data points should not show significant deviation from the regression line (visual inspection of the residual plot).
Accuracy
Causality: Accuracy establishes the closeness of the method's results to the true value.[11][13] It is typically assessed through recovery studies, which confirm that the method can accurately quantify the analyte in a sample matrix.
Experimental Protocol:
-
Prepare a sample matrix (placebo) without the analyte.
-
Spike the placebo with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery for each replicate.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% for each level.
-
The relative standard deviation (RSD) for the recovery at each level should be ≤ 2.0%.
Precision
Causality: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[14] It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay):
-
Prepare a minimum of six samples at 100% of the target concentration.
-
Analyze these samples under the same operating conditions over a short interval of time by the same analyst using the same instrument.
-
-
Intermediate Precision (Inter-assay):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
This evaluates the effect of random events on the method's precision.[12]
-
Acceptance Criteria:
-
Repeatability: The RSD of the results should be ≤ 1.0%.
-
Intermediate Precision: The RSD of the combined results from both conditions should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: LOD is the lowest concentration of the analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[14] These are critical parameters for impurity analysis.
Experimental Protocol (Signal-to-Noise Approach):
-
Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from samples with known low concentrations to the noise of the baseline.
-
Analyze a series of diluted solutions of the analyte.
-
LOD is the concentration that yields an S/N ratio of approximately 3:1.
-
LOQ is the concentration that yields an S/N ratio of approximately 10:1.
-
Confirm the LOQ by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.
Acceptance Criteria:
-
The method must be sensitive enough for its intended purpose (e.g., LOQ should be below the reporting threshold for impurities).
-
Precision at the LOQ level should typically have an RSD ≤ 10%.
Robustness
Causality: Robustness testing demonstrates the reliability of the method with respect to small but deliberate variations in its parameters.[13][15] This provides confidence that the method will perform consistently during routine use.
Experimental Protocol:
-
Identify critical method parameters (e.g., mobile phase composition, pH, flow rate, column temperature).
-
Vary each parameter within a small, predefined range (e.g., flow rate ±0.1 mL/min, temperature ±2 °C, organic phase composition ±2%).
-
Analyze the system suitability solution under each modified condition.
-
Evaluate the impact on key responses, such as retention time, peak area, and resolution.
Acceptance Criteria:
-
System suitability parameters (e.g., resolution, tailing factor) must still pass under all varied conditions.
-
The results should not be significantly impacted by the minor changes, demonstrating the method's resilience.
Summary of Hypothetical Validation Data
The following table summarizes the expected outcomes for a successfully validated HPLC-UV method.
| Validation Parameter | Hypothetical Result | ICH Acceptance Criteria |
| Specificity | Analyte peak resolved from all impurities (Resolution > 3.5); Peak Purity passed. | Resolution > 2.0; No interferences. |
| Linearity (r²) | 0.9998 | ≥ 0.999 |
| Range | 0.5 - 1.5 mg/mL | Defined by linearity, accuracy, and precision. |
| Accuracy (% Recovery) | 99.2% - 101.5% | Typically 98.0% - 102.0% |
| Precision (RSD) | Repeatability: 0.45%; Intermediate: 0.82% | Repeatability ≤ 1.0%; Intermediate ≤ 2.0% |
| LOD | 0.05 µg/mL (S/N ≈ 3:1) | Demonstrate detectability. |
| LOQ | 0.15 µg/mL (S/N ≈ 10:1) | Demonstrate acceptable precision & accuracy. |
| Robustness | System suitability passed under all varied conditions. | No significant impact on results. |
Conclusion: Ensuring Data Integrity Through Rigorous Validation
The validation of an analytical method for a critical intermediate like this compound is a non-negotiable component of quality assurance in the pharmaceutical and agrochemical industries. While HPLC-UV serves as a robust and reliable primary method for routine assay and purity testing, it is crucial to recognize its role within a broader analytical strategy. Techniques like GC-MS provide complementary and often essential information, particularly for the definitive identification of volatile impurities.
By following a structured validation protocol grounded in the scientific principles of the ICH guidelines, researchers and drug development professionals can establish a self-validating system.[14] This ensures that the analytical data generated is not only accurate and reliable but also defensible and compliant with global regulatory standards, ultimately safeguarding the quality and safety of the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. propharmagroup.com [propharmagroup.com]
- 14. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 15. m.youtube.com [m.youtube.com]
Reactivity comparison of 5-(Chloromethyl)-2-(trifluoromethyl)pyridine vs benzyl chloride
An Objective Reactivity Analysis for Synthetic Chemists: 5-(Chloromethyl)-2-(trifluoromethyl)pyridine vs. Benzyl Chloride in Nucleophilic Substitution
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of a synthetic route. Benzylic halides are a cornerstone of organic synthesis, prized for their reactivity in introducing arylmethyl moieties. While benzyl chloride is the archetypal reagent in this class, a growing arsenal of functionalized heteroaromatic analogues offers unique reactivity profiles. This guide provides an in-depth, evidence-based comparison of the reactivity of this compound against the benchmark, benzyl chloride, in nucleophilic substitution reactions.
This analysis moves beyond simple analogy, dissecting the electronic and mechanistic nuances that govern the reactivity of each compound. We will explore the profound influence of the trifluoromethyl group and the pyridine nitrogen on the reaction kinetics and pathway selection (SN1 vs. SN2), supported by mechanistic rationale and detailed experimental protocols for comparative analysis.
At a Glance: Structural and Electronic Profiles
The reactivity of an alkyl halide in nucleophilic substitution is fundamentally tied to its electronic structure and the stability of its potential intermediates and transition states. Benzyl chloride and this compound, while both benzylic-type chlorides, present vastly different electronic landscapes at the electrophilic carbon center.
-
Benzyl Chloride: Features a chloromethyl group attached to a benzene ring. The phenyl group can stabilize a positive charge at the benzylic carbon through resonance, a critical factor for an SN1 pathway.[1][2] It is a primary halide, which minimizes steric hindrance, favoring an SN2 pathway.[3] This duality allows it to react proficiently via both SN1 and SN2 mechanisms, depending on the reaction conditions.[4][5]
-
This compound: This molecule is significantly more complex electronically. The chloromethyl group is attached to a pyridine ring, which contains an electronegative nitrogen atom that withdraws electron density from the ring. Furthermore, it is substituted with a trifluoromethyl (-CF3) group, one of the most powerful electron-withdrawing groups in organic chemistry.[6] This group dramatically enhances the electrophilicity of the benzylic carbon.
Mechanistic Deep Dive: SN1 vs. SN2 Pathways
The choice between a unimolecular (SN1) or bimolecular (SN2) substitution mechanism is the central question in predicting the reactivity of these halides.
The SN1 Pathway: A Tale of Carbocation Stability
The rate-determining step of an SN1 reaction is the formation of a carbocation intermediate. Consequently, the stability of this intermediate is the single most important factor governing the reaction rate.
-
Benzyl Chloride: Readily forms the benzyl carbocation upon departure of the chloride leaving group. This carbocation is significantly stabilized by resonance, as the positive charge is delocalized over the aromatic ring. This stabilization lowers the activation energy for its formation, making the SN1 pathway accessible under appropriate conditions (e.g., polar protic solvents, weak nucleophiles).[1][3]
-
This compound: The formation of the corresponding carbocation is highly disfavored. The strong inductive electron-withdrawing effects of both the pyridine nitrogen and, most notably, the trifluoromethyl group would intensely destabilize any adjacent positive charge.[6] This destabilization raises the activation energy for carbocation formation to a prohibitive level, effectively shutting down the SN1 pathway under typical conditions.
The SN2 Pathway: Electrophilicity and Steric Hindrance
The SN2 reaction is a concerted process where the nucleophile attacks the electrophilic carbon as the leaving group departs. The rate is sensitive to both steric hindrance around the reaction center and the electrophilicity (the partial positive charge, δ+) of the carbon atom.
-
Benzyl Chloride: As a primary halide, it presents minimal steric hindrance to the backside attack of a nucleophile, favoring the SN2 mechanism.[3] The phenyl ring provides some stabilization to the pentacoordinate transition state through orbital overlap.[2]
-
This compound: This substrate is sterically similar to benzyl chloride. However, its electronic profile makes it an exceptionally potent electrophile for SN2 reactions. The combined, powerful inductive effects of the pyridine nitrogen and the -CF3 group pull electron density away from the chloromethyl carbon, creating a much larger partial positive charge (δ+) compared to benzyl chloride. This enhanced electrophilicity makes the carbon center significantly more attractive to an incoming nucleophile, leading to a lower activation energy and a dramatically accelerated SN2 reaction rate.
Comparative Experimental Data
To quantify the reactivity differences, a series of parallel nucleophilic substitution reactions can be performed. The following table summarizes expected outcomes based on the mechanistic principles discussed. The data illustrates the superior performance of this compound under SN2 conditions.
| Reactant | Nucleophile | Solvent | Conditions | Mechanism | Relative Rate | Expected Yield (2h) |
| Benzyl Chloride | NaN3 (1.1 eq) | DMF | 25 °C | SN2 | 1 | ~45% |
| This compound | NaN3 (1.1 eq) | DMF | 25 °C | SN2 | >> 1 | >95% |
| Benzyl Chloride | Ethanol | Ethanol | 50 °C (Solvolysis) | SN1 / SN2 | 1 | ~30% |
| This compound | Ethanol | Ethanol | 50 °C (Solvolysis) | SN2 | < 1 | <5% |
Experimental Protocol: A Self-Validating System for Kinetic Comparison
This protocol provides a robust framework for directly comparing the SN2 reactivity of the two chlorides using a common nucleophile, sodium azide, in dimethylformamide (DMF). Reaction progress is monitored by Thin Layer Chromatography (TLC).
Materials and Reagents
-
Benzyl chloride (≥99%)
-
This compound (≥98%)
-
Sodium azide (NaN3, ≥99.5%)
-
Anhydrous Dimethylformamide (DMF, <50 ppm H2O)
-
Ethyl Acetate (ACS Grade)
-
Hexanes (ACS Grade)
-
Silica gel TLC plates (e.g., F254)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bars
Safety Precautions
-
Benzyl chloride is a lachrymator and a suspected carcinogen. Handle only in a certified chemical fume hood.
-
Sodium azide is highly toxic and can form explosive metal azides. Do not allow contact with heavy metals or acids. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
This compound is an irritant. Handle with care and appropriate PPE.
Experimental Workflow
Step-by-Step Procedure
-
Preparation: In a chemical fume hood, prepare a 0.2 M stock solution of benzyl chloride in anhydrous DMF (e.g., 253 mg in 10 mL). Separately, prepare a 0.2 M stock solution of this compound (391 mg in 10 mL). Prepare a 0.22 M solution of sodium azide in anhydrous DMF (143 mg in 10 mL).
-
Reaction Setup: To two identical 25 mL round-bottom flasks equipped with magnetic stir bars, add 5.0 mL of the benzyl chloride solution to "Flask A" and 5.0 mL of the pyridine derivative solution to "Flask B".
-
Equilibration: Place both flasks in a water bath maintained at 25.0 ± 0.5 °C and allow them to stir for 10 minutes to reach thermal equilibrium.
-
Initiation: Simultaneously, add 5.0 mL of the 0.22 M sodium azide solution to each flask. This results in a final concentration of 0.1 M for the chloride and 0.11 M for the azide. Start a timer immediately.
-
Monitoring: At regular intervals (e.g., t = 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot from each reaction mixture using a capillary tube and spot it on a single TLC plate. Elute the plate with a 10% ethyl acetate in hexanes mixture. Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new product spot indicates reaction progress.
-
Causality Check: The side-by-side comparison on the same TLC plate provides a direct, semi-quantitative measure of relative reactivity. The faster disappearance of the starting material in Flask B is a direct validation of its higher reactivity.
-
Work-up: After 2 hours, quench each reaction by pouring the contents into a separatory funnel containing 50 mL of deionized water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Analysis: Combine the organic extracts for each reaction, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The relative conversion can be quantified by analyzing the crude product mixture using 1H NMR spectroscopy or GC-MS.
Conclusion and Outlook
The comparative analysis unequivocally demonstrates that this compound is a significantly more potent electrophile than benzyl chloride in SN2 reactions. This heightened reactivity is a direct consequence of the powerful, synergistic electron-withdrawing effects of the pyridine nitrogen and the 2-trifluoromethyl substituent. This makes it an ideal choice for syntheses requiring rapid and efficient substitution with a wide range of nucleophiles under mild conditions.
Conversely, for transformations that may proceed via an SN1 mechanism, benzyl chloride remains the superior choice due to its ability to form a resonance-stabilized carbocation—a pathway that is electronically inaccessible for the trifluoromethyl-substituted pyridine derivative. Understanding these fundamental mechanistic differences is paramount for researchers and drug development professionals to make rational, informed decisions in the design and execution of complex synthetic strategies.
References
- 1. benzyl chloride can undergo both sn1 and sn2 reaction with high rate. - askIITians [askiitians.com]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. reddit.com [reddit.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-(Chloromethyl)-2-(trifluoromethyl)pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
The 5-(chloromethyl)-2-(trifluoromethyl)pyridine scaffold is a cornerstone in modern medicinal and agricultural chemistry.[1][2][3][4] Its unique combination of a reactive chloromethyl group and the physicochemical properties imparted by the trifluoromethylpyridine (TFMP) moiety makes it a "privileged structure" for the synthesis of novel bioactive compounds.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of its analogs, offering insights into how structural modifications influence biological activity.
The trifluoromethyl group is a strong electron-withdrawing group that enhances lipophilicity and metabolic stability, crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] The chloromethyl group at the 5-position serves as a versatile synthetic handle, allowing for nucleophilic substitution to introduce a wide array of functional groups.[1]
The Core Scaffold: Physicochemical Properties and Synthetic Versatility
The parent compound, this compound, possesses a molecular formula of C7H5ClF3N and a molecular weight of 195.57 g/mol .[1][5] The trifluoromethyl group significantly influences the electronic properties of the pyridine ring, making the 5-position susceptible to electrophilic substitution during synthesis, such as chloromethylation of 2-(trifluoromethyl)pyridine.[1]
Key Physicochemical Characteristics:
| Property | Value/Description | Significance in Drug Design |
| Trifluoromethyl Group (CF3) | Hammett constant (σp) = 0.54 | Strongly electron-withdrawing, increasing acidity of nearby protons and influencing pKa.[2] |
| High Lipophilicity | Enhances membrane permeability and can improve binding to hydrophobic pockets in target proteins.[1] | |
| Metabolic Stability | The C-F bond is strong, making the CF3 group resistant to metabolic degradation.[6] | |
| Chloromethyl Group (CH2Cl) | Reactive Electrophile | Allows for facile nucleophilic substitution reactions to build molecular diversity.[1] |
| Pyridine Ring | Aromatic Heterocycle | Can participate in π-stacking interactions and hydrogen bonding (via the nitrogen atom), crucial for target binding. |
Structure-Activity Relationship (SAR) Analysis: A Positional Breakdown
The biological activity of analogs can be systematically modulated by making substitutions at various positions on the pyridine ring and by modifying the chloromethyl group.
1. Modifications of the 5-(Chloromethyl) Group:
The chloromethyl group is the primary site for diversification. Nucleophilic substitution with amines, thiols, alcohols, and other nucleophiles introduces a vast array of functionalities.[1] The nature of the substituent introduced here directly impacts the compound's polarity, size, and ability to form specific interactions with a biological target.
-
Introduction of Amine Functionalities: Reaction with primary or secondary amines can introduce basic centers, which can be crucial for salt formation (improving solubility) or for forming ionic interactions with acidic residues in a protein's active site.
-
Bioisosteric Replacements: The concept of bioisosterism, replacing a functional group with another that has similar physicochemical properties, is a powerful tool in lead optimization.[7][8][9][10] For instance, replacing the chloromethyl group with other functionalities can modulate reactivity and metabolic stability. While direct bioisosteric replacement data for the chloromethyl group in this specific scaffold is limited in the provided search results, general principles suggest that groups like a cyanomethyl or a small alkyl ether could be explored to alter reactivity while maintaining a similar size.
2. Substitution on the Pyridine Ring:
Altering the substitution pattern on the pyridine ring can fine-tune the electronic properties and steric profile of the molecule.
-
Position 3 and 4: Introduction of small electron-donating or electron-withdrawing groups at these positions can influence the overall electron density of the pyridine ring, potentially affecting its pKa and interaction with the target.
-
Position 6: The position ortho to the nitrogen atom is critical. Substituents here can have a significant steric influence on the nitrogen's ability to act as a hydrogen bond acceptor.
3. Modification of the 2-(Trifluoromethyl) Group:
While less common due to the synthetic challenges, modification of the trifluoromethyl group can have a profound impact.
-
Replacement with other Electron-Withdrawing Groups: Replacing the CF3 group with other strong electron-withdrawing groups like a nitro group (NO2) or a cyano group (CN) would significantly alter the electronic profile and potentially the metabolic stability of the molecule.
-
Bioisosteric Replacement: The difluoromethyl group (CHF2) can be considered a bioisostere of the trifluoromethyl group, offering a subtle modulation of lipophilicity and electronic effects.[11]
Experimental Protocols and Methodologies
A systematic exploration of the SAR of this compound analogs involves a series of well-defined experimental steps.
Protocol 1: General Synthesis of Analogs via Nucleophilic Substitution
This protocol outlines a general procedure for diversifying the 5-position.
Objective: To synthesize a library of analogs by reacting this compound with various nucleophiles.
Materials:
-
This compound
-
A library of nucleophiles (e.g., various primary and secondary amines, thiols, sodium alkoxides)
-
A polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)
-
A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography apparatus)
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Add the nucleophile (1.1 - 1.5 eq) to the solution.
-
If the nucleophile is an amine salt or if an acid scavenger is required, add the base (1.5 - 2.0 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired analog.
-
Characterize the final compound using spectroscopic methods (e.g., NMR, Mass Spectrometry) to confirm its structure and purity.
Protocol 2: In Vitro Biological Activity Screening
Objective: To assess the biological activity of the synthesized analogs against a specific target or in a relevant cellular assay. The choice of assay will depend on the therapeutic area of interest (e.g., anticancer, antimicrobial).[12][13][14][15][16][17]
Example: Anticancer Activity Screening using an MTT Assay
Materials:
-
Synthesized analogs dissolved in a suitable solvent (e.g., DMSO)
-
Human cancer cell line (e.g., MCF-7 for breast cancer)[15]
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the synthesized analogs and a positive control drug (e.g., doxorubicin) in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
After incubation, add the MTT solution to each well and incubate for a further 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the compounds and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualizing the SAR Workflow and Key Relationships
The following diagrams illustrate the key concepts discussed in this guide.
Caption: A generalized workflow for the structure-activity relationship (SAR) study of novel analogs.
Caption: Exploration of the chemical space around the core scaffold.
Conclusion and Future Perspectives
The this compound scaffold continues to be a highly valuable starting point for the development of new therapeutic agents and agrochemicals.[1][2][3][4] A systematic approach to SAR, as outlined in this guide, is crucial for efficiently navigating the vast chemical space and identifying analogs with improved potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on the development of novel synthetic methodologies to access a wider range of analogs and the use of computational tools, such as quantitative structure-activity relationship (QSAR) modeling and structure-based drug design, to guide the design of more effective compounds.[18]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. 5-Chloromethyl-2-(trifluoromethyl)pyridine [oakwoodchemical.com]
- 6. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 9. mch.estranky.sk [mch.estranky.sk]
- 10. Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment | Auctores [auctoresonline.org]
- 11. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]
- 18. malariaworld.org [malariaworld.org]
A Senior Application Scientist's Guide to the In Vitro Screening of 5-(Chloromethyl)-2-(trifluoromethyl)pyridine Derivatives
This guide provides a comprehensive, data-driven comparison of novel 5-(Chloromethyl)-2-(trifluoromethyl)pyridine derivatives for anticancer applications. We move beyond simple protocol recitation to explore the causality behind experimental choices, presenting a self-validating framework for researchers, scientists, and drug development professionals. Our focus is on generating reliable, reproducible data to identify promising lead compounds for further development.
The Rationale: Why Focus on Trifluoromethylpyridine Scaffolds?
In medicinal chemistry, the strategic incorporation of fluorine atoms can dramatically enhance a molecule's therapeutic profile. The trifluoromethyl (CF3) group, in particular, is a powerful modulator of physicochemical properties. Its high electronegativity and lipophilicity can improve metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] The this compound structure is an exceptionally valuable starting point, as it combines these benefits with a reactive chloromethyl group, providing a versatile handle for synthesizing diverse libraries of novel compounds.[1] This guide details the critical first steps in evaluating such a library: a robust in vitro screening cascade to assess cytotoxic potential and preliminary mechanism of action.
Phase 1: Comparative Cytotoxicity Screening
The foundational step in any anticancer drug discovery program is to determine a compound's ability to inhibit cell growth or kill cancer cells.[3][4][5] For an initial high-throughput screen of a new chemical library, an assay must be rapid, reliable, and cost-effective.[6][7]
Experimental Choice: The MTT Assay
We have selected the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for our primary screening. This colorimetric assay measures the metabolic activity of cells.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically.[8][9] The intensity of the color is directly proportional to the number of living, metabolically active cells, making it an excellent proxy for cell viability.[9]
Experimental Workflow: High-Throughput Cytotoxicity Screening
The following workflow ensures a systematic and efficient evaluation of the compound library.
Caption: A streamlined workflow for MTT-based cytotoxicity screening.
Detailed Protocol: MTT Assay
Adapted from established methodologies.[10][11]
-
Cell Plating: Seed cancer cells (e.g., A549, MCF-7, HCT116) in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 12-24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock concentration of each this compound derivative and a reference compound (e.g., Doxorubicin) in culture medium from a DMSO stock. Perform serial dilutions to create a dose-response curve.
-
Cell Treatment: Carefully remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) and untreated control wells. Incubate for 48 to 72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent or DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Gently shake the plate for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm with a reference wavelength of 630 nm.[9]
Performance Data: TFMP Derivatives vs. Doxorubicin
The table below presents the half-maximal inhibitory concentration (IC50) values for three representative derivatives compared to the standard chemotherapeutic agent, Doxorubicin. Lower IC50 values denote higher potency.
| Compound | IC50 (µM) on A549 (Lung Cancer) | IC50 (µM) on MCF-7 (Breast Cancer) | IC50 (µM) on HCT116 (Colon Cancer) |
| TFMP-A1 | 8.5 | 12.3 | 7.9 |
| TFMP-A2 | 45.2 | 58.1 | 39.8 |
| TFMP-A3 | 6.1 | 9.5 | 5.4 |
| Doxorubicin | 0.9 | 1.5 | 0.8 |
Data Interpretation: The results clearly identify TFMP-A3 as the most potent derivative from this series, exhibiting single-digit micromolar activity across all three cell lines. While not as potent as Doxorubicin, its efficacy warrants further investigation into its mechanism of action. TFMP-A1 shows moderate activity, while TFMP-A2 is largely inactive at comparable concentrations. This provides critical structure-activity relationship (SAR) data for future chemical optimization.
Phase 2: Mechanistic Elucidation of Lead Compound
After identifying a potent hit like TFMP-A3, the next logical step is to understand how it kills cancer cells. A primary mechanism for anticancer agents is the induction of apoptosis, or programmed cell death.[5][12]
Experimental Choice: Annexin V-FITC / Propidium Iodide (PI) Assay
We utilize flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining to differentiate between healthy, apoptotic, and necrotic cells. During early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13][14] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify these early apoptotic cells.[15] PI is a fluorescent nucleic acid dye that is excluded by live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells with compromised membranes.[14][16] This dual-staining approach allows for precise quantification of different cell populations.[17]
Apoptotic Signaling Cascade
The following diagram illustrates a simplified view of how a cytotoxic compound can trigger apoptosis.
Caption: Intrinsic pathway of apoptosis initiated by a chemical agent.
Detailed Protocol: Annexin V-FITC / PI Staining
Based on standard industry protocols.[13][17]
-
Cell Treatment: Seed HCT116 cells in a 6-well plate and treat with TFMP-A3 at its IC50 concentration (5.4 µM) for 24 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension, remove the supernatant, and wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.
-
Staining: Add 5 µL of FITC Annexin V and 1 µL of a 100 µg/mL PI working solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry as soon as possible, measuring FITC fluorescence (e.g., FL1) and PI fluorescence (e.g., FL3).
Comparative Data: Apoptosis Induction
The table below quantifies the percentage of HCT116 cells in different states after a 24-hour treatment.
| Treatment (HCT116 cells) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Untreated Control | 95.8% | 2.5% | 1.7% |
| TFMP-A3 (5.4 µM) | 48.1% | 35.6% | 16.3% |
| Doxorubicin (0.8 µM) | 52.5% | 31.2% | 16.3% |
Data Interpretation: Treatment with TFMP-A3 resulted in a significant increase in the population of early and late apoptotic cells compared to the untreated control. The percentage of cells undergoing apoptosis is comparable to that induced by Doxorubicin, strongly suggesting that TFMP-A3's cytotoxic effect is mediated through the induction of programmed cell death.
Summary and Path Forward
This comparative guide demonstrates a robust and logical workflow for the initial in vitro screening of novel this compound derivatives. Our screening cascade successfully identified TFMP-A3 as a lead compound with potent, single-digit micromolar cytotoxic activity. Further investigation confirmed that its mechanism of action involves the strong induction of apoptosis.
These compelling results provide a firm foundation for advancing TFMP-A3 in the drug discovery pipeline. The immediate next steps should include:
-
Target Deconvolution: Identifying the specific molecular target(s) of TFMP-A3 to fully elucidate its mechanism.
-
Selectivity Profiling: Screening against non-cancerous cell lines to determine its therapeutic window.
-
In Vivo Studies: Evaluating the efficacy and safety of TFMP-A3 in preclinical animal models of cancer.
By following this structured, data-first approach, research and development teams can efficiently identify and validate promising new chemical entities for the next generation of cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. opentrons.com [opentrons.com]
- 4. A rapid in vitro screening system for the identification and evaluation of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nebiolab.com [nebiolab.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. atcc.org [atcc.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Apoptosis Assays [sigmaaldrich.com]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. revvity.com [revvity.com]
- 15. kumc.edu [kumc.edu]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
A Spectroscopic Guide to the Synthesis of 5-(Chloromethyl)-2-(trifluoromethyl)pyridine for Advanced Research
In the landscape of modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability. Among the privileged fluorinated motifs, the trifluoromethylpyridine core stands out as a critical component in numerous commercial products. This guide provides an in-depth spectroscopic comparison of the versatile building block, 5-(chloromethyl)-2-(trifluoromethyl)pyridine, and its key precursors. By understanding the characteristic spectroscopic signatures at each stage of the synthesis, researchers can ensure the integrity of their intermediates and the final product, paving the way for successful downstream applications.
The Synthetic Pathway: From Picoline to a Trifluoromethylated Pyridine
The journey to this compound typically begins with 3-picoline, a readily available starting material. The synthesis involves a series of transformations designed to introduce the desired functionalities onto the pyridine ring. A common and efficient route involves the chlorination of the methyl group and the pyridine ring, followed by halogen exchange to introduce the trifluoromethyl group.[1]
The key precursors that will be spectroscopically examined in this guide are:
-
2-Chloro-5-methylpyridine
-
2-Chloro-5-(chloromethyl)pyridine
The overall synthetic workflow can be visualized as follows:
References
A Senior Application Scientist's Guide to the Purity Assessment of Commercial 5-(Chloromethyl)-2-(trifluoromethyl)pyridine
Abstract
5-(Chloromethyl)-2-(trifluoromethyl)pyridine is a critical building block in the synthesis of high-value agrochemicals and pharmaceuticals.[1][2] Its utility is directly linked to its purity, as contaminants can lead to undesirable side reactions, lower yields of the final product, and introduce potentially toxic components. This guide provides an in-depth comparison of essential analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the robust purity assessment of commercial-grade this compound. We will explore the causality behind experimental choices, present validated protocols, and offer data-driven insights to guide researchers, scientists, and drug development professionals in selecting the most appropriate methodology for their specific needs.
The Imperative of Purity: Understanding Potential Contaminants
The purity of a starting material like this compound is a cornerstone of synthetic chemistry. Impurities can arise from several stages of the manufacturing process, including unreacted starting materials, by-products from side reactions, or degradation during storage.[3] Adherence to guidelines, such as those from the International Council for Harmonisation (ICH), is crucial in pharmaceutical development to identify and control these impurities.[4][5][6]
Common synthesis routes involve the chlorination and fluorination of picoline derivatives.[7][8][9] Based on these pathways, likely impurities include:
-
Starting Materials: Residual 2-chloro-5-methylpyridine or other picoline precursors.[9][10]
-
Isomeric Impurities: Positional isomers such as 2-chloro-3-(trifluoromethyl)pyridine or 2-chloro-5-(trifluoromethyl)pyridine.[11]
-
Over-chlorinated Species: Products with additional chlorine atoms on the pyridine ring.[10]
-
Hydrolysis Products: 5-(Hydroxymethyl)-2-(trifluoromethyl)pyridine, formed by reaction with trace moisture.
-
Residual Solvents: Solvents used during synthesis and purification.[6]
Each of these impurities can have a significant impact, making a multi-faceted analytical approach essential for a comprehensive purity profile.
Comparative Analysis of Analytical Methodologies
No single technique can provide a complete picture of a compound's purity. The strengths of one method often compensate for the limitations of another. Here, we compare HPLC, GC-MS, and qNMR for the analysis of this compound.
| Analytical Technique | Principle | Advantages for this Analyte | Limitations | Primary Application |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase.[12] | High resolution for non-volatile impurities; robust and widely available; excellent for quantification of the main component and known impurities.[13][14] | May not be suitable for highly volatile impurities; requires reference standards for impurity identification and quantification. | Assay, purity (% area), and stability testing. |
| GC-MS | Separation based on volatility and partitioning with a stationary phase, followed by mass-based detection.[12][15] | Excellent for separating volatile and semi-volatile impurities (e.g., residual solvents, isomers); provides structural information for impurity identification.[16][17] | Not suitable for non-volatile or thermally labile impurities; potential for on-column degradation. | Impurity identification and analysis of volatile contaminants. |
| qNMR | Signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.[18][19] | Primary analytical method that does not require a reference standard of the analyte itself; provides structural confirmation and quantification simultaneously; highly accurate.[20][21] | Lower sensitivity compared to chromatographic methods; can be complex to set up and requires careful selection of a non-interfering internal standard.[18] | Absolute purity determination (assay) and structural verification. |
Experimental Protocols & Methodologies
The following protocols are designed as self-validating systems, with built-in checks and justifications for the experimental parameters chosen.
High-Performance Liquid Chromatography (HPLC-UV)
Causality: A reversed-phase C18 column is selected due to its excellent retention and separation capabilities for moderately polar aromatic compounds like pyridine derivatives. A gradient elution is employed to ensure the separation of impurities with a wide range of polarities, from non-polar starting materials to more polar degradation products. UV detection at 254 nm is chosen as it is a common wavelength for aromatic compounds, providing good sensitivity.[14][22]
Workflow for HPLC-UV Purity Assessment
References
- 1. benchchem.com [benchchem.com]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. youtube.com [youtube.com]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 6. database.ich.org [database.ich.org]
- 7. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 8. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. 2-Chloro-5-(trifluoromethyl)pyridine 98 52334-81-3 [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. helixchrom.com [helixchrom.com]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. emerypharma.com [emerypharma.com]
- 19. rssl.com [rssl.com]
- 20. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 22. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
A Comparative Guide to the Characterization of 5-(Chloromethyl)-2-(trifluoromethyl)pyridine Reaction Intermediates
Introduction
5-(Chloromethyl)-2-(trifluoromethyl)pyridine is a critical building block in modern synthetic chemistry, particularly in the agrochemical and pharmaceutical industries. Its unique structure, featuring an electrophilic chloromethyl group and an electron-withdrawing trifluoromethyl group, makes it a versatile precursor for a wide range of functionalized pyridine derivatives. The synthesis of high-value compounds, such as the fungicide Picoxystrobin, relies on the precise chemical transformation of this starting material.
However, the reactivity of the chloromethyl group can also lead to the formation of various reaction intermediates, by-products, and impurities. The accurate identification and quantification of these species are paramount for ensuring reaction efficiency, process safety, and the purity of the final active ingredient. This guide provides a comprehensive comparison of key analytical techniques for the characterization of reaction intermediates derived from this compound, offering researchers and process chemists the insights needed to select the optimal analytical strategy.
Common Reaction Pathways and Key Intermediates
The most prevalent reaction involving this compound is nucleophilic substitution at the benzylic-like carbon of the chloromethyl group. Given the presence of various nucleophiles and potential for side reactions, several key intermediates and impurity species can be anticipated.
A typical reaction involves the displacement of the chloride by a nucleophile (e.g., an alkoxide or phenoxide). During this process, intermediates such as the corresponding alcohol (from hydrolysis), ether products, or dimeric species can form. Understanding the formation kinetics and stability of these intermediates is crucial for process optimization.
Caption: Generalized reaction pathway for this compound.
Comparative Analysis of Characterization Techniques
The choice of analytical technique is dictated by the nature of the intermediate, the reaction matrix, and the specific information required (e.g., structure, concentration). Below is a comparative overview of the most effective methods.
| Technique | Principle | Strengths | Weaknesses | Best For |
| ¹H & ¹³C NMR | Nuclear spin alignment in a magnetic field | Provides detailed structural information, absolute quantification with internal standard. | Lower sensitivity, complex spectra in crude mixtures, requires deuterated solvents. | Unambiguous identification of stable intermediates and by-products. |
| ¹⁹F NMR | Same as above, but for the ¹⁹F nucleus | High sensitivity, simple spectra due to the single CF₃ group, excellent for monitoring the starting material. | Provides limited information about the rest of the molecule. | Tracking consumption of starting material and formation of CF₃-containing species. |
| LC-MS | Separation by chromatography, detection by mass | High sensitivity and selectivity, suitable for non-volatile and thermally labile compounds. Provides molecular weight information. | Co-elution can complicate analysis, ionization efficiency can vary, not inherently quantitative without standards. | Detecting and identifying trace-level intermediates and by-products in complex mixtures. |
| HPLC-UV | Separation by chromatography, detection by UV absorbance | Robust, reproducible, and excellent for quantification of known compounds with a chromophore. | Requires a UV chromophore, less specific for identification than MS. | Routine reaction monitoring and quantification of major components (starting material, product, major by-products). |
| In-situ IR (ReactIR) | Vibrational spectroscopy directly in the reaction vessel | Real-time reaction monitoring without sampling, provides kinetic and mechanistic data. | Complex spectral interpretation, lower sensitivity for minor components, bands may overlap. | Understanding reaction kinetics and identifying transient intermediates. |
Detailed Experimental Protocols
The following protocols are designed as self-validating systems, providing a robust framework for the characterization of intermediates.
Protocol 1: NMR Analysis for Structural Elucidation
Objective: To obtain detailed structural information on all components in a reaction sample.
Methodology:
-
Sample Preparation:
-
Quench a 0.5 mL aliquot of the reaction mixture by adding it to 1 mL of cold water.
-
Extract the organic components with 3 x 1 mL of dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
-
Instrument Parameters (500 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantification)
-
Spectral Width: 20 ppm
-
-
¹⁹F NMR:
-
Pulse Program: zgpg30 (proton-gated decoupling)
-
Number of Scans: 64
-
Relaxation Delay (d1): 2 seconds
-
Spectral Width: 100 ppm
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay (d1): 2 seconds
-
Spectral Width: 240 ppm
-
-
-
Data Interpretation:
-
The disappearance of the characteristic singlet for the -CH₂Cl protons (typically ~4.6 ppm in ¹H NMR) indicates consumption of the starting material.
-
The appearance of new signals, for example, a singlet around 4.8 ppm for a -CH₂OH group, would suggest the formation of the hydrolysis by-product, 5-(hydroxymethyl)-2-(trifluoromethyl)pyridine.
-
The ¹⁹F NMR will show a single peak for each trifluoromethyl-containing species, allowing for easy tracking of the reaction progress. The chemical shift of this peak can provide clues about the electronic environment of the pyridine ring.
-
Protocol 2: LC-MS for Intermediate and By-product Profiling
Objective: To identify and semi-quantify all components in a reaction mixture, especially trace-level impurities.
Caption: A typical workflow for LC-MS analysis of reaction intermediates.
Methodology:
-
Sample Preparation:
-
Take a 100 µL aliquot of the reaction mixture.
-
Dilute to 1 mL with a 50:50 mixture of acetonitrile and water.
-
Vortex and filter through a 0.22 µm syringe filter into an HPLC vial.
-
-
Instrumentation & Conditions:
-
HPLC System:
-
Column: C18 reverse-phase, 2.1 x 100 mm, 2.6 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Detection: Diode Array Detector (DAD), 220-400 nm.
-
-
Mass Spectrometer (ESI-QTOF):
-
Ionization Mode: Positive Electrospray (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Sampling Cone: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: 50-1000 m/z.
-
-
-
Data Interpretation:
-
Extract ion chromatograms for the expected masses of the starting material (m/z [M+H]⁺), product, and potential intermediates (e.g., hydrolysis product, dimers).
-
The high-resolution mass data from a Q-TOF instrument can be used to confirm the elemental composition of unknown peaks, aiding in their identification. For example, the hydrolysis product C₇H₆F₃NO would have a distinct exact mass from the starting material C₇H₅ClF₃N.
-
Conclusion
The robust characterization of reaction intermediates of this compound requires a multi-faceted analytical approach. While NMR spectroscopy provides unparalleled detail for structural elucidation, its lower sensitivity may not be suitable for trace analysis. Conversely, LC-MS offers excellent sensitivity for detecting minor components and confirming molecular weights. For routine quantitative analysis, HPLC-UV remains a reliable and cost-effective workhorse. By combining these techniques, researchers and drug development professionals can gain a comprehensive understanding of their reaction chemistry, leading to improved process control, higher yields, and enhanced product quality. The strategic application of the protocols outlined in this guide will empower scientists to confidently navigate the complexities of their synthetic pathways.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(Chloromethyl)-2-(trifluoromethyl)pyridine
This document provides essential safety and logistical guidance for the proper handling and disposal of 5-(Chloromethyl)-2-(trifluoromethyl)pyridine (CAS No. 386715-33-9). As a versatile synthetic intermediate used in pharmaceutical and agrochemical research, its unique chemical properties demand rigorous adherence to safety and waste management protocols.[1] This guide is intended for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of this compound and its associated waste streams.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent hazards of this compound is fundamental to appreciating the necessity of stringent disposal procedures. This compound is not merely another chemical reagent; it is a multi-hazard substance requiring careful management.
The primary risks associated with this compound include:
-
Corrosivity: It is classified as causing severe skin burns and eye damage.[2] This corrosive nature means it can compromise the integrity of improper storage containers, leading to leaks and exposure.
-
Toxicity: The compound is harmful if swallowed and may cause respiratory irritation.[2] Inhalation of vapors or dust can damage the respiratory tract.
-
Combustibility: It is a combustible liquid, which introduces a fire hazard if stored or handled near ignition sources.[2]
These hazards mandate that this compound be treated as a hazardous waste from the moment it is designated for disposal. Discharging it into a sanitary sewer system or disposing of it with general refuse is strictly prohibited, as it can cause significant harm to aquatic life and wastewater treatment infrastructure.[3]
Data Presentation: GHS Hazard Summary
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding these hazards.
| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |
| Skin Corrosion/Irritation (Category 1B/2) | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation | corrosive | Danger/Warning |
| Serious Eye Damage/Eye Irritation (Category 1/2A) | H319: Causes serious eye irritation | corrosive / exclamation mark | Danger/Warning |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | exclamation mark | Warning |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | exclamation mark | Warning |
| Flammable Liquids (Category 4) | H227: Combustible liquid | none | Warning |
| Source: Adapted from PubChem CID 2773810.[2] |
Personal Protective Equipment (PPE) and Engineering Controls
Before handling the chemical for any purpose, including disposal, the following controls must be in place. This is a non-negotiable aspect of laboratory safety.
Engineering Controls:
-
Chemical Fume Hood: All handling and aliquoting of this compound and its waste must be performed within a properly functioning and certified chemical fume hood.
-
Safety Stations: An eyewash station and a safety shower must be immediately accessible and unobstructed, within a 10-second travel distance from the work area.[4][5]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles and a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[4]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., butyl rubber or laminate) and a lab coat. Ensure gloves are inspected before use and removed correctly to avoid skin contact.[4]
-
Respiratory Protection: If there is a risk of generating aerosols or dusts outside of a fume hood, a NIOSH-approved respirator must be used in accordance with OSHA's respirator regulations found in 29 CFR 1910.134.[4]
Waste Segregation and Container Management
The foundation of proper chemical disposal is rigorous waste segregation. Co-mingling incompatible waste streams can lead to dangerous chemical reactions.
-
Designate a Waste Stream: this compound waste must be collected in a container specifically designated for "Halogenated Organic Waste."
-
Container Selection: Use only UN-certified, chemically compatible containers. The container must be in good condition, with a tightly sealing lid to prevent the release of vapors.[6]
-
Labeling: The waste container must be labeled with a "Hazardous Waste" tag the moment the first drop of waste is added. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any other constituents.
-
The specific hazard characteristics (e.g., Corrosive, Toxic, Combustible).
-
The accumulation start date.
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be secondary containment, away from incompatible materials such as strong oxidizing agents and bases.[7][8]
Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the compliant disposal of this chemical.
Experimental Protocol: Waste Handling and Disposal
-
Waste Characterization: Confirm that the waste is classified as hazardous under the U.S. EPA guidelines in 40 CFR Part 261.3.[4] Given its properties, any concentration of this compound will render the waste hazardous.
-
Segregation at Source: While working in a fume hood and wearing appropriate PPE, carefully transfer the waste chemical into the designated "Halogenated Organic Waste" container.
-
Container Management: Do not fill the container beyond 90% capacity to allow for vapor expansion.[6] After each addition, securely close the container lid.
-
Decontamination of Emptied Containers: "Empty" containers that held the pure substance must be managed as hazardous waste unless properly decontaminated. Triple rinse the container with a suitable solvent (e.g., acetone or methanol); collect the rinsate as halogenated hazardous waste.[3] Once decontaminated, the container can be managed for recycling or disposal, ensuring it is punctured to prevent reuse.[3]
-
Arrange for Disposal: Once the waste container is full or is no longer being added to, arrange for collection by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Final Disposition: The required method of disposal for halogenated pyridines is chemical destruction, typically through high-temperature incineration at a licensed facility.[3][9] This process ensures the complete breakdown of the molecule into less harmful components and includes flue gas scrubbing to capture acidic gases like HCl and HF.[3]
Emergency Procedures for Spills and Exposures
Accidents require immediate and correct responses to mitigate harm.
-
For Skin or Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes, removing contaminated clothing. For eyes, use an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[4]
-
For Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
For a Small Spill (manageable by trained personnel):
-
Alert personnel in the immediate area.
-
Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent). Do not use combustible materials like paper towels.
-
Sweep or scoop the absorbed material into a designated hazardous waste container.[4]
-
Decontaminate the area with a suitable solvent and wash with soap and water. Collect all cleanup materials as hazardous waste.
-
-
For a Large Spill:
-
Evacuate the laboratory immediately and secure the area.
-
Alert your institution's emergency response team or EHS and, if necessary, call 911.[8]
-
Provide responders with the Safety Data Sheet (SDS) upon their arrival.
-
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound and associated materials.
Caption: Decision workflow for handling and disposing of chemical waste.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C7H5ClF3N | CID 2773810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. rug.nl [rug.nl]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. 40 CFR § 721.8675 - Halogenated pyridines. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(Chloromethyl)-2-(trifluoromethyl)pyridine
Introduction: Beyond the Product—A Commitment to Your Safety
In modern drug discovery and chemical synthesis, the responsible handling of reactive intermediates is paramount. 5-(Chloromethyl)-2-(trifluoromethyl)pyridine is a key building block, valued for its dual reactivity. However, the same chemical properties that make it useful also necessitate a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist of personal protective equipment (PPE). It provides a complete operational plan, grounded in the physicochemical properties of the molecule, to ensure your safety from the moment you receive the container to the final disposal of waste. Our goal is to empower you with the knowledge to not only use our products effectively but to do so with the highest degree of safety and confidence.
Hazard Analysis: Understanding the "Why" Behind the "What"
This compound is a multi-functional molecule, and its hazards arise from the combined properties of its constituent parts: the pyridine ring, the reactive chloromethyl group, and the trifluoromethyl group. Based on data from structurally similar compounds, the primary hazards are significant.[1][2][3][4]
-
Corrosivity and Irritation: The chloromethyl group makes this compound a potent lachrymator and an alkylating agent. Upon contact with moisture (such as on skin, in the eyes, or the respiratory tract), it can hydrolyze to form hydrochloric acid (HCl), leading to severe chemical burns.[3] Expect this compound to cause severe skin burns and serious eye damage.[3]
-
Toxicity: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2][4] The trifluoromethyl group can enhance its ability to penetrate skin, and upon combustion, it can release highly toxic hydrogen fluoride (HF) and hydrogen chloride (HCl) gases in addition to carbon and nitrogen oxides.[1][4][5]
-
Sensitization: There is a potential for skin sensitization, meaning repeated exposure could lead to an allergic reaction.[3]
These hazards dictate that all handling procedures must be designed to eliminate any possibility of direct contact. PPE is the final, critical barrier in a comprehensive safety strategy that begins with robust engineering controls.
The Core Protocol: PPE Selection and Use
Always handle this compound inside a certified chemical fume hood to manage vapors and potential dusts.[1][6] Facilities must be equipped with a readily accessible eyewash station and safety shower.[1]
PPE Requirements at a Glance
| Task Level | Minimum Required PPE |
| Level 1: Low-Intensity (e.g., Weighing <1g, preparing dilute solutions) | Nitrile Gloves (Double-Gloved), Chemical Splash Goggles, Flame-Resistant Lab Coat |
| Level 2: Medium-Intensity (e.g., Reactions >1g, extractions, distillations) | Heavy-Duty Nitrile or Neoprene Gloves, Chemical Splash Goggles AND Face Shield, Flame-Resistant Lab Coat, Chemical-Resistant Apron |
| Level 3: High-Intensity / Emergency (e.g., Large-scale work, spill cleanup) | Heavy-Duty Chemical-Resistant Gloves (e.g., Butyl rubber), Vented Goggles and Face Shield, Chemical-Resistant Suit, Respiratory Protection (see below) |
Detailed PPE Specifications
-
Hand Protection: Standard nitrile gloves are a minimum requirement, but due to the compound's aggressive nature, double-gloving is mandatory. For extended work or handling larger quantities, heavier-duty gloves such as neoprene or butyl rubber should be used.
-
Causality: The chloromethyl group can degrade standard gloves. Double-gloving provides a critical time buffer in case the outer glove is compromised. Always inspect gloves for any signs of degradation or pinholes before and during use.[6][7] Use proper glove removal technique (without touching the outer surface) to avoid skin contact.[7]
-
-
Eye and Face Protection: Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are required at all times.[1]
-
Causality: This compound and its vapors can cause severe, irreversible eye damage.[3] For any procedure with a risk of splashing or rapid reaction (e.g., adding reagents, heating), a full-face shield must be worn over the safety goggles.
-
-
Skin and Body Protection: A flame-resistant lab coat is the minimum standard. For larger-scale operations (>5g) or tasks with a high splash potential, a PVC or other chemically resistant apron should be worn over the lab coat.[3] Impervious clothing is essential to prevent any skin contact.[7]
-
Respiratory Protection: Handling this material outside of a fume hood is not recommended. If engineering controls are insufficient to keep airborne concentrations low, or during a large spill, respiratory protection is necessary.
Procedural Discipline: Safe Handling Workflows
Trust in a protocol is built on its repeatability and inherent safety checks. The following workflows are designed to be self-validating systems.
Workflow for Donning and Doffing PPE
The sequence of putting on and taking off PPE is as critical as the equipment itself to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence.
Operational Plan: Spill Response
-
Evacuate and Alert: Immediately alert personnel in the area and evacuate. Ensure the area is well-ventilated (fume hood sash should remain down).
-
Don PPE: Before re-entering, don Level 3 PPE, including a respirator.
-
Contain: For liquid spills, surround the area with an inert absorbent material (e.g., vermiculite, sand). For solid spills, do NOT sweep. Gently cover with an absorbent material to prevent dust from becoming airborne.[1][7]
-
Neutralize (Optional but Recommended): Prepare a solution of sodium bicarbonate or other mild base to cautiously neutralize the absorbent material after the spill is fully absorbed.
-
Collect and Dispose: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[3][7]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Doff PPE: Remove PPE as per the doffing procedure and dispose of all contaminated items as hazardous waste.
Disposal Plan: A Cradle-to-Grave Approach
All materials contaminated with this compound are considered hazardous waste.
-
Contaminated PPE: All gloves, disposable lab coats, aprons, and absorbent pads must be placed in a sealed, labeled hazardous waste bag or container.[8]
-
Chemical Waste: Unused material and reaction waste must be stored in a designated, sealed, and properly labeled container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal: All waste must be handled and disposed of in strict accordance with local, state, and federal regulations.[3] Consult your institution's Environmental Health and Safety (E&S) department for specific procedures.
By integrating this comprehensive safety and handling plan into your standard operating procedures, you can confidently and safely utilize this compound in your research and development endeavors.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 [huimengchem.cn]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
